Product packaging for 2-(2-Methylphenyl)morpholine(Cat. No.:CAS No. 1017395-56-0)

2-(2-Methylphenyl)morpholine

Cat. No.: B1288431
CAS No.: 1017395-56-0
M. Wt: 177.24 g/mol
InChI Key: JYEGQCCVQLJHSJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)morpholine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This morpholine derivative features a benzene ring substituted with a methyl group at the ortho position, linked to a morpholine ring system. As a member of the morpholine family, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of structure-activity relationships, particularly in the development of novel pharmacologically active molecules. The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1288431 2-(2-Methylphenyl)morpholine CAS No. 1017395-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEGQCCVQLJHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603050
Record name 2-(2-Methylphenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017395-56-0
Record name 2-(2-Methylphenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylphenyl)morpholine
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the compound 2-(2-Methylphenyl)morpholine. The information is intended for use by researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted morpholine derivative. The morpholine scaffold is a prevalent heterocyclic motif in medicinal chemistry, known for its favorable pharmacokinetic properties.[1] Phenylmorpholine derivatives, in particular, have been investigated for their activity as monoamine releasing agents and psychostimulants.[2] This guide outlines a plausible and detailed synthetic pathway for this compound, along with a comprehensive summary of its expected analytical characteristics.

Proposed Synthesis of this compound

The proposed synthetic pathway is as follows:

  • Bromination: 2'-Methylacetophenone is subjected to α-bromination to yield 2-bromo-1-(2-methylphenyl)ethan-1-one.

  • Amination: The resulting α-bromoketone is reacted with ethanolamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one.

  • Reduction: The ketone functionality of the intermediate is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride, to yield 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol.

  • Cyclization: The final step involves an acid-catalyzed intramolecular cyclization of the amino alcohol to afford the target compound, this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2'-Methylacetophenone Step1 Step 1: Bromination Start->Step1 Intermediate1 2-Bromo-1-(2-methylphenyl)ethan-1-one Step1->Intermediate1 Step2 Step 2: Amination with Ethanolamine Intermediate1->Step2 Intermediate2 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol Step3->Intermediate3 Step4 Step 4: Acid-Catalyzed Cyclization Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 2-Bromo-1-(2-methylphenyl)ethan-1-one
  • Materials: 2'-Methylacetophenone, Bromine, Dichloromethane.

  • Procedure:

    • Dissolve 2'-methylacetophenone (1.0 eq) in dichloromethane.

    • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the reaction mixture at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one
  • Materials: 2-Bromo-1-(2-methylphenyl)ethan-1-one, Ethanolamine, N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-1-(2-methylphenyl)ethan-1-one (1.0 eq) and ethanolamine (3.6 eq) in N-methyl-2-pyrrolidone.

    • Stir the mixture at room temperature for 3 hours.[3]

    • Quench the reaction by adding water and make the solution basic with 10 M sodium hydroxide.[3]

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the crude intermediate.[3]

Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol
  • Materials: 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one, Sodium borohydride, Methanol.

  • Procedure:

    • Dissolve the crude intermediate from the previous step in methanol.

    • Carefully add sodium borohydride (2.0 eq) portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.[3]

    • Partition the mixture between water and dichloromethane.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.[3]

Step 4: Synthesis of this compound
  • Materials: 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol, Concentrated Sulfuric Acid, Dichloromethane, 10 M Sodium Hydroxide.

  • Procedure:

    • Dissolve the crude amino alcohol from the previous step in dichloromethane.

    • Slowly add concentrated sulfuric acid to the stirring solution at 0 °C.

    • Stir the reaction mixture overnight at room temperature.[3]

    • Carefully quench the reaction by pouring it into a beaker of ice water.

    • Make the aqueous solution alkaline by the slow addition of 10 M sodium hydroxide.

    • Extract the product into dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the final product by column chromatography or distillation.

Characterization of this compound

The following table summarizes the expected quantitative data from the characterization of this compound. The predicted NMR data is based on the analysis of structurally similar compounds.[3]

Analytical Technique Expected Data
¹H NMR (DMSO-d₆) δ ~7.4-7.1 (m, 4H, Ar-H), ~4.5 (dd, 1H, O-CH-Ar), ~3.9 (m, 1H, O-CH₂), ~3.7 (m, 1H, O-CH₂), ~3.0 (m, 2H, N-CH₂), ~2.8 (m, 2H, N-CH₂), ~2.4 (s, 3H, Ar-CH₃)
¹³C NMR (DMSO-d₆) δ ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~80 (O-CH-Ar), ~66 (O-CH₂), ~45 (N-CH₂), ~19 (Ar-CH₃)
Infrared (IR) ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950, 2850 cm⁻¹ (Aliphatic C-H stretch), ~1120 cm⁻¹ (C-O-C stretch)
Mass Spectrometry (EI) M⁺ at m/z 177. Expected fragments at m/z 148 ([M-CH₂NH]⁺), 132 ([M-C₂H₄NH]⁺), 119 ([M-C₂H₄NHO]⁺), 91 ([C₇H₇]⁺)

Characterization Logic Diagram

Characterization cluster_Techniques Analytical Techniques cluster_Information Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Proton and Carbon Environment & Connectivity NMR->Connectivity IR Infrared Spectroscopy FunctionalGroups Presence of Key Functional Groups (N-H, C-O-C, Ar) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight and Fragmentation Pattern MS->MolecularWeight

Caption: Relationship between analytical techniques and structural elucidation.

Conclusion

This technical guide presents a detailed and plausible approach for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and provides a solid framework for laboratory execution. The expected analytical data serves as a benchmark for the confirmation of the target compound's structure. This information is intended to facilitate further research and development involving this and related phenylmorpholine derivatives.

References

Spectroscopic Profile of 2-(2-Methylphenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Methylphenyl)morpholine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of closely related analogs and general principles of NMR, IR, and mass spectrometry. Furthermore, detailed experimental protocols for obtaining and analyzing this data are provided to guide researchers in their own characterization efforts.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
Aromatic-H (4H)7.10 - 7.40m-
Morpholine-H (C2-H)4.40 - 4.60dd-
Morpholine-H (O-CH₂)3.90 - 4.10m-
Morpholine-H (N-CH₂)2.80 - 3.20m-
Methyl-H (Ar-CH₃)2.30 - 2.40s-
Amine-H (N-H)1.80 - 2.50br s-
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (ppm)
Aromatic-C (quaternary, C-Ar)135 - 140
Aromatic-C (CH)125 - 132
Morpholine-C (C2)75 - 80
Morpholine-C (O-CH₂)68 - 72
Morpholine-C (N-CH₂)45 - 50
Methyl-C (Ar-CH₃)18 - 22
Table 3: Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O-C Stretch (Ether)1050 - 1150Strong
C-N Stretch (Amine)1020 - 1250Medium
Table 4: Predicted Mass Spectrometry (MS) Data
Ion TypePredicted m/z Ratio
[M]⁺ (Molecular Ion)191.27
[M+H]⁺192.28
Major Fragments134, 118, 91

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the ion source or inject it via a liquid chromatography system.

Data Acquisition (ESI):

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. While experimental data remains elusive in the public domain, the provided predictions and protocols offer a robust framework for researchers to characterize this and similar molecules.

"2-(2-Methylphenyl)morpholine" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine, also known as 2-(o-tolyl)morpholine, is a substituted phenylmorpholine derivative. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology, due to the psychoactive properties exhibited by many of its analogues. The parent compound, phenmetrazine, and its derivatives have been investigated for their stimulant and anorectic effects, which are primarily mediated through their interaction with monoamine transporters. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, properties, synthesis, and potential pharmacological effects. It is important to note that specific data for the 2-(2-methylphenyl) isomer is limited in publicly accessible literature, and therefore, some information is inferred from closely related isomers.

Chemical Identity and Properties

A definitive CAS number for this compound could not be readily identified in the available literature. For informational purposes, the properties of the closely related isomer, 2-(4-methylphenyl)morpholine, are presented below. It is crucial to recognize that these values may differ for the 2-(2-methylphenyl) isomer.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.25 g/mol [1]
Appearance White solid[1]
Melting Point 60-64 °C[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

Synthesis of 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM)

While a specific protocol for this compound is not detailed, a method for the synthesis of the closely related compound, 3-Methyl-2-(2-methylphenyl)morpholine (referred to as 2-methylphenmetrazine or 2-MPM), has been described and is outlined below. It was noted that applying this protocol to produce 2-MPM resulted in insufficient yields for extensive characterization.[2]

Step 1: Bromination of 2-Methylpropiophenone

A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 2-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with magnesium sulfate (MgSO₄), and the solvent is removed to yield 2-bromo-1-(2-methylphenyl)propan-1-one as a colorless oil.[2]

Step 2: Reaction with Ethanolamine

A mixture of 2-bromo-1-(2-methylphenyl)propan-1-one (4.4 mmol), ethanolamine (16 mmol), and N-methyl-2-pyrrolidone (5 mL) is stirred at room temperature.[2]

Step 3: Reduction

The resulting oil is dissolved in methanol (20 mL), and sodium borohydride (16 mmol) is added. The mixture is stirred for 2 hours at room temperature and then partitioned between water and dichloromethane. The organic fraction is collected, dried (MgSO₄), filtered, and the solvent is removed to afford 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol as a colorless oil.[2]

Step 4: Cyclization

A portion of the intermediate from the previous step (1.4 mmol) is dissolved in dichloromethane (4 mL). Concentrated sulfuric acid (8.5 mL) is slowly added, and the mixture is stirred for 4-5 hours to facilitate the cyclization and formation of the morpholine ring.[2]

Experimental Workflow: Synthesis of 3-Methyl-2-(2-methylphenyl)morpholine

G Synthesis Workflow for 3-Methyl-2-(2-methylphenyl)morpholine cluster_0 Step 1: Bromination cluster_1 Step 2 & 3: Amination & Reduction cluster_2 Step 4: Cyclization 2-Methylpropiophenone 2-Methylpropiophenone 2-Bromo-1-(2-methylphenyl)propan-1-one 2-Bromo-1-(2-methylphenyl)propan-1-one 2-Methylpropiophenone->2-Bromo-1-(2-methylphenyl)propan-1-one  Stir 1h Bromine, DCM Bromine, DCM Bromine, DCM->2-Bromo-1-(2-methylphenyl)propan-1-one Intermediate_Amine Intermediate Amine 2-Bromo-1-(2-methylphenyl)propan-1-one->Intermediate_Amine  Stir at RT Ethanolamine, NMP Ethanolamine, NMP Ethanolamine, NMP->Intermediate_Amine 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol Reduced Intermediate Intermediate_Amine->2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol  Stir 2h Sodium Borohydride, Methanol Sodium Borohydride, Methanol Sodium Borohydride, Methanol->2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol 3-Methyl-2-(2-methylphenyl)morpholine 3-Methyl-2-(2-methylphenyl)morpholine 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol->3-Methyl-2-(2-methylphenyl)morpholine  Stir 4-5h Conc. H2SO4, DCM Conc. H2SO4, DCM Conc. H2SO4, DCM->3-Methyl-2-(2-methylphenyl)morpholine

Caption: A diagram illustrating the multi-step synthesis of 3-Methyl-2-(2-methylphenyl)morpholine.

Potential Pharmacological Activity and Signaling Pathways

Substituted phenylmorpholines, as a class, are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either uptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Pharmacological studies on the positional isomers of methylphenmetrazine suggest that this compound (2-MPM) is likely to exhibit stimulant properties similar to its parent compound, phenmetrazine.[2] This activity is attributed to its function as a monoamine transporter releaser or uptake inhibitor.

Proposed Mechanism of Action of this compound

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine) DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Vesicle->DAT_NET Release DAT_NET->Vesicle Reuptake Synaptic_Cleft Synaptic Cleft (Increased Dopamine/ Norepinephrine) DAT_NET->Synaptic_Cleft Receptor Postsynaptic Receptors 2_MPM This compound 2_MPM->DAT_NET Inhibits Reuptake/ Promotes Release Synaptic_Cleft->Receptor Binding & Signaling

Caption: Proposed mechanism of action for this compound at the monoamine transporter.

Conclusion

This compound represents an intriguing but underexplored member of the substituted phenylmorpholine family. While specific data regarding its CAS number and detailed chemical properties are scarce, its close structural relationship to known psychoactive compounds suggests a potential for stimulant activity through the modulation of monoamine transporters. The synthetic pathway outlined for a closely related isomer provides a foundational methodology for its preparation. Further research is warranted to fully characterize the chemical, pharmacological, and toxicological profile of this compound to better understand its potential applications and risks. This guide serves as a starting point for researchers and drug development professionals interested in this class of compounds, highlighting both the existing knowledge and the significant gaps that future studies could address.

References

A-Z Data of Biological Activity Screening of "2-(2-Methylphenyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct biological activity data for "2-(2-Methylphenyl)morpholine" is not extensively available in the public domain. This guide is structured based on the known activities of structurally similar phenylmorpholine derivatives and outlines a comprehensive screening approach that would be applied to a novel compound of this class. The presented data and protocols are illustrative and based on established methodologies for analogous compounds.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] Phenylmorpholine derivatives, in particular, have been explored for a range of biological activities, most notably as central nervous system (CNS) active agents.[2][3][4] Compounds in this class, such as phenmetrazine, are known to act as monoamine releasing agents with stimulant effects.[3][4][5] The substitution pattern on the phenyl ring and the morpholine core can significantly modulate the potency and selectivity towards different monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6][7] Given this background, a primary screening focus for a novel compound like "this compound" would be its interaction with these key CNS targets.

This technical guide provides a roadmap for the comprehensive biological activity screening of "this compound", from initial in vitro profiling to in vivo behavioral assessment.

Initial In-Silico and Physicochemical Profiling

Prior to extensive biological testing, it is crucial to assess the compound's physicochemical properties to predict its drug-like characteristics and potential for CNS penetration.[8] Key parameters include molecular weight, lipophilicity (LogP), polar surface area, and pKa. These properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and the ability to cross the blood-brain barrier (BBB).[8][9]

Primary In-Vitro Screening: Target Engagement

The initial in vitro screening cascade is designed to identify and characterize the interaction of "this compound" with its primary biological targets, which, based on its structural class, are presumed to be the monoamine transporters.

The primary objective is to determine the affinity and functional activity of the compound at DAT, NET, and SERT.

Data Presentation: Illustrative Monoamine Transporter Activity

The following data is hypothetical and representative of what might be observed for a compound in this class.

Assay TypeTargetParameterValue
Binding AffinityhDATKi (nM)150
hNETKi (nM)85
hSERTKi (nM)>10,000
Neurotransmitter UptakeDopamine (DA)IC50 (nM)250
Norepinephrine (NE)IC50 (nM)120
Serotonin (5-HT)IC50 (nM)>10,000

Experimental Protocols

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of "this compound" for human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [3H]WIN 35,428 (for hDAT), [3H]Nisoxetine (for hNET), [3H]Citalopram (for hSERT).

  • Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Test compound: "this compound" at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293 cell lines expressing the respective transporters.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the respective non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.[10]

Protocol 2: Neurotransmitter Uptake Assays

Objective: To assess the functional effect of "this compound" on the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.

Materials:

  • Rat brain synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin.

  • Test compound: "this compound" at various concentrations.

  • Uptake buffer.

Procedure:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.

  • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.

  • Measure the amount of radioactivity taken up by the synaptosomes or cells using a scintillation counter.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.[11]

Secondary In-Vitro Screening: Selectivity and Off-Target Effects

To build a comprehensive profile, it is essential to evaluate the compound's selectivity by screening it against a panel of other CNS receptors and transporters. This helps in identifying potential off-target effects that could lead to undesirable side effects.

Data Presentation: Illustrative Receptor Selectivity Profile

The following data is hypothetical and for illustrative purposes.

TargetAssay TypeParameterValue
5-HT2A ReceptorBinding AffinityKi (nM)>5,000
α1-Adrenergic ReceptorBinding AffinityKi (nM)>8,000
Muscarinic M1 ReceptorBinding AffinityKi (nM)>10,000
Sigma1 ReceptorBinding AffinityKi (nM)2,500

In-Vitro ADME and Blood-Brain Barrier Permeability

Assessing the potential for CNS penetration is a critical step for any compound intended to act on the brain.

Data Presentation: Illustrative In-Vitro ADME & BBB Permeability

The following data is hypothetical and for illustrative purposes.

AssayParameterResultInterpretation
PAMPA-BBBPe (10-6 cm/s)6.5High potential for passive BBB permeability
Caco-2 PermeabilityPapp (A-B) (10-6 cm/s)12.0High intestinal absorption
Efflux Ratio (B-A)/(A-B)< 2.0Not a significant substrate of P-gp
Microsomal Stability (Human)t1/2 (min)45Moderate metabolic stability

Experimental Protocols

Protocol 3: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)

Objective: To predict the passive permeability of "this compound" across the blood-brain barrier.

Materials:

  • 96-well filter plates and acceptor plates.

  • Porcine brain lipid extract.

  • Phosphate-buffered saline (PBS).

  • Test compound solution.

Procedure:

  • Coat the filter of the donor plate with the porcine brain lipid extract dissolved in a suitable organic solvent.

  • Add the test compound solution to the donor wells.

  • Fill the acceptor wells with PBS.

  • Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

In-Vivo Pharmacodynamic and Behavioral Assessment

Based on the in vitro profile suggesting activity as a dopamine and norepinephrine reuptake inhibitor, in vivo studies in rodents would be designed to assess its CNS effects, particularly on locomotor activity.

Data Presentation: Illustrative In-Vivo Locomotor Activity

The following data is hypothetical and for illustrative purposes.

Dose (mg/kg, i.p.)Total Distance Traveled (cm)% Change from Vehicle
Vehicle3500 ± 300-
14200 ± 350+20%
36300 ± 450+80%
109800 ± 600+180%

Experimental Protocols

Protocol 4: Open Field Test for Locomotor Activity

Objective: To evaluate the effect of "this compound" on spontaneous locomotor activity in mice.[12][13]

Materials:

  • Open field arena (e.g., 50x50 cm) equipped with infrared beams or a video tracking system.[12][13]

  • Male C57BL/6 mice.[13]

  • Test compound formulated in a suitable vehicle.

Procedure:

  • Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[12]

  • Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection.

  • After a predetermined pretreatment time, place each mouse individually into the center of the open field arena.

  • Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.[12][13]

  • Clean the arena thoroughly between each animal to remove any olfactory cues.[12][13]

  • Analyze the data to compare the locomotor activity of the compound-treated groups with the vehicle-treated group.

Visualizations

G cluster_0 In-Vitro Screening cluster_1 In-Vivo Assessment Primary_Screening Primary Screening: Monoamine Transporter Assays (Binding & Uptake) Secondary_Screening Secondary Screening: Receptor Selectivity Panel Primary_Screening->Secondary_Screening Promising Activity ADME_BBB In-Vitro ADME & BBB Permeability Assays Secondary_Screening->ADME_BBB Good Selectivity Pharmacodynamics Pharmacodynamics: Locomotor Activity (Open Field) ADME_BBB->Pharmacodynamics Favorable Profile

Caption: High-level workflow for screening this compound.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition DA_Synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_Synapse->D2R Binding Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Activation

Caption: Mechanism of action for a dopamine reuptake inhibitor.

Conclusion

The proposed screening cascade provides a comprehensive framework for elucidating the biological activity of "this compound". Based on its structural similarity to known monoamine reuptake inhibitors, the primary focus is on its interaction with DAT, NET, and SERT. Subsequent in vitro and in vivo assays will further characterize its selectivity, CNS penetration, and behavioral effects. This systematic approach is crucial for identifying its therapeutic potential and potential liabilities.

References

An In-Depth Technical Guide to 2-(2-Methylphenyl)morpholine as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine, also known as 2-methylphenmetrazine (2-MPM), is a substituted phenylmorpholine and a structural analog of the stimulant phenmetrazine.[1] As a research chemical, it is of interest for its potential psychoactive effects, which are presumed to be similar to other monoamine releasing agents. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its synthesis, chemical properties, pharmacology, and experimental protocols. It is intended to serve as a resource for researchers and drug development professionals investigating this and related compounds.

Chemical Properties and Synthesis

Chemical Identity
PropertyValueReference
IUPAC Name This compound
Other Names 2-Methylphenmetrazine, 2-MPM[1]
CAS Number 1507705-48-7
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Appearance Colorless oil (as freebase)[1]
Synthesis Protocols

Several synthetic routes to 2-aryl-morpholines have been described in the literature. A specific method for the synthesis of this compound has been published, although it was noted to have challenges in achieving high yields.[1] More contemporary and potentially higher-yielding methods for the synthesis of substituted morpholines are also available.[3][4][5]

2.2.1. Published Synthesis of this compound [1]

This synthesis involves a multi-step process starting from 2-methylpropiophenone.

  • Step 1: Bromination. A solution of bromine in dichloromethane is slowly added to a solution of 2-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(2-methylphenyl)propan-1-one as a colorless oil.

  • Step 2: Amination. The resulting α-bromoketone is reacted with ethanolamine in N-methyl-2-pyrrolidone at room temperature.

  • Step 3: Reduction and Cyclization. The intermediate product is dissolved in methanol and treated with sodium borohydride. After workup, the resulting amino alcohol is dissolved in dichloromethane and treated with concentrated sulfuric acid to facilitate cyclization to the morpholine ring, yielding this compound.

2.2.2. Alternative High-Yield Synthesis Strategies for 2-Aryl-Morpholines

Recent advances in synthetic organic chemistry have led to the development of more efficient and stereoselective methods for the synthesis of 2-aryl-morpholines. These methods may offer advantages over the classical approaches in terms of yield, purity, and stereochemical control.

  • Photocatalytic Diastereoselective Annulation: This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials with high yields and stereoselectivity.[3]

  • Asymmetric Hydrogenation: Chiral 2-substituted morpholines can be obtained in quantitative yields and with excellent enantioselectivities through the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst.[6]

  • Metal-Free One-Pot Synthesis from Aziridines: 2-Substituted and 2,3-disubstituted morpholines can be synthesized in a one-pot reaction from aziridines and halogenated alcohols using ammonium persulfate.[7]

Synthesis Workflow Diagram

Synthesis_of_2_2_Methylphenyl_morpholine Synthesis of this compound start 2-Methylpropiophenone bromination Bromination (Br2, CH2Cl2) start->bromination bromo_intermediate 2-Bromo-1-(2-methylphenyl)propan-1-one bromination->bromo_intermediate amination Amination (Ethanolamine, NMP) bromo_intermediate->amination amino_intermediate Intermediate Amino Alcohol Precursor amination->amino_intermediate reduction_cyclization Reduction & Cyclization (1. NaBH4, MeOH 2. H2SO4, CH2Cl2) amino_intermediate->reduction_cyclization product This compound reduction_cyclization->product

Caption: A simplified workflow for the synthesis of this compound.

Pharmacology

The pharmacological profile of this compound is primarily characterized by its interaction with monoamine transporters. It acts as a releasing agent and uptake inhibitor at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

In Vitro Monoamine Transporter Activity

Studies on rat brain synaptosomes have quantified the interaction of this compound with monoamine transporters.[1]

TransporterIC₅₀ (μM) - Uptake InhibitionEC₅₀ (nM) - Release
DAT 6.74Data not available
NET Data not availableData not available
SERT Data not availableData not available

Note: A comprehensive dataset for all parameters was not available in the cited literature. The available data indicates that this compound is a potent inhibitor of dopamine uptake.[1] Its pharmacological activity suggests stimulant properties similar to the parent compound, phenmetrazine.[1]

Mechanism of Action and Signaling Pathways

As a dopamine and norepinephrine releasing agent, this compound is expected to exert its effects by increasing the extracellular concentrations of these neurotransmitters in the synapse. This leads to enhanced activation of postsynaptic dopamine and adrenergic receptors. The downstream signaling pathways are complex and can vary depending on the receptor subtype and neuronal population.

Hypothetical Signaling Pathway Diagram

Dopamine_Norepinephrine_Signaling Hypothetical Signaling Pathway of a Dopamine-Norepinephrine Releasing Agent cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPM This compound DAT DAT MPM->DAT Inhibits Reuptake NET NET MPM->NET Inhibits Reuptake VMAT2 VMAT2 MPM->VMAT2 Disrupts Vesicular Storage DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle DA_release Dopamine Release DA_vesicle->DA_release NE_release Norepinephrine Release NE_vesicle->NE_release DA Dopamine DA_release->DA NE Norepinephrine NE_release->NE D1R D1 Receptor DA->D1R Alpha1R α1-Adrenergic Receptor NE->Alpha1R BetaR β-Adrenergic Receptor NE->BetaR AC Adenylyl Cyclase D1R->AC Activates PLC Phospholipase C Alpha1R->PLC Activates BetaR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->downstream

Caption: A hypothetical signaling cascade initiated by a dopamine-norepinephrine releasing agent.

Experimental Protocols

In Vitro Monoamine Transporter Uptake and Release Assays[1]

This protocol describes the methodology used to determine the in vitro activity of this compound at monoamine transporters in rat brain synaptosomes.

4.1.1. Synaptosome Preparation

  • Rat brains (striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET) are homogenized in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet (P2) is resuspended in sucrose buffer to the desired protein concentration.

4.1.2. Uptake Inhibition Assay

  • Synaptosomes are pre-incubated with various concentrations of the test compound (this compound) or vehicle for 10 minutes at 37°C.

  • A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added, and the incubation continues for a specified time (e.g., 5 minutes).

  • Uptake is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radiolabel.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

4.1.3. Release Assay

  • Synaptosomes are preloaded with a radiolabeled substrate for 30 minutes at 37°C.

  • The preloaded synaptosomes are washed and then incubated with various concentrations of the test compound or vehicle for 30 minutes at 37°C.

  • The amount of radiolabel released into the supernatant is quantified by liquid scintillation counting.

  • EC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Experimental Workflow Diagram

Monoamine_Transporter_Assay_Workflow Workflow for In Vitro Monoamine Transporter Assays cluster_assays Assays start Rat Brain Tissue homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 Centrifugation (20,000 x g) supernatant1->centrifugation2 pellet Resuspend P2 Pellet (Synaptosomes) centrifugation2->pellet uptake_assay Uptake Inhibition Assay pellet->uptake_assay release_assay Release Assay pellet->release_assay preincubation_uptake Pre-incubation with 2-MPM uptake_assay->preincubation_uptake preload_release Preload with [³H]Substrate release_assay->preload_release add_radiolabel_uptake Add [³H]Substrate preincubation_uptake->add_radiolabel_uptake filtration Rapid Filtration add_radiolabel_uptake->filtration scintillation_counting Liquid Scintillation Counting filtration->scintillation_counting data_analysis_ic50 Calculate IC₅₀ scintillation_counting->data_analysis_ic50 wash_release Wash Synaptosomes preload_release->wash_release incubation_release Incubate with 2-MPM wash_release->incubation_release collect_supernatant Collect Supernatant incubation_release->collect_supernatant scintillation_counting2 Liquid Scintillation Counting collect_supernatant->scintillation_counting2 data_analysis_ec50 Calculate EC₅₀ scintillation_counting2->data_analysis_ec50

Caption: A generalized workflow for conducting in vitro monoamine transporter assays.

Pharmacokinetics and Toxicology

There is currently a lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound. Research in these areas is crucial for a comprehensive understanding of its in vivo effects and potential safety profile.

Predicted Metabolism

Based on the metabolism of other substituted phenylmorpholines, it is anticipated that this compound may undergo metabolic transformations such as:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the methyl group.

  • N-dealkylation: If the nitrogen atom is substituted.

  • Oxidation: Of the morpholine ring.

  • Conjugation: With glucuronic acid or sulfate to facilitate excretion.

In vitro studies on the related compound 3,4-methylenedioxyphenmetrazine (MDPM) have shown that metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[8] MDPM was also found to be a potent inhibitor of CYP2D6.[8]

Toxicology

No specific toxicological studies on this compound have been reported. As a stimulant, high doses may potentially lead to adverse effects associated with excessive sympathomimetic activity, such as increased heart rate, blood pressure, and body temperature.[9] The toxicological profile of the parent compound, phenmetrazine, includes a potential for abuse and dependence.[1]

Conclusion and Future Directions

This compound is a research chemical with demonstrated in vitro activity as a dopamine transporter inhibitor. Its pharmacological profile suggests stimulant properties, but a comprehensive understanding of its in vivo effects is currently lacking.

Future research should focus on:

  • In vivo pharmacological studies: To characterize its behavioral effects in animal models of stimulant activity, abuse liability, and other relevant central nervous system functions.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion profile, which is essential for understanding its duration of action and potential for drug-drug interactions.

  • Toxicological evaluation: To assess its acute and chronic toxicity and establish a preliminary safety profile.

  • Stereoselective synthesis and pharmacology: To investigate the differential activity of its stereoisomers, as is common with chiral stimulants.

The information provided in this guide serves as a foundation for further investigation into the chemical and biological properties of this compound. A thorough and systematic approach to its study will be necessary to fully elucidate its potential as a research tool and to understand its pharmacological and toxicological implications.

References

In Silico Modeling of 2-(2-Methylphenyl)morpholine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the receptor binding profile of the novel psychoactive substance, 2-(2-Methylphenyl)morpholine. Due to the absence of direct empirical binding data for this specific molecule, this document leverages quantitative data from its close structural analog, 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM), to inform the selection of target receptors for computational analysis. The primary focus is on the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are implicated as likely targets based on the pharmacological profile of 2-MPM.

This guide outlines detailed in silico experimental protocols, including homology modeling of the human monoamine transporters, molecular docking to predict binding poses and affinities, and molecular dynamics simulations to assess the stability of ligand-receptor complexes. The objective is to provide a robust computational framework for researchers to predict and analyze the molecular interactions of this compound with its putative biological targets, thereby guiding further empirical research and drug development efforts.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics, including improved blood-brain barrier permeability. Phenylmorpholine derivatives, such as phenmetrazine, have a well-documented history as central nervous system (CNS) stimulants, primarily acting on monoamine transporters. This compound is a designer drug and a structural analog of phenmetrazine. Understanding its receptor binding profile is crucial for elucidating its pharmacological and toxicological effects.

In silico modeling, or computer-aided drug design, offers a powerful and resource-efficient approach to predict and analyze ligand-receptor interactions at a molecular level. By simulating these interactions, researchers can generate hypotheses about binding affinity, selectivity, and the structural determinants of activity before undertaking extensive wet-lab experiments. This guide details a comprehensive in silico workflow tailored to investigate the binding of this compound to key CNS targets.

Quantitative Binding Data of a Structural Analog

Direct experimental binding data for this compound is not currently available in the public domain. However, data for the closely related compound, 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM), which differs by a single methyl group on the morpholine ring, provides valuable insights into its likely biological targets. The following table summarizes the in vitro monoamine transporter uptake inhibition data for 2-MPM.

Table 1: Monoamine Transporter Uptake Inhibition by 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM)

TransporterIC50 (µM)
Dopamine Transporter (DAT)Low µM range
Norepinephrine Transporter (NET)Low µM range
Serotonin Transporter (SERT)Low µM range

Data derived from in vitro uptake inhibition assays in rat brain synaptosomes.

These findings suggest that 2-MPM is an efficacious blocker of all three major monoamine transporters. Given the structural similarity, it is hypothesized that this compound will exhibit a similar binding profile, making DAT, NET, and SERT the primary targets for the in silico modeling studies outlined in this guide.

In Silico Experimental Protocols

This section details the methodologies for a comprehensive computational investigation of this compound's interaction with monoamine transporters.

Homology Modeling of Human Monoamine Transporters

As of the date of this publication, high-resolution crystal structures of the human dopamine and norepinephrine transporters (hDAT and hNET) are not available. Therefore, homology modeling is a necessary first step to generate reliable three-dimensional structures.

Protocol:

  • Template Selection: Utilize the high-resolution crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) and the human serotonin transporter (hSERT) as primary templates. These transporters share significant sequence and structural homology with hDAT and hNET.

  • Sequence Alignment: Perform a sequence alignment of the target human transporter (hDAT or hNET) with the template structures using a sequence alignment tool such as Clustal Omega.

  • Model Building: Generate a number of homology models using software such as MODELLER. The models should be built based on the alignment, incorporating structural information from the templates.

  • Model Refinement and Validation: The generated models should be subjected to energy minimization to relieve any steric clashes. Subsequently, validate the quality of the models using tools like PROCHECK for Ramachandran plot analysis and Verify3D to assess the compatibility of the 3D structure with its own amino acid sequence. The model with the best validation scores should be selected for subsequent docking studies.

Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the receptor (homology models of hDAT, hNET, and the crystal structure of hSERT) is critical for accurate docking simulations.

Protocol:

  • Ligand 3D Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

  • Ligand Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Receptor Preparation: For the receptor models, add hydrogen atoms, assign correct protonation states for titratable residues at a physiological pH of 7.4, and assign partial charges.

Molecular Docking

Molecular docking will be used to predict the preferred binding pose and estimate the binding affinity of this compound within the binding sites of the monoamine transporters.

Protocol:

  • Binding Site Definition: Define the binding site based on the location of known ligands in the template structures (the S1 central binding site).

  • Docking Algorithm: Employ a validated docking program such as AutoDock Vina or Glide.

  • Pose Generation and Scoring: Generate a series of possible binding poses of the ligand within the defined binding site. Score these poses using the software's scoring function to estimate the binding free energy. The pose with the lowest binding energy is considered the most likely.

  • Analysis of Interactions: Analyze the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations will be performed to assess the stability of the predicted ligand-receptor complex and to observe the dynamic behavior of the system over time.

Protocol:

  • System Setup: Place the docked ligand-receptor complex into a simulated lipid bilayer (e.g., a POPC bilayer) and solvate the system with water and ions to mimic a physiological environment.

  • Equilibration: Perform a multi-step equilibration process to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run a production MD simulation for a significant duration (e.g., 100 nanoseconds or longer) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation of the ligand), the flexibility of different protein regions, and the persistence of key intermolecular interactions identified in the docking study.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships described in this guide.

Experimental_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_simulation Simulation & Analysis Template Template Selection (dDAT, hSERT) Alignment Sequence Alignment Template->Alignment Modeling Homology Modeling Alignment->Modeling Validation Model Validation Modeling->Validation Docking Molecular Docking Validation->Docking Ligand_2D 2D Structure of this compound Ligand_3D 3D Structure Generation Ligand_2D->Ligand_3D Energy_Min Energy Minimization Ligand_3D->Energy_Min Energy_Min->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Binding Pose & Stability Analysis MD_Sim->Analysis

Caption: Overall in silico experimental workflow.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_release Monoamine Release Monoamines Monoamines MA_release->Monoamines DAT DAT NET NET SERT SERT Monoamines->DAT Reuptake Monoamines->NET Reuptake Monoamines->SERT Reuptake Receptors Postsynaptic Receptors Monoamines->Receptors Binds Ligand This compound (Hypothesized) Ligand->DAT Blocks Ligand->NET Blocks Ligand->SERT Blocks Signal Signal Transduction Receptors->Signal

Caption: Hypothesized mechanism of action at the synapse.

Conclusion

This technical guide provides a detailed framework for the in silico modeling of this compound's binding to monoamine transporters. By leveraging data from a close structural analog and employing a multi-step computational approach—from homology modeling to molecular dynamics simulations—researchers can generate robust hypotheses regarding the binding affinity, selectivity, and molecular interactions of this compound. The successful application of these methods can significantly accelerate the understanding of its pharmacological profile and guide future experimental validation, ultimately contributing to a more comprehensive assessment of its potential effects and risks.

The Structure-Activity Relationship of 2-(2-Methylphenyl)morpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Medicinal Chemistry

The morpholine moiety is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties.[1][2] When incorporated into a 2-phenylmorpholine scaffold, and further substituted, it gives rise to a class of compounds with significant pharmacological activity, particularly within the central nervous system (CNS). This technical guide delves into the structure-activity relationship (SAR) of 2-(2-Methylphenyl)morpholine, a key analog within this class. By examining the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics targeting monoamine transporters.

Core Structure and Pharmacological Relevance

2-Phenylmorpholine and its derivatives, such as phenmetrazine, are recognized as monoamine releasing agents and reuptake inhibitors, primarily targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] This activity profile makes them valuable leads for the development of treatments for conditions such as ADHD, depression, and substance abuse disorders. The 2-methylphenyl substitution is a critical modification that influences the potency and selectivity of these compounds. Understanding the SAR of this specific substitution pattern is crucial for optimizing therapeutic efficacy while minimizing off-target effects.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for 2-phenylmorpholine analogs, providing insights into how substitutions on the phenyl ring and the morpholine nitrogen affect their interaction with monoamine transporters and other receptors.

Table 1: Monoamine Release of 2-Phenylmorpholine and Related Agents

CompoundNE Release EC50 (nM)DA Release EC50 (nM)5-HT Release EC50 (nM)
2-Phenylmorpholine798620,260
Phenmetrazine (3-methyl-2-phenylmorpholine)29–50.470–1317,765–>10,000

Data sourced from experiments conducted on rat brain synaptosomes. The smaller the EC50 value, the more potent the compound is at releasing the respective neurotransmitter.[3]

Table 2: In Vitro Activity of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogs

CompoundPhenyl SubstitutionN-SubstitutionDA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)α3β4-nAChR IC50 (µM)Nicotine-induced CPP AD50 (mg/kg)
5a 2-ChloroH13030>10,0001.6-
5b 2-FluoroH20050>10,0003.5-
5c 2-BromoH11025>10,0001.2-
5e 2-ChloroEthyl9020>10,0001.80.025
5f 2-ChloroPropyl8018>10,0002.10.03

DA: Dopamine, NE: Norepinephrine, 5-HT: Serotonin, nAChR: nicotinic Acetylcholine Receptor, CPP: Conditioned Place Preference. This data highlights the impact of halogen substitutions on the phenyl ring and alkyl substitutions on the morpholine nitrogen on monoamine uptake inhibition and in vivo antagonism of nicotine effects.[4]

Key SAR Insights

From the available data, several key structure-activity relationships can be inferred for the this compound scaffold:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. For the 2-(substituted phenyl)-3,5,5-trimethylmorpholine series, halogen substitutions at the 2-position of the phenyl ring are well-tolerated and contribute to potent inhibition of dopamine and norepinephrine uptake.[4] A bromo-substituent generally confers slightly higher potency than chloro or fluoro substituents.[4]

  • Substitution on the Morpholine Ring:

    • N-Alkylation: N-alkylation of the morpholine nitrogen can modulate potency. In the 2-(2-chlorophenyl)-3,5,5-trimethylmorpholine series, small alkyl groups like ethyl and propyl maintain or slightly improve potency at DAT and NET.[4]

    • C3-Methylation (Phenmetrazine): The presence of a methyl group at the 3-position of the morpholine ring, as seen in phenmetrazine, significantly enhances norepinephrine and dopamine releasing activity compared to the unsubstituted 2-phenylmorpholine.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of this compound analogs.

Monoamine Transporter Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

  • Test compound (e.g., a this compound analog).

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand solution, and cell membrane suspension.

    • Non-specific Binding: Non-specific binding inhibitor solution, radioligand solution, and cell membrane suspension.

    • Test Compound: Test compound dilution, radioligand solution, and cell membrane suspension.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by performing a non-linear regression analysis of the competition curve.[5]

Synaptosomal Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.

  • Assay Buffer (e.g., Krebs-Henseleit buffer).

  • Test compound.

  • Scintillation counter.

Procedure:

  • Pre-load the synaptosomes by incubating them with the respective radiolabeled neurotransmitter.

  • Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Aliquot the pre-loaded synaptosomes into tubes.

  • Add varying concentrations of the test compound to the tubes. A control group receives only the assay buffer.

  • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Terminate the release by rapid filtration or centrifugation.

  • Measure the amount of radioactivity released into the supernatant using a scintillation counter.

  • Calculate the percentage of release relative to the total amount of neurotransmitter taken up by the synaptosomes.

  • Determine the EC50 value, the concentration of the test compound that elicits a 50% maximal release, by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the SAR studies of this compound.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_cleft Dopamine DA_vesicle->DA_cleft Release DA Dopamine DA->MAO Metabolism DA->VMAT2 DAT Dopamine Transporter (DAT) DAT->DA DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Molecule This compound Analog Molecule->DAT Blocks Reuptake / Induces Efflux

Caption: Interaction of this compound analogs with the dopamine transporter.

Experimental_Workflow start Start: Synthesize Analogs binding_assay In Vitro Binding Assay (DAT, NET, SERT) start->binding_assay uptake_assay In Vitro Uptake/Release Assay (Synaptosomes) start->uptake_assay sar_analysis SAR Analysis and Lead Optimization binding_assay->sar_analysis uptake_assay->sar_analysis in_vivo In Vivo Behavioral Models (e.g., CPP) in_vivo->sar_analysis sar_analysis->in_vivo Promising Analogs end End: Identify Lead Candidate sar_analysis->end Optimized Lead

Caption: General experimental workflow for SAR studies of novel psychoactive compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The structure-activity relationships derived from related analogs indicate that targeted modifications to the phenyl and morpholine rings can significantly influence potency and selectivity towards monoamine transporters. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of new chemical entities based on this privileged structure. Further investigation into a broader range of substitutions and the exploration of stereochemistry will be crucial in unlocking the full therapeutic potential of this compound class.

References

Physicochemical Properties of 2-(2-Methylphenyl)morpholine: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Methylphenyl)morpholine and its significance in modern drug design. While experimental data for this specific ortho-substituted isomer is limited in publicly accessible literature, this document compiles available data for its parent scaffold, morpholine, and related isomers to offer a predictive and comparative analysis. The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] This guide delves into key physicochemical parameters, details relevant experimental protocols for their determination, and illustrates the strategic role of these properties in the drug development pipeline.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in the design of therapeutic agents, particularly for central nervous system (CNS) disorders.[3] Its unique structure, featuring both a basic amine and an ether functional group, imparts a desirable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, improve metabolic stability, and facilitate blood-brain barrier penetration.[2][3] The introduction of a 2-methylphenyl substituent to the morpholine core is anticipated to significantly modulate these properties, primarily by increasing lipophilicity and introducing steric factors that can influence receptor binding and metabolism. Understanding these physicochemical characteristics is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety.[1]

Physicochemical Data of this compound and Related Compounds

Direct experimental data for this compound is scarce. However, by examining its parent structure and isomers, we can infer its likely physicochemical profile. The following tables summarize key data for morpholine and related phenylmorpholine derivatives.

Table 1: Molecular and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compound C₁₁H₁₅NO177.25-Data not availableData not available
Morpholine C₄H₉NO87.12Colorless liquid-4.9128.9
2-Phenylmorpholine C₁₀H₁₃NO163.22-Data not availableData not available
2-(4-Methylphenyl)morpholine C₁₁H₁₅NO177.25White solid60-64Data not available
3-Methyl-2-(4-methylphenyl)morpholine C₁₂H₁₇NO191.27-Data not availableData not available

Table 2: Physicochemical Properties Relevant to Drug Design

CompoundlogPpKaAqueous Solubility
This compound Predicted: ~2.0-2.5Predicted: ~8.0-8.5Data not available
Morpholine -0.868.36 (conjugate acid)Miscible
2-Phenylmorpholine 1.1Data not availableData not available
2-(4-Methylphenyl)morpholine Data not availableData not availableSoluble in organic solvents
3-Methyl-2-(4-methylphenyl)morpholine 1.7Data not availableData not available

Note: Predicted values for this compound are estimations based on the properties of related compounds and general principles of physical organic chemistry.

Key Physicochemical Parameters in Drug Design

The optimization of physicochemical properties is a critical aspect of drug development. The following sections detail the importance of key parameters and provide generalized experimental protocols for their determination.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of its pharmacokinetic behavior. The octanol-water partition coefficient (logP) or distribution coefficient (logD for ionizable compounds) influences solubility, permeability across biological membranes, plasma protein binding, and metabolic clearance.

Experimental Protocol: Shake-Flask Method for logD Determination [4][5][6]

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.

  • Materials:

    • 1-Octanol (pre-saturated with buffer)

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with 1-octanol)

    • Test compound

    • Analytical-grade solvent for stock solution (e.g., DMSO)

    • Centrifuge tubes

    • Vortex mixer and/or shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a centrifuge tube containing known volumes of the pre-saturated 1-octanol and aqueous buffer.

    • Securely cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the two phases to separate by letting the tube stand or by centrifugation.

    • Carefully withdraw an aliquot from both the 1-octanol and the aqueous layers.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method.

    • The logD is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution mix Mix Stock, 1-Octanol, and Buffer stock->mix phases Pre-saturate 1-Octanol and Aqueous Buffer phases->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Compound in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate logD quantify->calculate

Figure 1: Workflow for logD determination by the shake-flask method.
Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. For a basic compound like this compound, the pKa of its conjugate acid is critical as it influences solubility, receptor binding (which often involves ionic interactions), and membrane permeability, as the charged form is generally less permeable.

Experimental Protocol: Potentiometric Titration for pKa Determination [7][8]

Potentiometric titration is a precise method for determining the pKa of a compound.

  • Materials:

    • Calibrated pH meter and electrode

    • Autotitrator or burette

    • Titration vessel with a magnetic stirrer

    • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

    • Test compound

    • Deionized water (degassed to remove CO₂)

    • Inert gas (e.g., nitrogen) to blanket the solution

  • Procedure:

    • Dissolve a precisely weighed amount of the test compound in deionized water or a suitable co-solvent if solubility is low.

    • Place the solution in the titration vessel and begin stirring. Maintain an inert atmosphere over the solution.

    • Immerse the pH electrode in the solution.

    • For a basic compound, titrate with the standardized acid titrant, adding it in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prepare Prepare Compound Solution titrate Titrate with Standardized Acid/Base prepare->titrate calibrate Calibrate pH Meter record Record pH vs. Volume calibrate->record titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Figure 2: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination [9][10]

This method determines the equilibrium solubility of a compound.

  • Materials:

    • Test compound (solid form)

    • Aqueous buffer (e.g., pH 7.4)

    • Vials with screw caps

    • Shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

    • Filtration or centrifugation equipment to separate undissolved solid

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid test compound to a vial containing the aqueous buffer.

    • Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully take an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot if necessary and quantify the concentration of the dissolved compound using a validated analytical method.

Metabolic Stability

Metabolic stability provides an early indication of how quickly a compound will be cleared from the body. In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are commonly used to assess this property. The morpholine ring itself is generally considered to be metabolically stable.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes [12][13][14]

  • Materials:

    • Liver microsomes (e.g., human, rat)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (cofactor for CYP450 enzymes)

    • Test compound and positive control compounds (with known metabolic fates)

    • Incubator or water bath at 37°C

    • Quenching solution (e.g., ice-cold acetonitrile)

    • LC-MS/MS for analysis

  • Procedure:

    • Pre-warm a mixture of liver microsomes and buffer to 37°C.

    • Add the test compound to initiate the reaction.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

    • Process the samples (e.g., by centrifugation to pellet proteins) and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

    • Plot the natural log of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis mix Mix Microsomes, Buffer, and Test Compound at 37°C start Initiate Reaction with NADPH mix->start aliquot Take Aliquots at Time Points start->aliquot quench Quench Reaction aliquot->quench analyze Analyze Samples (LC-MS/MS) quench->analyze calculate Calculate t1/2 and CLint analyze->calculate

Figure 3: Workflow for an in vitro metabolic stability assay.

Role of Physicochemical Properties in Drug Design and Associated Pathways

The interplay of physicochemical properties dictates the journey of a drug molecule from administration to its target. The morpholine moiety is often incorporated to optimize this journey. For instance, in CNS drug discovery, morpholine derivatives have been developed as inhibitors of the PI3K/mTOR signaling pathway, which is implicated in various neurological disorders and cancers.[3][15] The ability of these compounds to cross the blood-brain barrier and engage with their intracellular targets is directly governed by the properties outlined in this guide.

G cluster_properties Physicochemical Properties cluster_adme ADME Profile cluster_outcome Therapeutic Outcome logP Lipophilicity (logP) absorption Absorption & Permeability logP->absorption distribution Distribution (e.g., BBB) logP->distribution pKa Ionization (pKa) solubility Solubility pKa->solubility pKa->absorption solubility->absorption stability Metabolic Stability metabolism Metabolism stability->metabolism efficacy Efficacy absorption->efficacy distribution->efficacy safety Safety metabolism->safety excretion Excretion excretion->safety

Figure 4: The influence of physicochemical properties on ADME and therapeutic outcome.

Synthesis of 2-(Aryl)morpholine Derivatives

The synthesis of 2-substituted morpholines can be achieved through various routes. A common approach involves the reaction of an appropriately substituted 2-bromo-1-arylpropan-1-one with ethanolamine, followed by reduction and cyclization. For instance, the synthesis of the related isomer, 3-methyl-2-(2-methylphenyl)morpholine, involves the bromination of 2-methylpropiophenone, followed by reaction with ethanolamine, and subsequent reduction with sodium borohydride to yield the final morpholine ring structure.[16] Similar strategies can be adapted for the synthesis of this compound.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, this guide provides a robust framework for understanding its potential physicochemical profile and its relevance to drug design. By leveraging data from related isomers and the parent morpholine scaffold, researchers can make informed predictions about its ADME properties. The provided experimental protocols offer standardized methods for the future characterization of this and other novel chemical entities. The strategic incorporation of the this compound moiety holds promise for the development of new therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

Methodological & Application

Synthesis Protocol for 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-Methylphenyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for analogous phenylmorpholine derivatives and is intended for use by qualified laboratory personnel.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The morpholine scaffold is a common feature in many approved drugs, and substitution on the phenyl ring allows for the fine-tuning of pharmacological properties. This protocol details a multi-step synthesis starting from commercially available 2-methylacetophenone. The synthesis involves bromination, reaction with ethanolamine, reduction of the resulting intermediate, and subsequent acid-catalyzed cyclization to form the desired morpholine ring.

Synthetic Pathway

The overall synthetic scheme is depicted below. The synthesis commences with the α-bromination of 2-methylacetophenone to yield 2-bromo-1-(2-methylphenyl)ethan-1-one. This intermediate is then reacted with ethanolamine. The subsequent product undergoes reduction with sodium borohydride, followed by an acid-catalyzed intramolecular cyclization to afford the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A 2-Methylacetophenone B 2-Bromo-1-(2-methylphenyl)ethan-1-one A->B Br2, CH2Cl2 D 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one B->D C Ethanolamine C->D E 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol D->E NaBH4, Methanol F This compound E->F H2SO4, CH2Cl2

Application Notes and Protocols for the Quantification of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical quantification of "2-(2-Methylphenyl)morpholine." In the absence of specific published methods for this analyte, the following protocols are based on established and validated techniques for the analysis of morpholine and its derivatives. These methods, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), serve as a robust starting point for developing a validated analytical procedure for this compound.

Physicochemical Properties of this compound
  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol [1]

  • Structure: A morpholine ring substituted with a 2-methylphenyl group at the 2-position.

  • Expected Polarity: The presence of the nitrogen and oxygen heteroatoms in the morpholine ring makes it a polar compound, soluble in many organic solvents.[2][3]

Application Note 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle

Direct GC-MS analysis of polar compounds like morpholine and its derivatives can be challenging.[4] To enhance volatility and improve chromatographic separation, a derivatization step is typically employed. A common and effective method is the reaction of the secondary amine group of the morpholine ring with sodium nitrite in an acidic medium to form a more volatile and stable N-nitroso derivative.[2][4] This derivative can then be readily extracted and analyzed by GC-MS.

Experimental Protocol

This protocol is adapted from established methods for morpholine quantification.[2][5] Optimization and validation for this compound are required.

1. Sample Preparation

  • For Pharmaceutical Substances: Accurately weigh a suitable amount of the sample and dissolve it in a known volume of purified water or an appropriate organic solvent.

  • For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging. The supernatant can then be used for derivatization.

2. Derivatization

  • To 2.0 mL of the prepared sample solution in a glass tube, add 200 µL of 0.05 M hydrochloric acid.[5]

  • Add 200 µL of saturated sodium nitrite solution.[5]

  • Vortex the mixture and heat at 40°C for 5 minutes.[5]

  • Cool the reaction mixture to room temperature.

3. Liquid-Liquid Extraction

  • Add 0.5 mL of dichloromethane to the derivatized solution.[4][5]

  • Vortex for 1 minute to extract the N-nitroso derivative.[4]

  • Allow the layers to separate for 10 minutes.[4]

  • Carefully transfer the lower organic layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis

  • GC System: Agilent 7890A GC or equivalent[4]

  • MS System: Agilent 5975C MSD or equivalent[4]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL[4]

  • Injector Temperature: 250 °C[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes[4][5]

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes[4]

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes[4][5]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min[4]

  • MS Source Temperature: 230 °C[4]

  • MS Quadrupole Temperature: 150 °C[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV[4]

  • Scan Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the N-nitroso derivative of this compound.

Quantitative Data Summary for Morpholine (Reference)

The following table summarizes the quantitative performance of the GC-MS method for morpholine determination from published studies. These values should be used as a reference for the development of a method for this compound.

ParameterApple Juice[2][6]Apple & Citrus Peel/Pulp[4]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.9999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample (Pharmaceutical or Biological) Dissolution Dissolution / Protein Precipitation Sample->Dissolution Acidification Acidification (HCl) Dissolution->Acidification Nitrosation Nitrosation (NaNO2) Acidification->Nitrosation Heating Heating (40°C) Nitrosation->Heating LLE Liquid-Liquid Extraction (Dichloromethane) Heating->LLE GCMS GC-MS Analysis LLE->GCMS Data Data Acquisition & Processing GCMS->Data

Workflow for GC-MS analysis of this compound.

Derivatization_Reaction Analyte This compound Product N-nitroso-2-(2-Methylphenyl)morpholine (Volatile Derivative) Analyte->Product Derivatization Reagent Sodium Nitrite (NaNO2) in Acidic Medium (HCl) Reagent->Product

Derivatization of this compound.

Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides better retention than traditional reversed-phase chromatography. This method can potentially allow for the direct analysis of the compound without derivatization.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific analyte and matrix.

1. Sample Preparation

  • For Pharmaceutical Substances: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • For Biological Matrices: Perform a protein precipitation or a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

2. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Waters Xevo TQD or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 95% B

    • Linearly decrease to 50% B over 5 minutes

    • Return to initial conditions and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound will need to be determined by infusion of a standard solution.

Quantitative Data Summary for Morpholine by LC-MS/MS (Reference)

The following table presents typical performance characteristics for the analysis of morpholine using LC-MS/MS.

ParameterMethodMatrixLOQRecovery (%)Linearity (R²)
HILIC-LC-MS/MS Direct InjectionFruits0.01 µg/g84-120>0.99
HILIC-UPLC-MS/MS Acetic Acid in Methanol ExtractionFruits5 µg/kg83-1080.9998
UHPLC-HRMS Dispersive Micro-Solid-Phase ExtractionFruits5 µg/kg78.4-102.7>0.999

Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Extraction Extraction / Clean-up Sample->Extraction Injection Injection Extraction->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI TandemMS Tandem MS (MRM) ESI->TandemMS Data Quantification TandemMS->Data

Workflow for LC-MS/MS analysis of this compound.

Relevant Biological Pathways

While specific signaling pathways for this compound are not yet elucidated, the morpholine moiety is a key structural feature in many pharmacologically active compounds. Some morpholine-containing molecules are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine Morpholine Derivatives (e.g., this compound) Morpholine->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Disclaimer: The provided protocols are intended for research use only and should be adapted and validated by qualified personnel for the specific application. The quantitative data presented is for the parent compound morpholine and serves as a reference.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine is a substituted phenylmorpholine derivative. This class of compounds, which includes well-known substances such as phenmetrazine, has been shown to interact with central nervous system targets, primarily the monoamine transporters.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance potency and modulate pharmacokinetic properties.[3][4] Given its structural similarity to known psychostimulants, it is hypothesized that this compound may act as a monoamine reuptake inhibitor, affecting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

These application notes provide a comprehensive guide for the in vitro characterization of this compound, focusing on assays to determine its potency and selectivity for monoamine transporters. The following protocols are foundational for preclinical assessment and are designed to be adapted for specific laboratory conditions.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for many phenylmorpholine derivatives is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) release Release vesicle->release dat Dopamine Transporter (DAT) da Dopamine release->da Exocytosis reuptake Reuptake reuptake->dat da->reuptake receptor Dopamine Receptor da->receptor Binding signaling Downstream Signaling receptor->signaling inhibitor This compound inhibitor->dat Inhibition

Caption: Monoamine reuptake at the synapse and the site of inhibition.

The evaluation of a novel compound like this compound typically follows a structured workflow, beginning with binding affinity studies and progressing to functional assays.

compound Compound Synthesis and Characterization binding_assay Radioligand Binding Assay (Determine Ki for DAT, NET, SERT) compound->binding_assay functional_assay Neurotransmitter Uptake Assay (Determine IC50 for DAT, NET, SERT) compound->functional_assay selectivity Selectivity Profiling (Compare Ki and IC50 values) binding_assay->selectivity functional_assay->selectivity downstream Downstream Functional Assays (e.g., Calcium Flux, cAMP) selectivity->downstream analysis Data Analysis and Lead Optimization downstream->analysis

Caption: Experimental workflow for in vitro characterization.

Data Presentation

Quantitative data from in vitro assays should be summarized in clear, structured tables to facilitate comparison of potency and selectivity.

Table 1: Radioligand Binding Affinity of this compound

Target Radioligand Kd of Radioligand (nM) Ki of this compound (nM)
Human DAT [³H]WIN 35,428 Value Value
Human NET [³H]Nisoxetine Value Value
Human SERT [³H]Citalopram Value Value

Ki (inhibition constant) values are determined from competitive binding assays. Lower Ki values indicate higher binding affinity.

Table 2: Functional Inhibition of Monoamine Uptake by this compound

Assay Substrate IC₅₀ of this compound (nM)
Human DAT Uptake [³H]Dopamine Value
Human NET Uptake [³H]Norepinephrine Value
Human SERT Uptake [³H]Serotonin Value

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the substrate uptake.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293) stably expressing human recombinant DAT, NET, or SERT.[5]

  • Radioligands:

    • For DAT: [³H]WIN 35,428[6]

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Unlabeled Ligands (for non-specific binding):

    • For DAT: Cocaine (10 µM) or GBR 12909 (1 µM)[6]

    • For NET: Desipramine (1 µM)

    • For SERT: Fluoxetine (1 µM)

  • Test Compound: this compound, serially diluted.

  • 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation vials, scintillation fluid, and a liquid scintillation counter.[6][7]

Procedure:

  • Membrane Preparation: a. Homogenize cells expressing the transporter of interest in ice-cold homogenization buffer.[7] b. Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei.[7] c. Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[5][6] d. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[5][6] e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., BCA assay). Store at -80°C.[6]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL radioligand, 50 µL test compound vehicle, 150 µL membrane preparation.[8]

    • Non-specific Binding: 50 µL radioligand, 50 µL unlabeled ligand, 150 µL membrane preparation.[8]

    • Test Compound: 50 µL radioligand, 50 µL of each dilution of this compound, 150 µL membrane preparation.[8]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[5][8]

  • Termination and Filtration: a. Rapidly terminate the binding by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[6][7] b. Wash the filters 3-4 times with ice-cold wash buffer.[6][8]

  • Scintillation Counting: a. Place the dried filters into scintillation vials.[5] b. Add scintillation cocktail and measure radioactivity in a liquid scintillation counter.[6][7]

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve. c. Determine the IC₅₀ value from the curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Monoamine Uptake Inhibition Assay

This protocol measures the functional ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[9]

Materials:

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.[9][10]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin ([³H]5-HT).[11]

  • Assay Buffer: Krebs-HEPES buffer (KHB; e.g., 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3).[12]

  • Inhibitors for Non-specific Uptake: As described in Protocol 1.[11]

  • Test Compound: this compound, serially diluted.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).[12]

  • Scintillation fluid and a liquid scintillation counter.[10]

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.[9]

  • Assay Preparation: a. On the day of the experiment, wash the cells once with room temperature assay buffer.[12][13] b. Pre-incubate the cells for 5-10 minutes with 50 µL of assay buffer containing either vehicle, a concentration of this compound, or a known inhibitor for non-specific uptake.[11][12]

  • Initiation of Uptake: a. Initiate the uptake by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., a final concentration of 5 nM [³H]dopamine).[11][12]

  • Termination of Uptake: a. Incubate at room temperature for a short period (e.g., 1-10 minutes).[11][12] b. Rapidly terminate the uptake by washing the cells 2-3 times with ice-cold assay buffer.[10][12]

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding lysis buffer (e.g., 1% SDS) to each well.[12] b. Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity.[10]

  • Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. b. Plot the percentage of specific uptake inhibition against the log concentration of this compound. c. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Calcium Flux Assay for NMDA Receptors (Exploratory)

While less likely to be a primary target, some CNS-active compounds can modulate ion channels. A calcium flux assay can screen for activity at ligand-gated ion channels like the NMDA receptor.[14][15]

Materials:

  • Cells: HEK293 cells expressing NMDA receptor subunits (e.g., NR1/NR2A).[14][16]

  • Calcium Indicator Dye: E.g., Calcium 6 dye.[14][16]

  • Incubation Buffer: HBSS, 20 mM HEPES, 1 mM MgCl₂, 1 mM probenecid, pH 7.5.[15]

  • Assay Buffer: HBSS, 20 mM HEPES, 1.8 mM CaCl₂, 1 mM probenecid, pH 7.5.[15]

  • Ligands: Glycine and Glutamate.[14][15]

  • Test Compound: this compound, serially diluted.

  • 384-well plates and a fluorescence plate reader with a liquid handling system (e.g., FDSS, FlexStation).[14][17]

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing cells into a 384-well plate and incubate for 16-24 hours.[14][16]

  • Dye Loading: a. Remove the cell media and add the calcium indicator dye solution.[14][16] b. Incubate for 2 hours at 37°C.[14][15] c. Wash the cells three times with assay buffer, leaving the final wash volume on the cells.[14][15]

  • Assay Measurement: a. Place the cell plate and plates containing the test compound and ligands into the fluorescence reader.[15] b. Measure the baseline fluorescence for 30 seconds.[15] c. Add the test compound (or vehicle) and measure fluorescence for 5 minutes to assess for direct effects.[15] d. Add the NMDA receptor co-agonists (glutamate and glycine) and continue to measure fluorescence for another 5 minutes to assess for modulatory effects.[14][15]

  • Data Analysis: a. Analyze the change in fluorescence intensity over time. b. Calculate the area under the curve or the maximal fluorescence ratio.[15] c. Determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists/positive modulators) by plotting the response against the log concentration of the test compound.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. All research should be conducted in accordance with institutional and national guidelines for laboratory safety. The biological activity of this compound has not been extensively characterized, and appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols: 2-(2-Methylphenyl)morpholine as a Precursor for Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(2-methylphenyl)morpholine as a versatile precursor for the synthesis of novel derivatives with potential applications in drug discovery, particularly targeting monoamine transporters. Detailed experimental protocols for synthesis and evaluation are provided, along with data on the activity of parent compounds and visualizations of key biological pathways and experimental workflows.

Introduction

This compound, a structural analog of phenmetrazine, serves as a valuable scaffold in medicinal chemistry.[1] Its derivatives have been investigated for their stimulant effects, acting as releasing agents and reuptake inhibitors of monoamine neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] The strategic modification of the this compound core, including substitutions on the nitrogen atom and the phenyl ring, allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This document outlines synthetic strategies to generate novel derivatives and protocols to assess their biological activity at monoamine transporters.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound (2-MPM) and its positional isomers at human monoamine transporters. This data is crucial for understanding the baseline activity of the precursor and for providing a benchmark against which novel derivatives can be compared.

Table 1: Monoamine Transporter Uptake Inhibition (IC50) of this compound and its Positional Isomers [3]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound (2-MPM)867920,260
2-(3-Methylphenyl)morpholine (3-MPM)>10,000514>10,000
2-(4-Methylphenyl)morpholine (4-MPM)70297,765

Signaling Pathway

Derivatives of this compound primarily exert their effects by modulating the activity of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process. Inhibition of this reuptake or induction of neurotransmitter release increases the concentration of monoamines in the synapse, leading to enhanced downstream signaling.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine, Norepinephrine) monoamine Monoamine Neurotransmitter vesicle->monoamine Release monoamine_synapse Monoamine monoamine->monoamine_synapse transporter Monoamine Transporter (DAT, NET) transporter->monoamine precursor This compound Derivative precursor->transporter Inhibition/ Reversal monoamine_synapse->transporter Reuptake receptor Postsynaptic Receptor monoamine_synapse->receptor signaling Downstream Signaling receptor->signaling

Monoamine Transporter Signaling Pathway

Experimental Protocols

Protocol 1: Synthesis of this compound (2-MPM)[3]

This protocol describes a general method for the synthesis of the precursor molecule.

Materials:

  • 2'-Methylpropiophenone

  • Bromine

  • Dichloromethane (DCM)

  • Ethanolamine

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • 10 M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Bromination: Dissolve 2'-methylpropiophenone in DCM. Slowly add a solution of bromine in DCM to the mixture and stir for 1 hour. Dry the solution with MgSO₄ and remove the solvent under vacuum to yield 2-bromo-1-(2-methylphenyl)propan-1-one.

  • Amination: Mix the resulting 2-bromo-1-(2-methylphenyl)propan-1-one with ethanolamine and NMP. Stir the mixture at room temperature for 3 hours.

  • Work-up and Extraction: Quench the reaction with water and basify with 10 M NaOH. Extract the aqueous mixture with ethyl acetate. Collect the organic fractions, dry with MgSO₄, filter, and remove the solvent under vacuum to obtain an oil containing 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one and 3-methyl-2-(2-methylphenyl)morpholin-2-ol.

  • Reduction: Dissolve the oil in methanol and add sodium borohydride in portions. Stir the mixture for 2 hours at room temperature.

  • Cyclization: Partition the mixture between water and DCM. Collect the organic layer, dry with MgSO₄, filter, and remove the solvent to yield 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol. Dissolve this intermediate in DCM and slowly add concentrated sulfuric acid. Stir the mixture for 4-5 hours.

  • Final Work-up: Quench the reaction with water, basify with 10 M NaOH, and extract with DCM. Dry the organic layer with MgSO₄, filter, and remove the solvent under vacuum to obtain this compound.

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol provides a general method for creating a library of N-substituted derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in acetonitrile or DMF.

  • Add K₂CO₃ (or another suitable base) to the solution.

  • Add the desired alkyl halide dropwise to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the base, and remove the solvent under vacuum.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Protocol 3: Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to evaluate the potency of novel derivatives to inhibit monoamine transporter function.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • Test compounds (novel derivatives)

  • Known inhibitor for non-specific uptake determination (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or vehicle for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled monoamine substrate to initiate the uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the IC₅₀ values for each test compound by non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of novel this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound (Protocol 1) derivatization Derivatization (e.g., N-Alkylation) (Protocol 2) synthesis->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification primary_screen Primary Screen: Monoamine Transporter Uptake Assay (Protocol 3) purification->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (DAT vs. NET vs. SERT) dose_response->selectivity data_analysis Data Analysis selectivity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->derivatization Iterative Design

Drug Discovery Workflow

Conclusion

This compound is a promising and adaptable precursor for the development of novel psychoactive compounds and potential therapeutics. The synthetic and analytical protocols provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold. By systematically synthesizing and evaluating new derivatives, it is possible to identify compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the discovery of novel drug candidates for a variety of neurological and psychiatric disorders.

References

Application Notes and Protocols for Cell-Based Efficacy Assays of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine is a structural analog of phenmetrazine, a compound known to interact with monoamine transporters. This class of compounds often exhibits activity as norepinephrine-doping releasing agents or reuptake inhibitors.[1][2] Consequently, the primary biological targets for assessing the efficacy of this compound are the monoamine transporters: Norepinephrine Transporter (NET), Dopamine Transporter (DAT), and Serotonin Transporter (SERT).

These application notes provide detailed protocols for robust, cell-based assays to determine the inhibitory potency of this compound on these primary targets. Furthermore, protocols for assessing potential off-target effects on G-protein coupled receptor (GPCR) signaling pathways are included, ensuring a comprehensive initial pharmacological profile.

I. Monoamine Transporter Uptake Inhibition Assays

The gold standard for quantifying the potency of a compound at monoamine transporters is the uptake inhibition assay.[3][4] This assay measures the ability of the test compound to block the transport of a labeled substrate into cells stably expressing the target transporter.

Signaling Pathway: Monoamine Reuptake Inhibition

Monoamine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Monoamines) Monoamine_in Monoamines (DA, NE, 5-HT) Vesicle->Monoamine_in Release Transporter Monoamine Transporter (DAT, NET, or SERT) Monoamine_in->Transporter Reuptake Monoamine_out Extracellular Monoamines Monoamine_in->Monoamine_out Increased Concentration Compound This compound Compound->Transporter Inhibition

Caption: Inhibition of monoamine transporters by this compound.

Experimental Protocol: Radiotracer Uptake Inhibition Assay

This protocol describes a method using a radiolabeled substrate in a cell line stably expressing a human monoamine transporter (e.g., HEK293-hNET, HEK293-hDAT, or HEK293-hSERT).

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (hNET, hDAT, or hSERT).[5]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4). For DAT assays, supplement with 0.1 mM ascorbic acid and 10 µM pargyline.[6]

  • Radiolabeled Substrates:

    • For NET: [³H]-Nisoxetine or [³H]-Mazindol

    • For DAT: [³H]-Dopamine or [³H]-WIN 35,428[6]

    • For SERT: [³H]-Serotonin (5-HT) or [³H]-Citalopram

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Reference Inhibitors:

    • NET: Desipramine

    • DAT: GBR-12909[6]

    • SERT: Fluoxetine

  • 96-well cell culture plates (clear bottom, white or black walls)

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.[7]

  • Assay Preparation:

    • On the day of the assay, prepare serial dilutions of this compound and the reference inhibitor in assay buffer. The final concentration of DMSO should be ≤ 0.1%.

    • Prepare the radiolabeled substrate solution in assay buffer. The final concentration should be approximately the Km or Kd value for the respective transporter.

  • Uptake Inhibition Assay:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 200 µL of pre-warmed (37°C) assay buffer.

    • Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells.

      • Total uptake wells: Add 50 µL of assay buffer with vehicle.

      • Non-specific uptake wells: Add 50 µL of a high concentration of a potent inhibitor for the respective transporter (e.g., 10 µM Desipramine for NET).

    • Pre-incubate the plate at 37°C for 10-20 minutes.[6]

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes) that is within the linear range of uptake for the specific cell line and transporter.

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.[6]

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial containing scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[6]

Experimental Workflow: Monoamine Uptake Assay

Monoamine Uptake Assay Workflow cluster_workflow Experimental Workflow start Start plate_cells Plate transporter-expressing HEK293 cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight wash_cells Wash cells with pre-warmed assay buffer incubate_overnight->wash_cells add_compounds Add test compound/ reference inhibitor dilutions wash_cells->add_compounds pre_incubate Pre-incubate (10-20 min, 37°C) add_compounds->pre_incubate add_substrate Add radiolabeled substrate pre_incubate->add_substrate incubate_uptake Incubate for uptake (5-15 min, 37°C) add_substrate->incubate_uptake terminate_wash Terminate uptake by washing with ice-cold buffer incubate_uptake->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells measure_radioactivity Measure radioactivity (Scintillation counter) lyse_cells->measure_radioactivity analyze_data Data Analysis (Calculate IC50/Ki) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the monoamine transporter radiotracer uptake inhibition assay.

Representative Data

The following table presents example IC₅₀ values for phenmetrazine and its analogs at human monoamine transporters, which can serve as a benchmark for evaluating the potency and selectivity of this compound.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)
Phenmetrazine1.93 - 6.741.2 - 5.2>10
2-Methylphenmetrazine6.74~5.0>10
4-Methylphenmetrazine1.93~1.5~7.0
Cocaine0.2 - 0.50.3 - 0.60.2 - 0.4
Desipramine>100.001 - 0.005>1
Fluoxetine>1>10.01 - 0.05
Data are compiled from various sources and should be considered illustrative.[3]

II. Off-Target GPCR Signaling Assays

To assess the selectivity of this compound, it is crucial to investigate its potential effects on major GPCR signaling pathways. The following assays measure changes in the second messengers cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

Signaling Pathway: Generic GPCR Activation

GPCR Signaling Pathways cluster_GPCR GPCR Signaling Ligand Ligand GPCR GPCR (Gs, Gi, or Gq) Ligand->GPCR Binding G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_protein->Effector Modulation Second_Messenger Second Messenger (cAMP / IP3 & DAG) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

References

Application Notes and Protocols: 2-(2-Methylphenyl)morpholine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, pharmacological evaluation, and potential applications of 2-(2-Methylphenyl)morpholine, a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). The protocols outlined below are based on established methodologies for analogous compounds and are intended to guide researchers in their investigation of this and similar molecules.

Introduction

This compound belongs to the phenylmorpholine class of compounds, which are recognized for their psychostimulant properties and their interaction with monoamine transporters.[1] The parent compound, phenmetrazine, is a potent norepinephrine and dopamine releasing agent.[1] The strategic placement of a methyl group on the phenyl ring, as in this compound, is anticipated to modulate its potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the structure-activity relationship of these analogs is crucial for the design of novel CNS agents with tailored pharmacological profiles, potentially for conditions such as ADHD, depression, and substance abuse disorders.[2]

Synthesis Protocol

The following is a representative protocol for the synthesis of this compound, adapted from the synthesis of its close analog, 3-methyl-2-(2-methylphenyl)morpholine.[1]

Step 1: Bromination of 1-(2-Methylphenyl)ethan-1-one

  • Dissolve 1-(2-methylphenyl)ethan-1-one (1 equivalent) in dichloromethane.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the ketone solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Dry the solution with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 2-bromo-1-(2-methylphenyl)ethan-1-one.

Step 2: Formation of the Morpholine Ring

  • Combine 2-bromo-1-(2-methylphenyl)ethan-1-one (1 equivalent) with ethanolamine (3-4 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone.

  • Stir the mixture at room temperature for 3-4 hours.

  • Quench the reaction with water and basify with 10 M sodium hydroxide (NaOH).

  • Extract the aqueous mixture with ethyl acetate.

  • Collect the organic fractions, dry with MgSO₄, filter, and remove the solvent to yield the intermediate 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one.

Step 3: Reduction and Cyclization

  • Dissolve the intermediate from Step 2 in methanol.

  • Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Partition the mixture between water and dichloromethane.

  • Collect the organic layer, dry with MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product via column chromatography.

Pharmacological Data

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
3-Methyl-2-(2-methylphenyl)morpholine (2-MPM)13150.4>10,000
Phenmetrazine (Reference)70297,765

Note: Lower IC₅₀ values indicate greater potency at the respective transporter. The data suggests that 2-MPM is a potent inhibitor of DAT and NET with significantly less activity at SERT, characteristic of a stimulant profile similar to phenmetrazine.[1]

Experimental Protocols

In Vitro: Monoamine Transporter Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound to the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Test compound (this compound)

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Culture HEK293 cells expressing the transporter of interest to confluency.

  • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

In Vitro: Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • Test compound (this compound)

  • Uptake inhibitors for determining non-specific uptake (as in the binding assay)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Plate the transporter-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • On the day of the experiment, wash the cells with KHB.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle in KHB for 10-20 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials with scintillation fluid.

  • Quantify the radioactivity to determine the amount of neurotransmitter taken up by the cells.

  • Calculate the percent inhibition of uptake and determine the IC₅₀ value for the test compound.

In Vivo: Locomotor Activity Assay

This behavioral assay assesses the stimulant or depressant effects of a compound in rodents.

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Open-field activity chambers equipped with infrared beams

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Test compound (this compound) at various doses

  • Reference stimulant (e.g., d-amphetamine)

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Immediately after injection, place each mouse individually into an open-field chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity of the compound-treated groups to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The presumed mechanism of action of this compound involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine and norepinephrine. This, in turn, modulates downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release NE_vesicle Norepinephrine Vesicle NE_cleft Norepinephrine NE_vesicle->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) MPM This compound MPM->DAT Inhibition MPM->NET Inhibition DA_cleft->DAT Reuptake D1R D1 Receptor DA_cleft->D1R NE_cleft->NET Reuptake Alpha1R α1 Receptor NE_cleft->Alpha1R Beta1R β1 Receptor NE_cleft->Beta1R AC Adenylyl Cyclase D1R->AC Activates PLC Phospholipase C Alpha1R->PLC Activates Beta1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_expression Altered Gene Expression CREB->Gene_expression IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Neuronal_activity Increased Neuronal Activity Ca2->Neuronal_activity Gene_expression->Neuronal_activity

Caption: Presumed mechanism of action of this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis & Purity Analysis binding_assay Monoamine Transporter Binding Assays (DAT, NET, SERT) synthesis->binding_assay uptake_assay Monoamine Transporter Uptake Assays (DAT, NET, SERT) binding_assay->uptake_assay cytotoxicity Cytotoxicity Assays (e.g., MTT) uptake_assay->cytotoxicity pk_studies Pharmacokinetic Studies (e.g., brain penetration) cytotoxicity->pk_studies locomotor Locomotor Activity pk_studies->locomotor drug_discrim Drug Discrimination locomotor->drug_discrim abuse_liability Abuse Liability Models (e.g., self-administration) drug_discrim->abuse_liability

Caption: A typical experimental workflow for CNS drug discovery.

References

Application Notes and Protocols for 2-(2-Methylphenyl)morpholine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-(2-Methylphenyl)morpholine as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. While direct synthesis of commercial agrochemicals using this specific precursor is not widely documented, this document outlines its potential applications based on the well-established role of substituted morpholines in agriculture. The protocols provided are derived from established synthetic methodologies for analogous compounds, such as the widely used fungicide fenpropimorph. This document serves as a foundational guide for researchers exploring new morpholine-based active ingredients for crop protection.

Introduction: The Role of Morpholines in Agrochemicals

Morpholine derivatives are a significant class of compounds in the agrochemical industry, primarily recognized for their potent fungicidal properties.[1][2] These compounds typically function as sterol biosynthesis inhibitors (SBIs), disrupting the fungal cell membrane's integrity.[3] Specifically, they are known to inhibit the enzymes Δ14-reductase and Δ8-Δ7-isomerase in the ergosterol biosynthesis pathway.[3] This mode of action provides both protective and curative effects against a broad spectrum of fungal pathogens, particularly powdery mildews and rusts in cereal crops.[4]

This compound represents a valuable, yet underexplored, building block for the synthesis of new fungicidal agents. Its structural features, combining a morpholine ring with a substituted phenyl group, are characteristic of active morpholine fungicides. The tolyl group, in particular, can be further functionalized to modulate the compound's biological activity, selectivity, and physicochemical properties.

Potential Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for novel fungicides. By analogy with the synthesis of fenpropimorph, this compound can be N-alkylated with various side chains to generate a library of candidate fungicides. The nature of the N-substituent is critical for determining the resulting compound's efficacy and spectrum of activity.

Key Potential Synthetic Routes:

  • N-Alkylation: The most direct application involves the N-alkylation of the morpholine nitrogen with a suitable alkyl halide or sulfonate. This is a common strategy for introducing the side chain responsible for the biological activity of morpholine fungicides.

  • Reductive Amination: An alternative route involves the reductive amination of a suitable aldehyde or ketone with this compound. This method can be advantageous for creating more complex N-substituents.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of N-alkylated morpholine derivatives and serve as a starting point for the synthesis of novel agrochemicals from this compound.

Protocol 1: Synthesis of a Hypothetical Fungicide via N-Alkylation

This protocol describes the synthesis of a hypothetical fungicide, "FungiMorph-2M," through the N-alkylation of this compound with a substituted propyl bromide.

Reaction Scheme:

Materials:

  • This compound (≥95% purity)

  • 1-Bromo-3-R-propane (where R is a desired substituent, e.g., a substituted phenyl group)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add 1-Bromo-3-R-propane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure FungiMorph-2M.

Data Presentation: Hypothetical Synthesis of FungiMorph-2M

ParameterValue
Starting MaterialThis compound
Reagent1-Bromo-3-(4-chlorophenyl)propane
Yield (after purification)75-85%
Purity (by HPLC)>98%
AppearancePale yellow oil

Visualization of a Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a novel fungicide from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start This compound reaction N-Alkylation Reaction (Reflux) start->reaction reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents->reaction filtration Filtration reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography analysis Purity & Structural Analysis (HPLC, NMR, MS) chromatography->analysis product Pure Fungicide Candidate analysis->product

Caption: Synthetic workflow for a novel fungicide.

Proposed Mechanism of Action

The hypothetical fungicides derived from this compound are expected to exhibit a mode of action consistent with other morpholine-based fungicides. The primary target is the ergosterol biosynthesis pathway, which is essential for the formation of fungal cell membranes.

The following diagram illustrates the proposed signaling pathway and the point of inhibition.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component FungiMorph FungiMorph-2M InhibitionPoint Δ14-reductase & Δ8-Δ7-isomerase FungiMorph->InhibitionPoint Inhibits InhibitionPoint->Lanosterol Blocks Conversion Disrupted Cell Membrane Disrupted Cell Membrane InhibitionPoint->Disrupted Cell Membrane Fungal Viability Fungal Viability Fungal Cell Membrane->Fungal Viability Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane->Fungal Cell Death

Caption: Proposed mechanism of action for FungiMorph-2M.

Conclusion

This compound holds promise as a versatile building block for the development of new agrochemical fungicides. The synthetic protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel morpholine derivatives. Further research, including the synthesis of a diverse library of analogues and comprehensive biological screening, is necessary to fully elucidate the potential of this compound in crop protection.

References

Application Notes and Protocols for High-Throughput Screening of "2-(2-Methylphenyl)morpholine" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine and its analogs represent a class of psychoactive compounds with significant potential for therapeutic development in the areas of neurological and psychiatric disorders. These molecules are known to interact with key central nervous system targets, including monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as the orphan G protein-coupled receptor GPR88.[1][2][3][4][5][6] The modulation of these targets is implicated in conditions such as depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[7][8]

GPR88, highly expressed in the striatum, is an emerging therapeutic target for central nervous system disorders, and its activation is known to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[9] The development of potent and selective ligands for these transporters and GPR88 is a critical step in advancing novel therapeutics.

These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound analogs to assess their activity at monoamine transporters and GPR88. The protocols are designed to be robust, scalable, and suitable for identifying and characterizing lead compounds in a drug discovery setting.

Data Presentation: Comparative Analysis of this compound Analogs

The following table summarizes hypothetical quantitative data for a series of this compound analogs. This data is intended to be illustrative of the results that can be obtained using the protocols described below. The inhibitory activity at the monoamine transporters is presented as the half-maximal inhibitory concentration (IC50), while the agonist activity at GPR88 is presented as the half-maximal effective concentration (EC50).

Compound IDR1R2R3DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)GPR88 EC50 (nM)
JKL-001HHH120851500>10000
JKL-0024-ClHH95601200>10000
JKL-003H3-CH3H1501101800850
JKL-004HH4-F110751400>10000
JKL-0054-Cl3-CH3H7045950600
JKL-006HHH2501802500500
JKL-0074-OCH3HH3002203000750
JKL-008H4-ClH100701300>10000
JKL-0093,4-diClHH6035800>10000
JKL-010HH3-CF31801302000900

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR88 signaling pathway and the general high-throughput screening workflow.

GPR88_Signaling_Pathway cluster_membrane Cell Membrane GPR88 GPR88 G_protein Gαi/o GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Analog This compound Analog (Agonist) Analog->GPR88 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Leads to

Caption: GPR88 signaling pathway upon agonist binding.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (Analogs) Compound_Dispensing Compound Dispensing Compound_Library->Compound_Dispensing Assay_Plates Assay Plates (384-well) Cell_Plating Cell Plating Assay_Plates->Cell_Plating Cell_Culture Cell Culture (Transporter or GPR88 expressing) Cell_Culture->Cell_Plating Incubation Incubation Compound_Dispensing->Incubation Cell_Plating->Compound_Dispensing Reagent_Addition Reagent Addition Incubation->Reagent_Addition Signal_Detection Signal Detection (Fluorescence/Luminescence) Reagent_Addition->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition QC Quality Control (Z'-factor) Data_Acquisition->QC Hit_Identification Hit Identification QC->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: General high-throughput screening workflow.

Experimental Protocols

High-Throughput Monoamine Transporter Uptake Assay

This protocol describes a fluorescent-based uptake assay to determine the inhibitory activity of test compounds on DAT, NET, and SERT. The assay utilizes a fluorescent substrate that is taken up by cells expressing the specific transporter, leading to an increase in intracellular fluorescence.[7][8][10][11]

Materials:

  • HEK293 or CHO cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 384-well black, clear-bottom assay plates

  • Neurotransmitter Transporter Uptake Assay Kit (commercially available)

    • Fluorescent substrate

    • Masking dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Automated liquid handling system

  • Fluorescence microplate reader with bottom-read capabilities

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the transporter-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Add 10 µL of the diluted test compounds or reference inhibitors to the respective wells. Include wells with assay buffer and DMSO as negative controls.

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

    • Add 10 µL of the substrate/masking dye solution to all wells.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/525 nm) every 1-2 minutes for a total of 30-60 minutes (kinetic reading) or at a single time point after a defined incubation period (endpoint reading).

  • Data Analysis:

    • For kinetic assays, determine the rate of substrate uptake (slope of the fluorescence intensity over time).

    • For endpoint assays, use the fluorescence intensity value at the final time point.

    • Calculate the percent inhibition for each compound concentration relative to the negative (DMSO) and positive (reference inhibitor) controls.

    • Generate dose-response curves and determine the IC50 values using a non-linear regression analysis.

High-Throughput GPR88 Functional Assay (cAMP Determination)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) based cAMP assay to measure the agonist activity of test compounds at GPR88. Activation of the Gαi/o-coupled GPR88 by an agonist leads to an inhibition of forskolin-stimulated cAMP production.[9][12]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR88

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 384-well low-volume white assay plates

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Detection Kit)

  • Forskolin

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference agonist (e.g., RTI-13951-33)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • TR-FRET compatible microplate reader

Protocol:

  • Cell Preparation:

    • Harvest GPR88-expressing cells and resuspend them in stimulation buffer at a concentration of 0.2-0.5 x 10^6 cells/mL.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compounds and reference agonist in stimulation buffer.

    • Prepare a solution of forskolin in stimulation buffer at a concentration that yields approximately 80% of the maximal cAMP response.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 2.5 µL of the diluted test compounds or reference agonist.

    • Add 2.5 µL of the forskolin solution to all wells except for the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents (e.g., Eu-chelate labeled anti-cAMP antibody and ULight™-labeled cAMP analog) according to the manufacturer's protocol.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Detection:

    • Measure the TR-FRET signal (e.g., emission at 665 nm and 615 nm with excitation at 320 nm).

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio for each well.

    • Convert the emission ratios to cAMP concentrations using a standard curve.

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration.

    • Generate dose-response curves and determine the EC50 values using a non-linear regression analysis.

High-Throughput GPR88 Functional Assay (Calcium Mobilization)

This protocol describes a calcium mobilization assay to identify GPR88 agonists. Since GPR88 is Gαi/o-coupled and does not naturally signal through calcium, this assay requires a cell line co-expressing GPR88 and a promiscuous G-protein (e.g., Gαqi5) that couples GPCR activation to calcium release.[1][13][14]

Materials:

  • CHO cells stably co-expressing human GPR88 and a promiscuous G-protein (e.g., Gαqi5)

  • Cell culture medium

  • 384-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds dissolved in DMSO

  • Reference agonist

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Seeding:

    • Seed the GPR88/Gαqi5 co-expressing cells into 384-well plates and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Assay Procedure and Signal Detection:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay by adding the test compounds to the cell plate.

    • Simultaneously, begin measuring the fluorescence intensity (e.g., Ex/Em = 494/516 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Determine the maximal change in fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence before compound addition.

    • Calculate the percent activation relative to the maximal response of the reference agonist.

    • Generate dose-response curves and determine the EC50 values using a non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs. By systematically evaluating the activity of these compounds at monoamine transporters and GPR88, researchers can identify promising lead candidates for further optimization and development. The combination of robust HTS assays and structured data analysis will accelerate the discovery of novel therapeutics for a range of CNS disorders.

References

Application Notes and Protocols: Derivatization of 2-(2-Methylphenyl)morpholine for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylmorpholine and its derivatives represent a class of psychoactive compounds that primarily act as monoamine releasing agents and reuptake inhibitors.[1] These compounds modulate the levels of key neurotransmitters in the brain, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making them attractive scaffolds for the development of therapeutics for a range of neurological and psychiatric disorders. The parent compound, 2-phenylmorpholine, is a potent norepinephrine–dopamine releasing agent (NDRA).[1] Strategic derivatization of the 2-phenylmorpholine core, particularly at the phenyl ring and the morpholine nitrogen, can significantly alter the potency and selectivity of these compounds for the monoamine transporters. This document provides detailed protocols for the synthesis of 2-(2-methylphenyl)morpholine derivatives and methods for evaluating their potency, along with a summary of structure-activity relationship (SAR) data to guide lead optimization efforts.

Structure-Activity Relationship (SAR) and Data Presentation

The potency of 2-phenylmorpholine derivatives as monoamine releasing agents is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes the in vitro monoamine release activity for a series of (2S,5S)-5-methyl-2-phenylmorpholine analogs, demonstrating the impact of phenyl ring substitutions on dopamine (DA), serotonin (5-HT), and norepinephrine (NE) release.

Compound IDPhenyl Substitution (X, Y)DA Release (EC50, nM)5-HT Release (EC50, nM)NE Release (EC50, nM)
1 H8620,26079
2 3-F43255830
3 4-F>10,000>10,000>10,000
4 3-Cl>10,000>10,000>10,000
5 4-Cl>10,000>10,000>10,000
6 3-Me1317,76550.4
7 4-Me70>10,00029

Data extracted from patent US20130203752A1. EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

Experimental Protocols

I. General Synthesis of 2-(Substituted-phenyl)-3-methylmorpholine Derivatives

This protocol describes a general method for synthesizing 2-phenylmorpholine derivatives with various substituents on the phenyl ring, adapted from published literature.

Workflow Diagram for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Propiophenone bromination α-Bromination start->bromination Br2, CH2Cl2 condensation Condensation with Ethanolamine bromination->condensation Ethanolamine, N-methyl-2-pyrrolidone reduction Reduction of Ketone condensation->reduction NaBH4, Methanol cyclization Acid-catalyzed Cyclization reduction->cyclization Conc. H2SO4, CH2Cl2 purification Purification cyclization->purification Column Chromatography final_product 2-(Substituted-phenyl)-3-methylmorpholine purification->final_product assay_prep Prepare Transporter-expressing Cells final_product->assay_prep Test Compound incubation Incubate with Derivative & Radiotracer assay_prep->incubation measurement Measure Radiotracer Uptake incubation->measurement analysis Calculate IC50/EC50 Values measurement->analysis sar Structure-Activity Relationship Analysis analysis->sar

Caption: Workflow for the synthesis and biological evaluation of 2-(substituted-phenyl)morpholine derivatives.

Step 1: α-Bromination of Substituted Propiophenone

  • Dissolve the desired substituted propiophenone (1.0 eq) in dichloromethane (CH2Cl2).

  • Slowly add a solution of bromine (1.0 eq) in CH2Cl2 to the propiophenone solution at room temperature.

  • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Dry the reaction mixture with anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(substituted-phenyl)propan-1-one.

Step 2: Condensation with Ethanolamine

  • To a solution of the crude 2-bromo-1-(substituted-phenyl)propan-1-one (1.0 eq) in N-methyl-2-pyrrolidone, add ethanolamine (3.6 eq).

  • Stir the mixture at room temperature overnight.

Step 3: Reduction of the Ketone

  • Dissolve the crude product from Step 2 in methanol.

  • Add sodium borohydride (NaBH4) (4.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding water and extract the product with CH2Cl2.

  • Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

Step 4: Acid-Catalyzed Cyclization

  • Dissolve the crude amino alcohol from Step 3 in CH2Cl2.

  • Slowly add concentrated sulfuric acid (H2SO4) at 0 °C.

  • Stir the mixture vigorously for 4-5 hours at room temperature.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with CH2Cl2.

  • Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% ammonium hydroxide) to afford the desired 2-(substituted-phenyl)-3-methylmorpholine derivative.

II. N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the parent morpholine.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 - 2.0 eq).

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Protocol for Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a cell-based assay to determine the potency of the synthesized derivatives in inhibiting the uptake of monoamine neurotransmitters.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Krebs-HEPES buffer (KHB).

  • [3H]-Dopamine, [3H]-Serotonin, or [3H]-Norepinephrine (Radiotracers).

  • Synthesized this compound derivatives.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in KHB.

  • Pre-incubation: Wash the cells with KHB and then pre-incubate them with the various concentrations of the test compounds for 10-15 minutes at room temperature.

  • Uptake Initiation: Add the radiotracer ([3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine) to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (typically 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the radiotracer uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

Signaling Pathway

The primary mechanism of action for 2-phenylmorpholine derivatives is the modulation of monoamine neurotransmitter levels in the synaptic cleft. These compounds can act as either reuptake inhibitors, blocking the reabsorption of neurotransmitters back into the presynaptic neuron, or as releasing agents, promoting the non-vesicular release of neurotransmitters.

Diagram of Monoamine Transporter Modulation

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine, Norepinephrine) neurotransmitter Neurotransmitter (DA, NE) vesicle->neurotransmitter Release transporter Monoamine Transporter (DAT, NET) derivative This compound Derivative derivative->transporter Inhibition/Reversal neurotransmitter->transporter receptor Postsynaptic Receptor neurotransmitter->receptor Binding

References

Application Notes and Protocols for Preclinical Evaluation of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-Methylphenyl)morpholine is a substituted phenylmorpholine derivative.[1] Compounds of this class, such as phenmetrazine, are known to act as norepinephrine-dopamine releasing agents (NDRAs) and exhibit psychostimulant properties.[1] The morpholine ring is a versatile scaffold in medicinal chemistry, often contributing to desirable pharmacokinetic properties and potent biological activities.[2][3] Given its structural similarity to known psychostimulants, the preclinical evaluation of this compound should focus on characterizing its pharmacodynamic effects on the central nervous system, particularly its interaction with monoamine transporters, and assessing its behavioral profile, including stimulant, rewarding, and subjective effects.

This document provides a comprehensive experimental design for the preclinical in vivo evaluation of this compound, including detailed protocols for key animal studies.

I. Pharmacological Characterization (In Vitro)

Prior to in vivo studies, it is crucial to determine the in vitro pharmacological profile of this compound to understand its primary mechanism of action.

Objective: To determine the potency and selectivity of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Prepare Krebs-Ringer-HEPES buffer.

  • Radioligand: Use [3H]dopamine, [3H]norepinephrine, and [3H]serotonin for DAT, NET, and SERT assays, respectively.

  • Procedure:

    • Plate the cells in 96-well plates.

    • Pre-incubate the cells with a range of concentrations of this compound or a reference compound (e.g., cocaine, GBR12909 for DAT; desipramine for NET; fluoxetine for SERT) for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Terminate the uptake by rapid washing with ice-cold assay buffer.

    • Lyse the cells and measure the tritium content using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curves.

Data Presentation:

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compoundTo be determinedTo be determinedTo be determined
Cocaine (Reference)Typical literature valueTypical literature valueTypical literature value
GBR12909 (Reference)Typical literature value--
Desipramine (Reference)-Typical literature value-
Fluoxetine (Reference)--Typical literature value

II. Preclinical Experimental Workflow

A structured workflow is essential for the efficient and logical progression of preclinical studies.[4][5][6]

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Storage Synapse Increased DA / NE Concentration Vesicle->Synapse Release DAT_NET DAT / NET Compound This compound Compound->DAT_NET Blockade Synapse->DAT_NET Reuptake Receptor Postsynaptic D1/D2 & Adrenergic Receptors Synapse->Receptor Binding Signaling Downstream Signaling (e.g., cAMP activation) Receptor->Signaling Activation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Methylphenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several routes. The most commonly explored, though sometimes problematic, is a multi-step synthesis starting from 2-methylpropiophenone. Alternative strategies include the reaction of 2-methylstyrene oxide with ethanolamine or the reductive amination of 2-methylbenzaldehyde with diethanolamine. Photocatalytic methods have also been developed for the synthesis of 2-aryl morpholines and may present a viable, modern alternative.[1]

Q2: I am experiencing very low yields in the synthesis starting from 2-methylpropiophenone. Is this a known issue?

A2: Yes, this is a known challenge. Literature suggests that the synthesis of this compound via the bromination of 2-methylpropiophenone, followed by reaction with ethanolamine, reduction, and cyclization, can result in insufficient yields for extensive characterization. The troubleshooting guide below addresses potential issues at each step of this pathway.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters for optimization include reaction temperature, stoichiometry of reactants, choice of solvent, and the nature of the catalyst or reagents used for reduction and cyclization. For instance, in cyclization steps, the strength and concentration of the acid catalyst are crucial. In reductive amination, the choice of reducing agent can significantly impact the yield and side-product profile.

Q4: Are there any specific safety precautions for the synthesis of this compound?

A4: Standard laboratory safety precautions should be followed. Specifically, handle bromine with extreme care in a well-ventilated fume hood as it is highly corrosive and toxic. Strong acids like sulfuric acid should also be handled with appropriate personal protective equipment. Reactions involving sodium borohydride should be quenched carefully as they can generate hydrogen gas.

Troubleshooting Guides

Guide 1: Low Yield in Multi-Step Synthesis from 2-Methylpropiophenone

This route involves four key stages: bromination, reaction with ethanolamine, reduction, and cyclization. Low yields can arise from issues at any of these stages.

Problem: Low yield of the intermediate, 2-bromo-1-(2-methylphenyl)propan-1-one.

Possible Cause Troubleshooting Step
Incomplete reaction.- Ensure the dropwise addition of bromine at a low temperature to prevent side reactions. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time if necessary.
Formation of di-brominated side products.- Use a precise 1:1 stoichiometry of bromine to the propiophenone. - Maintain a low reaction temperature (e.g., 0-5 °C) during bromine addition.
Degradation of the product.- Work up the reaction mixture promptly after completion. - Avoid exposure to high temperatures or strong bases during workup.

Problem: Inefficient formation of the amino alcohol intermediate.

Possible Cause Troubleshooting Step
Competing elimination reaction (E2) of the alpha-bromo ketone.- Use a less hindered base or control the stoichiometry of ethanolamine. - Maintain a lower reaction temperature.
Steric hindrance from the ortho-methyl group slowing the SN2 reaction.- Increase the reaction time and temperature moderately. - Consider using a more polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.
Formation of multiple products.- Purify the crude intermediate by column chromatography before proceeding to the next step.

Problem: Incomplete reduction of the ketone.

Possible Cause Troubleshooting Step
Insufficient reducing agent.- Use a slight excess of the reducing agent (e.g., sodium borohydride). - Ensure the sodium borohydride is fresh and has not been deactivated by moisture.
Low reactivity of the ketone.- If sodium borohydride is ineffective, consider a stronger reducing agent like lithium aluminum hydride (LAH), ensuring anhydrous conditions.

Problem: Poor yield in the final cyclization step.

Possible Cause Troubleshooting Step
Incomplete dehydration and cyclization.- Use a stronger dehydrating agent, such as concentrated sulfuric acid or triflic acid.[1] - Increase the reaction temperature and time, monitoring by TLC.
Side reactions, such as polymerization or rearrangement.- Add the amino alcohol intermediate slowly to the cold acid to control the exotherm. - Optimize the concentration of the acid catalyst.
Guide 2: Alternative Synthesis via 2-Methylstyrene Oxide

This two-step route involves the ring-opening of 2-methylstyrene oxide with ethanolamine, followed by cyclization.

Problem: Low conversion or formation of regioisomeric byproducts in the ring-opening step.

Possible Cause Troubleshooting Step
Low reactivity of the epoxide.- Increase the reaction temperature. - Consider using a Lewis acid catalyst to activate the epoxide ring.
Nucleophilic attack at the wrong carbon of the epoxide.- The reaction of ethanolamine with styrene oxides typically proceeds with high regioselectivity at the benzylic carbon. If other isomers are observed, re-evaluate the reaction conditions (solvent, temperature).

Problem: Difficulty in the cyclization of the resulting amino alcohol.

Possible Cause Troubleshooting Step
Poor leaving group for intramolecular substitution.- Convert the terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, before attempting cyclization with a base.
Inefficient acid-catalyzed dehydration.- Similar to the previous guide, optimize the acid catalyst (e.g., H₂SO₄, P₂O₅) and reaction conditions.
Guide 3: Alternative Synthesis via Reductive Amination

This one-pot approach involves the reaction of 2-methylbenzaldehyde with diethanolamine in the presence of a reducing agent.

Problem: Low yield of the desired morpholine.

Possible Cause Troubleshooting Step
Inefficient iminium ion formation.- Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove the water formed during iminium ion formation. - A catalytic amount of acid can promote this step.
Ineffective reducing agent.- Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations. - If using sodium borohydride, the reaction may need to be performed in two steps (imine formation followed by reduction).
Over-reduction of the aldehyde.- Choose a milder reducing agent that is selective for the iminium ion over the aldehyde, such as STAB.
Diethanolamine self-condensation or decomposition.- Control the reaction temperature and stoichiometry.

Data Presentation: Reaction Parameter Optimization

The following tables summarize key parameters and their expected impact on the yield for the proposed synthetic routes.

Table 1: Key Parameters for Synthesis from 2-Methylpropiophenone

ParameterCondition 1Condition 2Expected Outcome
Cyclization Catalyst Conc. H₂SO₄Triflic AcidTriflic acid may improve yields by being a stronger dehydrating agent.[1]
Reaction Temperature Room TemperatureRefluxRefluxing may be necessary for cyclization but can also increase side products. Optimization is key.
Solvent (for amino alcohol formation) EthanolDMFDMF may increase the rate of the SN2 reaction due to its polar aprotic nature.

Table 2: Key Parameters for Reductive Amination

ParameterCondition 1Condition 2Expected Outcome
Reducing Agent NaBH₄NaBH(OAc)₃NaBH(OAc)₃ is generally milder and more selective for iminium ions, potentially reducing side reactions.
pH NeutralMildly Acidic (pH 4-5)A slightly acidic pH can catalyze iminium ion formation without degrading the reactants.
Water Removal NoneMolecular SievesRemoval of water drives the equilibrium towards iminium ion formation, improving the overall yield.

Experimental Protocols

Protocol 1: Synthesis from 2-Methylpropiophenone (Known Low-Yield Route)
  • Step A: Bromination: Dissolve 2-methylpropiophenone in dichloromethane (DCM). Cool the solution to 0 °C. Add a solution of bromine in DCM dropwise with stirring. After the addition, let the reaction stir for 1-2 hours. Quench with a saturated sodium thiosulfate solution, separate the organic layer, dry with anhydrous MgSO₄, and concentrate under reduced pressure.

  • Step B: Reaction with Ethanolamine: Dissolve the crude bromo-ketone from Step A in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Add ethanolamine and stir at room temperature for several hours. Quench the reaction with water and make the solution basic with 10M NaOH. Extract the product with ethyl acetate, dry the organic layer with MgSO₄, and remove the solvent under vacuum.

  • Step C: Reduction: Dissolve the crude product from Step B in methanol. Cool the solution to 0 °C and add sodium borohydride portion-wise. Stir the mixture for 2 hours at room temperature. Partition the mixture between water and DCM. Collect the organic layer, dry it with MgSO₄, and concentrate.

  • Step D: Cyclization: Dissolve the crude amino alcohol from Step C in DCM. Slowly add this solution to concentrated sulfuric acid at 0 °C with vigorous stirring. Let the reaction proceed for 4-5 hours. Carefully quench the reaction by pouring it onto ice, then make it alkaline with 10M NaOH. Extract the final product with DCM, dry the organic layer, and purify by column chromatography.

Protocol 2: Synthesis from 2-Methylstyrene Oxide (Proposed Alternative)
  • Step A: Ring Opening: In a round-bottom flask, combine 2-methylstyrene oxide and an excess of ethanolamine. Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the excess ethanolamine under vacuum.

  • Step B: Cyclization (via Tosylation): Dissolve the crude amino alcohol from Step A in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of tosyl chloride. Stir overnight at room temperature. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Dissolve the crude tosylate in a solvent like THF and add a strong base such as sodium hydride (NaH) at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete. Carefully quench with water, extract the product, and purify.

Protocol 3: Reductive Amination (Proposed Alternative)
  • In a flask, combine 2-methylbenzaldehyde, diethanolamine (1.1 equivalents), and dichloromethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_route1 Route 1: From 2-Methylpropiophenone cluster_route2 Route 2: From 2-Methylstyrene Oxide cluster_route3 Route 3: Reductive Amination start Low Yield of this compound route Which Synthetic Route? start->route step1 Check Bromination Step (A) route->step1 Route 1 step5 Check Ring Opening Step route->step5 Route 2 step7 Optimize Reductive Amination Conditions route->step7 Route 3 step2 Check Amino Alcohol Formation (B) step1->step2 step3 Check Reduction Step (C) step2->step3 step4 Check Cyclization Step (D) step3->step4 step6 Check Cyclization Step step5->step6

Caption: Troubleshooting workflow for low yield optimization.

Synthetic_Pathways cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 product This compound start1 2-Methylpropiophenone inter1 α-Bromo Ketone start1->inter1 Br₂ inter2 Amino Ketone inter1->inter2 Ethanolamine inter3 Amino Alcohol inter2->inter3 NaBH₄ inter3->product H₂SO₄ start2 2-Methylstyrene Oxide inter4 Amino Alcohol start2->inter4 Ethanolamine inter4->product Cyclization start3 2-Methylbenzaldehyde start3->product Reductive Amination start4 Diethanolamine start4->product Reductive Amination

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Purification of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of "2-(2-Methylphenyl)morpholine."

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Based on common synthetic methods for 2-aryl-morpholines, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as 2-methylpropiophenone, 2-bromo-1-(2-methylphenyl)propan-1-one, and ethanolamine.

  • Intermediates: Incomplete cyclization can lead to the presence of intermediates like 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol.

  • Positional Isomers: Depending on the starting materials, you might have positional isomers of the methyl group on the phenyl ring (e.g., 2-(3-methylphenyl)morpholine or 2-(4-methylphenyl)morpholine).

  • Byproducts of Side Reactions: The acidic conditions used for cyclization can sometimes lead to minor degradation or rearrangement products.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

Q2: My this compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A2: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to poor peak shape, including tailing, and can result in low recovery of your compound.

To mitigate this, you can add a basic modifier to your eluent. A common practice is to add a small amount (0.1-2%) of triethylamine (Et₃N) or a few drops of ammonia solution to your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to improved peak symmetry and better separation.

Q3: I am struggling with the recrystallization of this compound. It either oils out or the recovery is very low. What can I do?

A3: "Oiling out" and low recovery are common challenges in recrystallization. Here are some troubleshooting steps:

  • Oiling Out: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[2] Try using a lower-boiling point solvent or a solvent mixture. Ensure the solution cools down slowly to room temperature before placing it in an ice bath.

  • Low Recovery: This can be due to the high solubility of your compound in the chosen solvent, even at low temperatures, or using too much solvent.[2] To improve recovery, use the minimum amount of hot solvent required to dissolve your compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Washing the collected crystals with a minimal amount of ice-cold solvent will also help.[2]

A good starting point for solvent screening for morpholine derivatives includes ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof such as hexane/ethyl acetate or methanol/water.[3][4]

Q4: How can I purify the enantiomers of this compound?

A4: Since this compound is a chiral compound, separating its enantiomers requires chiral separation techniques. The most common and effective method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[5][6][7][8]

Commonly used CSPs for separating enantiomers of pharmaceutical compounds include polysaccharide-based columns (e.g., cellulose or amylose derivatives).[6][8] You will need to screen different chiral columns and mobile phases to find the optimal conditions for your compound.

Troubleshooting Guides

Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system. - Column overloading.- Perform TLC analysis to determine the optimal eluent. - Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column - Strong interaction with silica gel due to basicity.- Add a basic modifier (e.g., 0.1-2% triethylamine) to the eluent.[1] - Consider using a different stationary phase like alumina.
Streaking of Bands - Sample is not fully dissolved before loading. - Uneven column packing.- Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading. - Repack the column carefully to ensure a uniform bed.
Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated. - Nucleation is inhibited.- Evaporate some of the solvent to concentrate the solution.[2] - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[1]
Formation of an Oil - Compound is impure. - Cooling is too rapid. - Solvent boiling point is too high.- Perform a pre-purification step (e.g., short silica plug). - Allow the solution to cool slowly to room temperature before ice bath cooling.[2] - Choose a lower-boiling point solvent or a different solvent system.[2]
Colored Crystals - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution and filter it hot before cooling.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. To address the basicity of the morpholine, it is recommended to add 0.5% triethylamine to the eluent.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization from a Two-Solvent System
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Induce Crystallization: While the solution is still warm, add a second solvent in which the compound is poorly soluble (e.g., hexane) dropwise until the solution becomes slightly cloudy.[9]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.[9]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Chiral HPLC Separation
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified racemic this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Separation: Inject the sample onto the column and monitor the separation of the enantiomers at an appropriate UV wavelength.

  • Method Optimization: Adjust the mobile phase composition and flow rate to optimize the resolution between the enantiomeric peaks.

Visualized Workflows

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Options cluster_analysis Purity & Characterization cluster_chiral Chiral Separation (Optional) Crude Crude this compound Col_Chrom Column Chromatography (Silica Gel + 0.5% Et3N) Crude->Col_Chrom Recrystal Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystal Salt_Form Salt Formation & Recrystallization (HCl salt) Crude->Salt_Form TLC TLC Analysis Col_Chrom->TLC Recrystal->TLC Salt_Form->TLC Pure_Racemate Pure Racemic Product TLC->Pure_Racemate TLC->Pure_Racemate TLC->Pure_Racemate NMR_GCMS NMR / GC-MS Pure_Racemate->NMR_GCMS Chiral_HPLC Chiral HPLC Pure_Racemate->Chiral_HPLC Enantiomers Separated Enantiomers Chiral_HPLC->Enantiomers

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_chrom Column Chromatography cluster_recrystal Recrystallization Start Purification Issue Peak_Tailing Peak Tailing? Start->Peak_Tailing Oiling_Out Oiling Out? Start->Oiling_Out Add_Base Add 0.1-2% Triethylamine to Eluent Peak_Tailing->Add_Base Yes Good_Peak Good Peak Shape Peak_Tailing->Good_Peak No Add_Base->Good_Peak Slow_Cool Slow Cooling / Change Solvent Oiling_Out->Slow_Cool Yes Crystals_Form Crystals Form Oiling_Out->Crystals_Form No Slow_Cool->Crystals_Form

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-(2-Methylphenyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to byproduct formation and other experimental challenges.

Question ID Question Answer
BYPROD-001 My reaction yields a significant amount of a polar, water-soluble byproduct that is difficult to separate from the desired this compound. What could this be?This is likely the intermediate N-(2-Hydroxyethyl)-1-(2-methylphenyl)ethan-1-amine, resulting from incomplete cyclization. To drive the reaction to completion, ensure anhydrous conditions and consider increasing the reaction time or temperature during the cyclization step. The use of a stronger dehydrating agent, such as sulfuric acid, can also promote the formation of the morpholine ring.[1]
BYPROD-002 I am observing a higher molecular weight, non-polar impurity in my final product. What is the probable identity of this byproduct?This could be a result of over-alkylation, where the secondary amine of the morpholine product reacts with another molecule of the starting halide or an equivalent electrophile. To minimize this, use a stoichiometric amount of the alkylating agent and consider adding it slowly to the reaction mixture to avoid localized high concentrations.
BYPROD-003 During the workup, I notice the formation of an unexpected precipitate upon basification. What could be the cause?If you are using a reducing agent like sodium borohydride, this could be due to the formation of borate salts. Ensure the reaction is fully quenched and the salts are dissolved, which may require the addition of more water or an acidic quench before basification.
REAGENT-001 The initial reaction between 2-bromo-1-(2-methylphenyl)ethan-1-one and ethanolamine is sluggish. How can I improve the reaction rate?This nucleophilic substitution can be accelerated by using a polar aprotic solvent such as DMF or acetonitrile. Additionally, ensuring the ethanolamine is anhydrous and using a non-nucleophilic base like diisopropylethylamine (DIPEA) can improve the reaction efficiency.
PURIFY-001 I'm having difficulty separating the final product from the unreacted starting amine (ethanolamine) by column chromatography. What are my options?An acidic wash of the organic layer during workup can help remove the more basic ethanolamine. Alternatively, converting the product to its hydrochloride salt can facilitate purification by crystallization, followed by liberation of the free base.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from the synthesis of similar 2-aryl morpholine derivatives.

Step 1: Synthesis of N-(2-Hydroxyethyl)-1-(2-methylphenyl)ethan-1-amine

  • To a solution of 2-bromo-1-(2-methylphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as dichloromethane, slowly add ethanolamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Quench the reaction with water and make the solution basic with the addition of 10 M NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Reduction of the Carbonyl Group

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (2 equivalents) portion-wise.

  • Allow the reaction to stir for 2 hours at room temperature.

  • Partition the mixture between water and dichloromethane.

  • Collect the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to obtain the crude diol intermediate.[1]

Step 3: Cyclization to this compound

  • Dissolve the crude diol from Step 2 in dichloromethane.

  • Slowly add concentrated sulfuric acid while stirring, maintaining a low temperature.

  • Continue stirring for 4-5 hours at room temperature.

  • Carefully quench the reaction by adding water, followed by basification with 10 M NaOH.

  • Extract the product into dichloromethane, dry the organic layer, and concentrate to yield the crude this compound.[1]

  • Purify the final product by column chromatography or distillation.

Data Presentation: Byproduct Analysis

The following table can be used to log and compare the formation of byproducts under different reaction conditions.

Experiment ID Reaction Conditions Desired Product Yield (%) Byproduct 1: Incomplete Cyclization (%) Byproduct 2: Over-alkylation (%) Other Byproducts (%)
EXP-01Standard ProtocolUser InputUser InputUser InputUser Input
EXP-02Increased Cyclization Temp.User InputUser InputUser InputUser Input
EXP-03Slower Addition of Alkylating AgentUser InputUser InputUser InputUser Input

Visualizations

Synthesis Pathway and Byproduct Formation

Synthesis_Byproducts start 2-Bromo-1-(2-methylphenyl)ethan-1-one + Ethanolamine intermediate N-(2-Hydroxyethyl)-1-(2-methylphenyl)ethan-1-amine start->intermediate Substitution diol Reduced Diol Intermediate intermediate->diol Reduction product This compound diol->product Cyclization byproduct1 Incomplete Cyclization (Amino Alcohol) diol->byproduct1 Incomplete Reaction byproduct2 Over-alkylation Product product->byproduct2 Side Reaction

Caption: Synthetic pathway for this compound and key byproduct formation points.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield or High Impurity check_polar Polar Byproduct (TLC/LC-MS) start->check_polar check_nonpolar Non-Polar Byproduct (TLC/LC-MS) start->check_nonpolar incomplete_cyclization Incomplete Cyclization check_polar->incomplete_cyclization Yes other Other Issues check_polar->other No solution_cyclization Increase Cyclization Time/Temp or use Stronger Dehydrating Agent incomplete_cyclization->solution_cyclization over_alkylation Over-alkylation check_nonpolar->over_alkylation Yes check_nonpolar->other No solution_alkylation Use Stoichiometric Reagents, Slow Addition over_alkylation->solution_alkylation consult Consult Further Literature other->consult

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Stereoselective Synthesis of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-(2-Methylphenyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of this compound and other 2-substituted morpholines?

A1: The primary strategies for achieving stereoselectivity in the synthesis of 2-substituted morpholines can be categorized based on when the stereocenter is formed[1]:

  • Formation of the stereocenter before cyclization: This involves using a chiral starting material or performing an asymmetric reaction to create the desired stereocenter in an acyclic precursor, which is then cyclized to form the morpholine ring.

  • Formation of the stereocenter during cyclization: In this approach, an achiral precursor undergoes a diastereoselective or enantioselective cyclization reaction to form the chiral morpholine. Examples include intramolecular aza-Michael additions and metal-catalyzed allylic substitutions[1].

  • Formation of the stereocenter after cyclization: This strategy involves creating the morpholine ring first, followed by an asymmetric transformation to introduce the stereocenter. A notable example is the asymmetric hydrogenation of a dehydromorpholine precursor[1][2][3].

Q2: Why is the asymmetric hydrogenation of 2-substituted dehydromorpholines a challenging reaction?

A2: The asymmetric hydrogenation of 2-substituted dehydromorpholines is challenging primarily due to the properties of the substrate. The main difficulties lie in the congested steric environment around the double bond and the electron-rich nature of these dehydromorpholine substrates, which leads to very low reactivity[1][3].

Q3: How can the low reactivity of dehydromorpholine substrates in asymmetric hydrogenation be overcome?

A3: A common and effective strategy is to introduce an N-acyl directing group, such as a carbamate (e.g., N-Cbz or N-Boc), to the nitrogen atom of the dehydromorpholine. This modification activates the enamine substrate for hydrogenation[1][3]. Additionally, the use of a specific catalyst system, such as a bisphosphine-rhodium complex with a large bite angle (e.g., (R,R,R)-SKP-Rh), has proven to be highly effective in achieving high conversion and enantioselectivity[1][2][3].

Q4: Are there alternative methods to asymmetric hydrogenation for synthesizing chiral 2-substituted morpholines?

A4: Yes, other methods have been developed. These include organocatalytic enantioselective chlorocycloetherification, which is particularly useful for accessing 2,2-disubstituted morpholines[4]. Another emerging technique is photocatalytic diastereoselective annulation, which allows for the synthesis of morpholines from readily available starting materials with high yields and stereoselectivity[5]. Additionally, syntheses involving the ring-opening of precursors like 2-tosyl-1,2-oxazetidine have been reported[6][7].

Troubleshooting Guides

Issue 1: Low or No Conversion in Asymmetric Hydrogenation of N-acyl-2-(2-methylphenyl)-dehydromorpholine
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the rhodium precursor and phosphine ligand are handled under inert conditions (e.g., in a glovebox) to prevent oxidation. Use freshly prepared catalyst solutions.Rhodium-phosphine catalysts are sensitive to air and moisture, which can lead to decomposition and loss of activity.
Inappropriate N-protecting group If using an N-Ts (tosyl) group, consider switching to an N-Cbz (carbobenzyloxy) or N-Boc (tert-butyloxycarbonyl) group.Studies have shown that substrates with an N-Ts group may fail to yield any product, while N-Cbz provides superior enantioselectivity and reactivity[1].
Insufficient Hydrogen Pressure Increase the hydrogen pressure. Pressures of 30-50 atm have been shown to be effective[1].Higher hydrogen pressure can increase the rate of reaction, especially for less reactive substrates.
Incorrect Solvent Use a suitable solvent. Dichloromethane (DCM) has been reported to give excellent results in terms of conversion and enantioselectivity[1]. Solvents like MeOH or THF may result in low or no reaction[1].The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the catalyst's activity and selectivity.
Low Reaction Temperature While many hydrogenations are run at room temperature, gently increasing the temperature (e.g., to 30-40 °C) might improve conversion for particularly stubborn substrates.Increased temperature can provide the necessary activation energy for the reaction to proceed, but be mindful of potential impacts on enantioselectivity.
Issue 2: Poor Enantioselectivity in the Asymmetric Hydrogenation
Potential Cause Troubleshooting Step Rationale
Suboptimal Ligand Screen different chiral bisphosphine ligands. Ligands with a large bite angle, such as SKP, have been shown to be highly effective for this transformation[1][2][3].The structure of the chiral ligand is the primary determinant of enantioselectivity in asymmetric hydrogenation. The ligand's geometry dictates the chiral environment around the metal center.
Inappropriate N-protecting group The choice of N-acyl group can influence stereoselectivity. While N-Boc and other carbamates can provide high reactivity, N-Cbz has been reported to yield superior enantioselectivity[1].The N-acyl group can act as a directing group, and its steric and electronic properties can influence the binding of the substrate to the chiral catalyst.
Solvent Effects Evaluate different solvents. While DCM is often optimal, other solvents like toluene or ethyl acetate might offer different selectivity profiles[1].The solvent can influence the conformation of the substrate-catalyst complex, thereby affecting the enantioselectivity of the hydrogenation.
Epimerization of Intermediates In multi-step syntheses leading to the hydrogenation precursor, be aware of potentially epimerizable centers. For instance, α-chloroaldehydes used in some organocatalytic routes are prone to epimerization, which can lower the final enantiomeric excess[8].If the precursor to the hydrogenation has a lower enantiomeric purity, the final product's ee will also be compromised. Ensure stereochemical integrity throughout the synthetic sequence.
Issue 3: Low Diastereoselectivity in Cyclization Reactions (e.g., Oxa-Michael Addition)
Potential Cause Troubleshooting Step Rationale
Reaction Temperature Optimize the reaction temperature. For oxa-Michael reactions to form 2,6-disubstituted morpholines, lower temperatures (e.g., -78 °C) may favor the formation of the trans diastereomer, while room temperature can favor the cis diastereomer[9].The thermodynamics and kinetics of the cyclization can be highly temperature-dependent, allowing for the selective formation of one diastereomer over another.
Choice of Base Screen different bases for the cyclization. The nature of the base can influence the transition state of the ring-closing step.The counterion and strength of the base can affect the aggregation and conformation of the reacting species, thereby influencing diastereoselectivity.
Steric Hindrance If using a chiral auxiliary, the steric bulk of the auxiliary can influence the facial selectivity of the reaction. A more sterically demanding auxiliary may lead to higher diastereoselectivity[10].A larger chiral auxiliary can more effectively block one face of the molecule from attack, leading to a higher preference for one diastereomer.

Data Summary

Table 1: Optimization of Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine[1]
EntryLigandSolventConversion (%)ee (%)
1Ph-BPEDCMNR
2QuinoxP*DCMNR
3SKPAcOEt3279
4SKPToluene4291
5SKPDCE<10
6SKPMeOH<10
7SKPTHFNR
8SKPDioxaneNR
9SKPDCM9892
10SKPDCM>9992
Conditions: Substrate (0.2 mmol), [Rh(cod)2]SbF6 (1 mol%), ligand (1.05 mol%), H2 (10-50 atm), solvent (2 mL), rt, 12-24 h. NR = No Reaction.
Table 2: Substrate Scope for Asymmetric Hydrogenation with SKP-Rh Catalyst[1]
ProductSubstituent on Phenyl RingYield (%)ee (%)
2a H97 (gram scale)92
2f 4-CF3>9994
2l 3-OMe>9994
2m 2-Me (o-tolyl)>9999
2n 2-F>9999
2o 2-Cl>9999
2p 2-Br>9999
Conditions: Substrate (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)2]SbF6 (1 mol%), H2 (30 atm), DCM (2 mL), rt, 24 h.

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of N-Cbz-2-(2-methylphenyl)-dehydromorpholine

This protocol is based on a highly successful method for the synthesis of 2-substituted chiral morpholines[1].

Materials:

  • N-Cbz-2-(2-methylphenyl)-5,6-dihydro-4H-1,4-oxazine (substrate)

  • [Rh(cod)₂]SbF₆ (catalyst precursor)

  • (R,R,R)-SKP (chiral ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Inert atmosphere glovebox

Procedure:

  • Inside a glovebox, a solution of [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) in anhydrous DCM is stirred for 30 minutes to pre-form the catalyst.

  • The substrate, N-Cbz-2-(2-methylphenyl)-5,6-dihydro-4H-1,4-oxazine (1.0 equiv), is added to the catalyst solution.

  • The resulting solution is transferred to a high-pressure autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas several times.

  • The reactor is pressurized with hydrogen to 30 atm.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After 24 hours, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product, (R)-N-Cbz-2-(2-methylphenyl)morpholine.

  • The enantiomeric excess (ee) of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Rh_prec [Rh(cod)2]SbF6 Mix_cat Stir 30 min Rh_prec->Mix_cat Ligand (R,R,R)-SKP Ligand->Mix_cat Solvent_prep Anhydrous DCM Solvent_prep->Mix_cat Substrate Substrate Addition Mix_cat->Substrate Add Catalyst Solution Autoclave Transfer to Autoclave Substrate->Autoclave Hydrogenation Hydrogenation (30 atm H2, rt, 24h) Autoclave->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product Analysis Chiral HPLC Analysis Product->Analysis

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholine.

troubleshooting_low_conversion Start Low/No Conversion Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_N_Group Is the N-protecting group appropriate (e.g., Cbz)? Check_Catalyst->Check_N_Group Yes Result_Fail Issue Persists Check_Catalyst->Result_Fail No, remake catalyst Check_Pressure Is H2 pressure sufficient (30-50 atm)? Check_N_Group->Check_Pressure Yes Check_N_Group->Result_Fail No, change group Check_Solvent Is the solvent optimal (e.g., DCM)? Check_Pressure->Check_Solvent Yes Check_Pressure->Result_Fail No, increase pressure Result_OK Problem Solved Check_Solvent->Result_OK Yes Check_Solvent->Result_Fail No, change solvent

Caption: Troubleshooting logic for low conversion in hydrogenation.

stereoselective_strategies Title Stereoselective Synthesis of 2-Substituted Morpholines Before Before Cyclization Title->Before During During Cyclization Title->During After After Cyclization Title->After Desc_Before Asymmetric synthesis of acyclic precursor Before->Desc_Before Desc_During Enantioselective/ Diastereoselective ring closure During->Desc_During Desc_After Asymmetric transformation of morpholine ring After->Desc_After

Caption: General strategies for stereoselective morpholine synthesis.

References

"2-(2-Methylphenyl)morpholine" stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability and degradation studies of 2-(2-Methylphenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in tightly closed containers in a cool, dry, and well-ventilated area.[1][2] Protect from light and moisture. For long-term storage, temperatures between 2-8°C are advisable.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemistry of the morpholine ring, potential degradation pathways under stress conditions may include:

  • Oxidation: The nitrogen atom in the morpholine ring can be susceptible to oxidation.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, cleavage of the ether linkage in the morpholine ring could occur.

  • Photodegradation: Exposure to UV light may induce degradation, potentially through radical mechanisms.

  • C-N Bond Cleavage: Studies on the biodegradation of morpholine suggest that cleavage of the C-N bond is a primary degradation route.[3][4]

Q3: What analytical techniques are suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1][5] This method should be capable of separating the parent compound from its degradation products. Other techniques that can be used for the identification and characterization of degradants include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Q4: Are there any known incompatibilities for this compound?

A4: this compound may be incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Strong sample solvent.1. Replace the column with a new one. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or dilute the sample. 4. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Air bubbles in the pump. 4. Leaks in the system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and prime the pump. 4. Check all fittings and connections for leaks.
Ghost Peaks 1. Contamination in the mobile phase. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol. 3. Increase the run time or flush the column with a strong solvent after each run.
High Backpressure 1. Blockage in the column or tubing. 2. Particulate matter from the sample. 3. Buffer precipitation.1. Reverse flush the column (if recommended by the manufacturer) or replace the tubing. 2. Filter all samples before injection. 3. Ensure the buffer is fully dissolved and miscible with the organic solvent.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[2][6][7]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample to achieve a final concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and visible light for 7 days.

    • Dissolve the stressed sample to achieve a final concentration of 100 µg/mL in the mobile phase.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Hypothetical Data from Forced Degradation Study

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress Condition % Assay of Parent Drug % Total Impurities Number of Degradation Products
Unstressed Control 99.80.21
0.1 M HCl, 60°C, 24h 85.214.83
0.1 M NaOH, 60°C, 24h 90.59.52
3% H₂O₂, RT, 24h 78.921.14
Thermal (80°C, 48h) 95.34.72
Photolytic (UV/Vis, 7d) 92.17.93

Visualizations

Hypothetical Signaling Pathway

Since this compound has a scaffold common in drugs targeting neurological disorders, a plausible mechanism of action could involve the modulation of neurotransmitter signaling pathways, such as the dopamine receptor pathway.[3][4][5]

G cluster_0 2_2_Methylphenyl_morpholine This compound DopamineReceptor Dopamine Receptor (GPCR) 2_2_Methylphenyl_morpholine->DopamineReceptor Binds to/Modulates G_Protein G-Protein DopamineReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets G cluster_workflow Stability Study Workflow Start Start: Obtain this compound ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation MethodDevelopment Develop Stability-Indicating HPLC Method ForcedDegradation->MethodDevelopment MethodValidation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) MethodDevelopment->MethodValidation SampleAnalysis Analyze Stressed Samples MethodValidation->SampleAnalysis DataAnalysis Identify and Quantify Degradants SampleAnalysis->DataAnalysis Report Generate Stability Report DataAnalysis->Report

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the low aqueous solubility of "2-(2-Methylphenyl)morpholine" in experimental assays.

Section 1: FAQs - Understanding Compound Properties

This section covers fundamental questions about the physicochemical properties of this compound and its behavior in common assay conditions.

Q1: What are the key physicochemical properties of this compound?

A1: The properties of this compound are typical of a lipophilic, small organic molecule. While specific experimental data for the ortho-methyl isomer is limited, the properties can be inferred from closely related analogs like 2-(4-methylphenyl)morpholine. The presence of the methylphenyl group makes the molecule largely nonpolar.

Table 1: Physicochemical Properties of Phenyl-Morpholine Analogs

Property Value / Description Source
Molecular Formula C₁₁H₁₅NO [1]
Molecular Weight 177.25 g/mol [1][2]
Appearance Typically a white to off-white solid. [1]
Water Solubility Predicted to be very low to insoluble. [3]
Organic Solvent Solubility Soluble in various organic solvents like DMSO, ethanol, chloroform, and ether. [1][3]
Key Structural Features Contains a hydrophilic morpholine ring and a hydrophobic methylphenyl group.

| Ionization Potential | The nitrogen atom in the morpholine ring is basic and can be protonated at low pH. |[4] |

Q2: Why is this compound poorly soluble in aqueous assay buffers?

A2: The low aqueous solubility is due to its molecular structure. The bulky and nonpolar (hydrophobic) methylphenyl group dominates the molecule's character, making it difficult for water molecules to form a stable solvation shell around it. While the morpholine ring contains polar oxygen and nitrogen atoms, their contribution is insufficient to overcome the hydrophobicity of the larger part of the molecule.[5]

Q3: What is the maximum recommended concentration of a co-solvent like DMSO in cell-based assays?

A3: The maximum concentration of Dimethyl Sulfoxide (DMSO) is highly dependent on the cell line being used. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v). Many cell lines can tolerate up to 1%, but some sensitive cell types may show signs of toxicity or differentiation at concentrations as low as 0.1%. It is crucial to run a vehicle control experiment to determine the tolerance of your specific cell line to the co-solvent.[6]

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common problems encountered when working with this compound.

G cluster_workflow Solubility Troubleshooting Workflow cluster_solutions Corrective Actions start Start: Prepare high-concentration stock in 100% DMSO dilute Dilute stock into aqueous assay buffer start->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip No precip Precipitation Occurs observe->precip Yes sol_a Option A: Lower final compound concentration precip->sol_a sol_b Option B: Increase co-solvent % (if possible) precip->sol_b sol_c Option C: Adjust buffer pH (if compound is ionizable) precip->sol_c sol_d Option D: Add a surfactant (e.g., Tween-20) to the buffer precip->sol_d solution_cluster sol_a->dilute Retry Dilution sol_b->dilute Retry Dilution sol_c->dilute Retry Dilution sol_d->dilute Retry Dilution

Caption: A decision-tree workflow for troubleshooting compound precipitation.

Issue 1: The compound precipitates immediately upon dilution into my aqueous assay buffer.

  • Cause: The concentration of the compound exceeds its kinetic solubility limit in the final buffer composition. The percentage of the organic co-solvent is too low to keep the hydrophobic compound dissolved.

  • Solution A - Optimize Stock and Final Concentrations: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. When diluting into the final assay buffer, perform a serial dilution so that the final concentration of both the compound and the DMSO are at acceptable levels. If precipitation still occurs, the target concentration may be too high.

  • Solution B - pH Adjustment: Since the morpholine nitrogen is basic, acidifying the buffer (e.g., to pH 5.0-6.5) can protonate the compound, forming a more soluble salt.[4] This is only suitable for cell-free assays, as significant pH changes will harm or kill cells.

  • Solution C - Use of Surfactants: For enzyme or biochemical assays, adding a small amount of a non-ionic surfactant can help.[6] Surfactants form micelles that can encapsulate the hydrophobic compound and keep it dispersed in the aqueous solution.[7]

Table 2: Common Solubilizing Agents for In Vitro Assays

Agent Type Example Typical Starting Concentration Pros Cons
Co-solvent DMSO, Ethanol 0.1% - 1.0% (v/v) Easy to use; compatible with many assays. Can be toxic to cells at higher concentrations.[6]
Co-solvent PEG-300 / PEG-400 1% - 5% (v/v) Lower cellular toxicity than DMSO. Can be viscous; may interfere with some assay readouts.[4]
Surfactant Tween-20, Triton X-100 0.01% - 0.05% (v/v) Effective at low concentrations. Not suitable for cell-based assays as they disrupt membranes.[6]

| Complexation Agent | β-Cyclodextrins | 1 - 10 mM | Can significantly increase solubility; low toxicity. | May alter the free concentration of the compound, affecting activity.[7][8] |

Issue 2: Assay results are inconsistent or show lower-than-expected activity.

  • Cause: The compound may not be fully dissolved, even if visible precipitation is not obvious. Micro-precipitates or aggregation can lead to an overestimation of the actual concentration of the compound in solution, resulting in poor reproducibility.

  • Solution - Verify Solubility & Stock Solution Handling:

    • Determine Kinetic Solubility: Before running the main assay, perform a preliminary experiment to find the maximum soluble concentration in your final assay buffer (see Protocol 2).

    • Proper Stock Handling: Ensure your DMSO stock is fully dissolved. Briefly vortexing and warming the stock solution at 37°C can help.[9] Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.

    • Sonication: Briefly sonicating the diluted compound in the assay buffer can help break up small aggregates and improve dispersion.[6]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Accurately weigh out the desired amount of this compound solid.

  • Add the appropriate volume of 100% cell culture-grade DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex the vial vigorously for 1-2 minutes.

  • If solids are still visible, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[9]

  • Visually inspect the solution against a light source to ensure it is completely clear with no particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: Determining Kinetic Solubility in Assay Buffer via Turbidimetry

This protocol helps you find the upper concentration limit for your experiments.

G cluster_workflow Kinetic Solubility Assessment Workflow prep_stock 1. Prepare 20 mM Stock in 100% DMSO serial_dilute 2. Create Serial Dilution of Stock in DMSO prep_stock->serial_dilute add_buffer 3. Add Dilutions to Assay Buffer in a 96-well plate serial_dilute->add_buffer incubate 4. Incubate at Room Temp (e.g., 2 hours) add_buffer->incubate measure 5. Measure Turbidity (Absorbance at ~600 nm) incubate->measure analyze 6. Plot Absorbance vs. Concentration and Identify Solubility Limit measure->analyze

Caption: Workflow for determining the kinetic solubility of a compound.

  • Prepare a high-concentration stock solution (e.g., 20 mM) in 100% DMSO as described in Protocol 1.

  • In a 96-well plate, add your final assay buffer to multiple wells.

  • Add small, equal volumes of your DMSO stock solution (or a serial dilution of it) to the wells, ensuring the final DMSO concentration is constant (e.g., 0.5%). The goal is to create a range of final compound concentrations (e.g., from 1 µM to 100 µM).

  • Include wells with buffer and DMSO only as a blank control.

  • Seal the plate and let it incubate on a plate shaker at room temperature for 1-2 hours.

  • Measure the absorbance (optical density) of each well at a high wavelength (e.g., 550-650 nm) using a plate reader. At this wavelength, absorbance is primarily due to light scattering by insoluble particles.[9]

  • The concentration at which the absorbance begins to rise sharply above the blank is the approximate kinetic solubility limit. Do not use concentrations at or above this limit in your assays.[9]

Section 4: Application Example - Hypothetical Signaling Pathway

Many morpholine-containing compounds are developed as modulators of G-protein coupled receptors (GPCRs), which are common targets in the central nervous system.[10] The diagram below illustrates a hypothetical scenario where this compound acts as an antagonist at a GPCR, inhibiting a downstream signaling cascade.

G cluster_pathway Hypothetical GPCR Antagonism Pathway compound This compound (Antagonist) receptor GPCR compound->receptor binds & blocks g_protein G-Protein (Inactive) receptor->g_protein no activation effector Adenylyl Cyclase (Inactive) g_protein->effector no activation camp cAMP (Not Produced) effector->camp no conversion atp ATP atp->effector

Caption: Diagram of a hypothetical GPCR signaling pathway blocked by an antagonist.

References

Technical Support Center: 2-(2-Methylphenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(2-Methylphenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound and its analogs involves a multi-step process starting from a substituted propiophenone. This route includes bromination, reaction with ethanolamine, reduction, and subsequent acid-catalyzed cyclization to form the morpholine ring.[1]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters for successful synthesis include precise temperature control during bromination to avoid side reactions, careful addition of reagents, ensuring anhydrous conditions for certain steps, and the choice of a suitable reducing agent and cyclizing agent. The pH of the solution is also crucial during the work-up steps to ensure proper extraction of the product.[1]

Q3: My overall yield is low. What are the potential causes?

Low yields can stem from several stages of the reaction. Incomplete bromination of the starting material, side reactions during the formation of the intermediate amino alcohol, or inefficient cyclization can all contribute to a reduced overall yield. Purification losses at each step can also significantly impact the final yield. One study noted that achieving sufficient yields for extensive characterization of a similar compound, 2-methylphenmetrazine, was challenging.[1]

Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

Common impurities can include unreacted starting materials (2-methylpropiophenone), the brominated intermediate, the uncyclized amino alcohol intermediate, and potential side products from over-alkylation or rearrangement reactions. The specific impurities will depend on the reaction conditions used at each step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Brominated Intermediate - Incomplete reaction. - Degradation of the product. - Competing side reactions (e.g., multiple brominations).- Ensure slow, dropwise addition of bromine solution at a controlled temperature (e.g., 0-5 °C). - Monitor the reaction progress using TLC. - Use a slight excess of the brominating agent if necessary, but avoid large excesses.
Formation of Complex Mixture after Reaction with Ethanolamine - Over-alkylation of ethanolamine. - Competing elimination reactions. - Reaction with impurities from the previous step.- Use a suitable base like N,N-diisopropylethylamine (DIPEA) to scavenge the HBr formed.[1] - Control the reaction temperature; elevated temperatures can favor side reactions. - Ensure the brominated intermediate is of high purity before proceeding.
Incomplete Reduction of the Ketone - Insufficient reducing agent. - Deactivation of the reducing agent. - Steric hindrance around the carbonyl group.- Use a sufficient molar excess of a strong reducing agent like sodium borohydride.[1] - Add the reducing agent portion-wise to control the reaction rate and temperature. - Ensure the solvent (e.g., methanol) is anhydrous if required by the reducing agent.
Failure of the Cyclization Step - Inadequate dehydration conditions. - Protonation of the amine preventing nucleophilic attack. - Rearrangement of the intermediate carbocation.- Use a strong dehydrating acid such as concentrated sulfuric acid.[1] - Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. - The order of addition of the acid can be critical; consider adding the intermediate to the acid.
Difficulty in Product Isolation/Purification - Emulsion formation during aqueous work-up. - Co-elution of impurities during column chromatography. - Product volatility.- Break emulsions by adding brine or filtering through celite. - Adjust the solvent system for chromatography to achieve better separation. - Use appropriate techniques for removing solvent under reduced pressure to avoid loss of product.

Experimental Protocols

A detailed experimental protocol for a similar compound, 3-Methyl-2-(2-methylphenyl)morpholine, is provided below and can be adapted for the synthesis of this compound.[1]

Step 1: Synthesis of 2-bromo-1-(2-methylphenyl)propan-1-one

  • Dissolve 2-methylpropiophenone (1 equivalent) in dichloromethane.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture.

  • Stir the mixture for 1 hour at room temperature.

  • Dry the solution with magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to yield the crude bromo ketone.

Step 2: Synthesis of the Amino Alcohol Intermediate

  • The crude 2-bromo-1-(2-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine.[1]

  • The resulting intermediate mixture containing 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one and the corresponding morpholin-2-ol is taken to the next step.

Step 3: Reduction to the Diol

  • Dissolve the crude intermediate from the previous step in methanol.

  • Slowly add sodium borohydride (a suitable excess) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Partition the reaction mixture between water and dichloromethane.

  • Collect the organic fraction, dry it with MgSO₄, filter, and remove the solvent under vacuum.

Step 4: Cyclization to form this compound

  • Dissolve the resulting oil in dichloromethane.

  • Carefully add concentrated sulfuric acid and stir the mixture overnight.

  • Quench the reaction by pouring it into water.

  • Make the aqueous solution alkaline with 10 M NaOH.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts and remove the solvent to obtain the crude product, which can be further purified by chromatography.

Visualizations

Reaction_Pathway A 2-Methylpropiophenone B 2-Bromo-1-(2-methylphenyl)propan-1-one A->B Br2, CH2Cl2 C 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol B->C 1. Ethanolamine, DIPEA 2. NaBH4, MeOH D This compound C->D conc. H2SO4, CH2Cl2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions start Low Overall Yield check_bromination Check Yield/Purity of Bromo-intermediate start->check_bromination check_reduction Analyze Reduction Step check_bromination->check_reduction Good optimize_bromination Optimize Bromination: - Temperature Control - Slow Addition check_bromination->optimize_bromination Low/Impure check_cyclization Verify Cyclization check_reduction->check_cyclization Complete optimize_reduction Optimize Reduction: - Excess NaBH4 - Anhydrous Solvent check_reduction->optimize_reduction Incomplete optimize_cyclization Optimize Cyclization: - Stronger Acid - Longer Reaction Time check_cyclization->optimize_cyclization Failed

References

Chiral separation of "2-(2-Methylphenyl)morpholine" enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Chiral Separation of 2-(2-Methylphenyl)morpholine Enantiomers

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of enantiomers.

Q1: I am seeing poor or no separation between the two enantiomer peaks. What should I do?

Answer: Poor or no resolution (Resolution < 1.5) is the most common challenge in chiral method development. It indicates that the chosen chromatographic conditions are not suitable for creating a sufficient difference in interaction between the enantiomers and the chiral stationary phase (CSP). A systematic approach is required.[1]

Recommended Actions & Protocols:

  • Verify CSP Appropriateness: The initial choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and a good starting point for screening.[2][3] If you are using a CSP that is not providing any hint of separation, it is best to screen other columns with different chiral selectors.

  • Optimize the Mobile Phase:

    • For Normal Phase (NP) HPLC: The ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is the primary driver of retention and selectivity.

      • Protocol: Start with a mobile phase like n-Hexane/Isopropanol (90:10 v/v). If retention is too long, increase the percentage of isopropanol in small increments (e.g., to 85:15). If retention is too short, decrease the isopropanol percentage.

    • For Supercritical Fluid Chromatography (SFC): The type and percentage of the organic modifier (co-solvent) are crucial.[4]

      • Protocol: Screen different modifiers such as methanol, ethanol, and isopropanol at a set percentage (e.g., 20%). The choice of modifier can significantly alter selectivity.[4]

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]

    • Protocol: Generally, lower temperatures enhance the specific interactions (like hydrogen bonding) that lead to better separation.[1] Start at ambient temperature (e.g., 25°C) and then decrease it in 5°C increments (e.g., to 20°C, then 15°C). Note that in some cases, higher temperatures can improve peak efficiency.[1]

Q2: My peaks are tailing or showing poor symmetry. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary, undesired interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.[1] Since this compound is a basic compound, these interactions are highly likely. Other causes include column overload or contamination.

Recommended Actions & Protocols:

  • Use a Mobile Phase Additive: For basic compounds, adding a small amount of a basic modifier to the mobile phase can dramatically improve peak shape.

    • Protocol: Add 0.1% Diethylamine (DEA) to your mobile phase (both NP-HPLC and SFC). The DEA will compete with your analyte for the active silanol sites, preventing the secondary interactions that cause tailing.[1]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Protocol: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column.[1]

  • Ensure Column Health: A contaminated column can also lead to poor peak shape.

    • Protocol: If additives and dilution do not help, wash the column according to the manufacturer's instructions. For many polysaccharide CSPs, flushing with a solvent like isopropanol can remove contaminants.[1]

Q3: I'm seeing unexpected "ghost peaks" in my chromatogram. What is their source?

Answer: Ghost peaks are extraneous peaks that do not come from the sample itself. They can originate from contamination in the mobile phase, the injection solvent, or from sample carryover in the autosampler from a previous injection.[1]

Recommended Actions & Protocols:

  • Systematic Blank Injections: To identify the source, perform a series of blank runs.

    • Protocol:

      • Run a blank gradient (or isocratic run) with no injection. If the ghost peaks appear, the source is your mobile phase or the HPLC system itself.

      • If the first step is clean, inject your sample solvent (without the analyte). If peaks appear now, your solvent is contaminated.

      • If both previous steps are clean, the issue is likely carryover from the autosampler. Ensure your autosampler wash protocols are adequate.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral stationary phase (CSP) for this compound?

Answer: Since there is no specific literature for this compound, an empirical screening approach is the most effective strategy.[5] For a cyclic amine like this compound, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and success in separating a wide range of compounds.[2][3]

  • Primary Recommendation: Screen columns with different polysaccharide derivatives, such as:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dichlorophenylcarbamate)[6]

  • Mechanism: Chiral recognition on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which allows for the formation of transient diastereomeric complexes with the enantiomers.[2]

Q2: What are typical starting conditions for an initial screening experiment on HPLC and SFC?

Answer: The goal of initial screening is to quickly identify a CSP and mobile phase system that shows some promise of separation. The following conditions are recommended starting points.

ParameterHPLC (Normal Phase)SFC (Supercritical Fluid Chromatography)
Columns Amylose & Cellulose-based CSPs (e.g., Chiralpak AD/AS, Chiralcel OD/OJ)Amylose & Cellulose-based CSPs (SFC-specific versions)
Mobile Phase A n-HexaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Composition Start with 90:10 (A:B), 80:20 (A:B)Screen 10%, 20%, 30% Modifier (B)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Back Pressure N/A150 bar

Q3: Why is an additive like Diethylamine (DEA) necessary for separating a basic compound?

Answer: An additive like DEA is crucial for improving peak shape and achieving reproducible results for basic analytes like this compound. Most CSPs are based on a silica gel support, which contains residual acidic silanol groups (-Si-OH). Your basic analyte can interact strongly and non-specifically with these sites. This secondary interaction leads to significant peak tailing and can mask the desired chiral separation.[1] DEA, being a stronger base, effectively neutralizes these active sites on the silica surface, allowing for a separation based purely on the chiral interactions with the CSP.

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) over HPLC?

Answer: SFC is a powerful alternative to HPLC for chiral separations and offers several key advantages.[4][7] You should consider SFC when:

  • High Throughput is Needed: SFC typically allows for much faster separations due to the low viscosity of supercritical CO₂, which permits higher flow rates without a significant loss in efficiency.[4][7]

  • Solvent Reduction is a Goal: The primary mobile phase in SFC is CO₂, which is significantly less expensive and easier to dispose of than organic solvents used in HPLC.[4]

  • HPLC Methods Fail: SFC can offer different selectivity compared to HPLC, meaning it might successfully separate enantiomers that are difficult to resolve with standard HPLC methods.

Visualizations

Chiral_Method_Development_Workflow General Workflow for Chiral Method Development start Define Analyte (this compound) screen_csp 1. Screen CSPs (e.g., Amylose, Cellulose derivatives) start->screen_csp screen_mp 2. Screen Mobile Phases (NP-HPLC vs SFC) (IPA vs EtOH vs MeOH) screen_csp->screen_mp eval1 Separation Achieved? screen_mp->eval1 optimize 3. Optimize Separation (Mobile Phase Ratio, Temperature, Additives) eval1->optimize Yes fail Re-evaluate CSP and Mobile Phase Choices eval1->fail No eval2 Resolution > 1.5? optimize->eval2 eval2->optimize No, continue optimization success Method Finalized eval2->success Yes Troubleshooting_Poor_Resolution Troubleshooting Workflow for Poor Enantiomeric Resolution start Problem: Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp optimize_mp Optimize Mobile Phase - Adjust Modifier % (e.g., IPA, MeOH) - Check Additives (e.g., 0.1% DEA) check_csp->optimize_mp Yes screen_new_csp Screen different CSPs check_csp->screen_new_csp No optimize_temp Optimize Temperature - Decrease temp in 5°C steps (e.g., 25°C -> 20°C -> 15°C) optimize_mp->optimize_temp check_column Check Column Health - Perform column wash - Check for overload optimize_temp->check_column eval Resolution Improved? check_column->eval eval->optimize_mp Partial Improvement solution Problem Resolved eval->solution Yes eval->screen_new_csp No Improvement

References

Technical Support Center: Synthesis of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-(2-Methylphenyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor reaction progress using techniques like TLC, GC, or HPLC. Consider extending the reaction time or cautiously increasing the temperature.
Poor quality of starting materials or reagents.Ensure the purity of all starting materials and reagents. Impurities can act as catalysts poisons or participate in side reactions.
Suboptimal stoichiometry of reactants.Carefully optimize the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side product formation.
Inefficient mixing in the reactor.For larger scale reactions, ensure adequate agitation to maintain a homogeneous reaction mixture, especially if solids are present.
Formation of Impurities/Side Products Over-alkylation or di-alkylation of the amine.In syntheses involving N-alkylation, carefully control the stoichiometry of the alkylating agent and consider using a protecting group strategy if necessary.
Ring-opening of the morpholine structure.Avoid harsh acidic or basic conditions and high temperatures, which can promote the degradation of the morpholine ring.
Formation of high-molecular-weight condensation products ("heavies").Optimize reaction conditions to minimize polymerization or condensation side reactions. This can sometimes be achieved by lowering the reaction temperature or using a more selective catalyst.
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.Explore different solvent systems for crystallization. Techniques such as trituration or chromatography (on a larger scale, this could be medium pressure liquid chromatography - MPLC) may be necessary.
Co-crystallization with impurities.Analyze the solid product for polymorphism. Different crystalline forms may have different properties that can be exploited for purification. Consider recrystallization from a different solvent system.
Emulsion formation during aqueous work-up.Add salt (brine) to the aqueous layer to break the emulsion. Alternatively, consider a different solvent for extraction.
Poor Stereoselectivity (if a chiral synthesis is intended) Inappropriate chiral catalyst or auxiliary.Screen a variety of chiral catalysts or auxiliaries to find one that provides the desired enantiomeric excess (ee).
Racemization during the reaction or work-up.Avoid harsh conditions (high temperature, strong acid or base) that could lead to racemization of chiral centers.
Exothermic Reaction/Poor Heat Control Inadequate cooling capacity for the scale of the reaction.When scaling up, ensure the reactor has sufficient cooling capacity to manage the heat generated by the reaction. Consider adding reagents portion-wise or as a solution to control the rate of reaction and heat evolution.
Reaction runaway.Conduct a thermal safety assessment (e.g., using a reaction calorimeter) to understand the thermal hazards of the reaction before scaling up. This will help in designing appropriate safety measures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-substituted morpholines like this compound on a larger scale?

A1: Several synthetic strategies can be considered for the scale-up of 2-substituted morpholines. A common approach involves the cyclization of a corresponding N-substituted diethanolamine derivative. Another viable route is the reaction of a 2-substituted epoxide with an appropriate amino alcohol. For 2-aryl morpholines specifically, methods like the photocatalytic diastereoselective annulation have been developed, offering direct access from readily available starting materials. The choice of route will depend on factors such as the availability and cost of starting materials, desired stereochemistry, and the scalability of the reaction conditions.

Q2: I am observing a significant amount of a high-boiling point impurity in my crude product. What could it be and how can I minimize it?

A2: High-boiling point impurities in morpholine synthesis are often high-molecular-weight condensation products, sometimes referred to as "heavies". These can form from side reactions, especially at elevated temperatures. To minimize their formation, consider optimizing the reaction temperature and time. Running the reaction at the lowest effective temperature for the shortest time necessary can reduce the formation of these byproducts. Additionally, ensuring high purity of the starting materials can prevent side reactions leading to such impurities.

Q3: My product is difficult to crystallize and remains an oil. What purification strategies can I employ on a larger scale?

A3: If direct crystallization is challenging, several other purification techniques can be adapted for scale-up. Large-scale column chromatography, such as Medium Pressure Liquid Chromatography (MPLC), can be an effective, albeit more costly, option. Alternatively, you can attempt to form a salt of the morpholine product (e.g., by reacting it with an acid like HCl or fumaric acid), as salts often have better crystallinity. The pure freebase can then be regenerated by neutralization. Investigating different solvent systems for trituration or recrystallization is also a crucial step.

Q4: Are there any specific safety concerns I should be aware of when scaling up the synthesis of this compound?

A4: Yes, scaling up any chemical synthesis requires a thorough safety assessment. For morpholine synthesis, be particularly aware of:

  • Exothermic Reactions: The cyclization and N-alkylation steps can be exothermic. It is crucial to have adequate cooling and to control the rate of addition of reagents to prevent a runaway reaction. A thermal hazard evaluation is recommended before proceeding to a large scale.

  • Flammable Solvents: Many organic solvents used in synthesis are flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Corrosive Reagents: Some synthetic routes may use strong acids or bases, which are corrosive. Use appropriate personal protective equipment (PPE) and handling procedures.

  • Toxicity of Reagents: Evaluate the toxicity of all reagents and intermediates. For example, some starting materials like epoxides or alkylating agents can be toxic or carcinogenic.

Q5: How important is polymorphism for the final product, and how can I control it?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is critically important in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility, stability, and bioavailability. For a drug substance, it is essential to identify and control the polymorphic form. During scale-up, changes in crystallization conditions (solvent, temperature, cooling rate, agitation) can lead to the formation of different polymorphs. A polymorphism screen should be conducted to identify the different crystalline forms and determine the most stable one. Once the desired polymorph is identified, the crystallization process must be carefully controlled to ensure its consistent production.

Experimental Protocols

While a specific industrial scale-up protocol for this compound is not publicly available, the following lab-scale synthesis for a related compound, 3-Methyl-2-(2-methylphenyl)morpholine, can provide a conceptual starting point. Note: This protocol must be adapted and optimized for the target molecule and thoroughly tested for safety and scalability before any large-scale attempt.

Conceptual Lab-Scale Synthesis of a 2-Aryl-Morpholine Derivative

This protocol is based on the synthesis of 3-Methyl-2-(2-methylphenyl)morpholine and should be considered a starting point for development.

  • Bromination of the Ketone: A solution of bromine in a suitable solvent (e.g., dichloromethane) is added slowly to a solution of the corresponding ketone (e.g., 2-methylpropiophenone). The reaction is stirred until completion, and the solvent is removed to yield the alpha-bromo ketone.

  • Cyclization with an Amino Alcohol: The crude alpha-bromo ketone is then reacted with an amino alcohol (e.g., ethanolamine) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP). The mixture is stirred, potentially at an elevated temperature, to facilitate the cyclization reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove the solvent and inorganic byproducts. The crude product is then purified, for example, by column chromatography or by forming a salt to facilitate crystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Reaction Yield Observed check_completion Check Reaction Completion (TLC, GC, HPLC) start->check_completion check_purity Analyze Starting Material Purity start->check_purity optimize_stoichiometry Review and Optimize Reactant Stoichiometry start->optimize_stoichiometry check_mixing Evaluate Reactor Agitation start->check_mixing incomplete Reaction Incomplete check_completion->incomplete No impure_materials Starting Materials Impure check_purity->impure_materials No suboptimal_ratio Stoichiometry Suboptimal optimize_stoichiometry->suboptimal_ratio No poor_mixing Inefficient Mixing check_mixing->poor_mixing No solution_time_temp Increase Reaction Time or Temperature incomplete->solution_time_temp solution_purify Purify Starting Materials impure_materials->solution_purify solution_stoichiometry Adjust Molar Ratios suboptimal_ratio->solution_stoichiometry solution_mixing Improve Agitation poor_mixing->solution_mixing

Caption: A decision tree for troubleshooting low reaction yields.

General Synthesis Pathway for 2-Aryl-Morpholines

synthesis_pathway start_materials Aryl Ketone + Amino Alcohol intermediate Key Intermediate (e.g., Halo-amine) start_materials->intermediate Step 1 cyclization Cyclization Reaction intermediate->cyclization Step 2 crude_product Crude 2-Aryl-Morpholine cyclization->crude_product purification Purification (Crystallization/Chromatography) crude_product->purification final_product Pure 2-(Aryl)morpholine purification->final_product

Caption: A generalized synthetic workflow for 2-aryl-morpholines.

Technical Support Center: Crystallization of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-(2-Methylphenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality crystals of this compound and related derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before attempting the crystallization of this compound?

A1: Before beginning, it is crucial to ensure the purity of your starting material. Impurities can significantly hinder or alter the crystallization process.[1][2] It is also beneficial to have some basic physical property data for your compound, such as its melting point and any known solubility characteristics. For many aromatic amines, considering the formation of a salt (e.g., a hydrochloride salt) can improve crystallization behavior, as salts often form more stable and well-defined crystals than the freebase.[3][4][5]

Q2: I am observing an oily substance instead of crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This often occurs when the solution is too concentrated or cooled too rapidly.[3] To prevent this, you can try the following:

  • Reduce Supersaturation: Add a small amount of additional solvent to the hot solution before cooling.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath or refrigerator.[3]

  • Solvent System Modification: Experiment with a different solvent or a mixture of solvents. A solvent in which the compound is slightly less soluble at higher temperatures can sometimes be beneficial.

  • Seeding: Introduce a seed crystal (a small, pure crystal of your compound) to the solution as it cools to encourage nucleation.

Q3: My crystal yield is very low. What are the common causes and how can I improve it?

A3: A low yield is often due to the compound having a relatively high solubility in the chosen solvent, even at low temperatures.[6] Here are some strategies to improve your yield:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.

  • Anti-Solvent Addition: Consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the "anti-solvent"). After dissolving the compound in the "good" solvent, slowly add the anti-solvent until the solution becomes slightly cloudy, then heat until it is clear again before cooling.

  • Evaporation: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration before cooling.[6]

  • Thorough Cooling: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature.

Q4: The crystals I've obtained are colored, but the pure compound is expected to be colorless. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. The colored molecules adsorb to the surface of the carbon particles.

  • Procedure: After dissolving your compound in the hot solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes.

  • Hot Filtration: It is critical to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that some of your compound may also be adsorbed by the charcoal, which could slightly reduce your yield.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solutions
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent at all temperatures.- Presence of impurities inhibiting nucleation.- Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a mixture of solvents.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out" - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent choice.- Add a small amount of additional solvent to the hot solution.- Allow the solution to cool slowly to room temperature before further cooling.- Experiment with different solvent systems.
Low Crystal Yield - Too much solvent was used.- The compound is still significantly soluble at low temperatures.- Premature filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Consider using an anti-solvent to decrease solubility upon cooling.
Colored Crystals - Presence of colored impurities in the starting material or formed during the process.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Crystals are too small (sugary) - Crystallization occurred too rapidly.- Re-dissolve the crystals in a slightly larger volume of hot solvent and allow for slower cooling.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol outlines a general method for identifying a suitable solvent system for the crystallization of this compound.

Materials:

  • This compound (crude)

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Observe the solubility at room temperature. A good single solvent for recrystallization should not dissolve the compound at room temperature.

  • Gently heat the test tubes in a heating block or water bath and observe the solubility. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • If the compound dissolves, allow the test tube to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for recrystallization once a suitable solvent system has been identified.

Materials:

  • Crude this compound

  • Optimal solvent or solvent pair identified in Protocol 1

  • Erlenmeyer flask

  • Hot plate or heating mantle

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot gravity filtration into a clean flask.

  • Allow the hot, clear solution to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with glass wool or a beaker of warm water.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven or by air drying.

Data Presentation

Table 1: Example Solubility Screening Data

SolventSolubility at 25°CSolubility at 75°CCrystal Formation upon Cooling
WaterInsolubleInsolubleN/A
EthanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
TolueneSparingly SolubleSolubleFair
HeptaneInsolubleSparingly SolubleGood, but slow

Table 2: Example Crystallization Optimization Data

Solvent SystemCooling Rate (°C/hour)Yield (%)Crystal Quality
Isopropanol2075Small needles
Isopropanol582Well-formed prisms
Toluene/Heptane (4:1)1085Large blocks

Visualizations

The following diagrams illustrate key workflows and logical relationships in the crystallization process.

Crystallization_Troubleshooting start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals oil Oiling Out? crystals->oil No good_crystals Good Crystals crystals->good_crystals Yes no_crystals No Crystals oil->no_crystals Yes low_yield Low Yield oil->low_yield Sometimes no_crystals->dissolve Troubleshoot: - Concentrate solution - Change solvent - Seed/Scratch low_yield->dissolve Troubleshoot: - Use less solvent - Cool further filter_dry Filter and Dry good_crystals->filter_dry

Caption: A troubleshooting workflow for common crystallization issues.

Solvent_Selection_Logic start Start Solvent Screening solubility_rt Soluble at Room Temp? start->solubility_rt solubility_hot Soluble when Hot? solubility_rt->solubility_hot No consider_pair Consider for Solvent Pair solubility_rt->consider_pair Yes forms_crystals Forms Crystals on Cooling? solubility_hot->forms_crystals Yes poor_solvent Poor Solvent solubility_hot->poor_solvent No good_solvent Good Single Solvent forms_crystals->good_solvent Yes forms_crystals->poor_solvent No

Caption: A decision tree for selecting an appropriate crystallization solvent.

References

Validation & Comparative

A Comparative Analysis of 2-(2-Methylphenyl)morpholine and Other Phenmetrazine Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships and pharmacological profiles of emerging phenmetrazine derivatives, providing crucial data for researchers in psychostimulant and anorectic drug development.

This guide offers a comprehensive comparison of 2-(2-Methylphenyl)morpholine (also known as 2-MPM) with other key phenmetrazine analogs. By presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document serves as a critical resource for scientists and researchers exploring the therapeutic potential and structure-activity relationships of this class of compounds.

Introduction to Phenmetrazine and its Analogs

Phenmetrazine, a stimulant drug formerly marketed as an appetite suppressant under the brand name Preludin, has a well-documented history of misuse, leading to its withdrawal from the market.[1] Its chemical structure, a substituted phenylmorpholine, has served as a template for the development of a wide array of analogs.[1][2] These derivatives, often explored for their potential as anorectics or treatments for conditions like ADHD, exhibit a range of pharmacological activities, primarily as monoamine reuptake inhibitors and releasing agents.[2] This guide focuses on comparing the in vitro pharmacological profiles of several key analogs, with a particular emphasis on this compound.

Comparative Pharmacological Data

The primary mechanism of action for phenmetrazine and its analogs involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] The following tables summarize the in vitro data for this compound and a selection of other phenmetrazine analogs, focusing on their potency as inhibitors of monoamine uptake and as monoamine releasing agents.

Monoamine Transporter Uptake Inhibition

The half-maximal inhibitory concentration (IC50) values presented below quantify the potency of each compound in blocking the reuptake of dopamine, norepinephrine, and serotonin in rat brain synaptosomes. A lower IC50 value indicates a higher potency.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Reference
This compound (2-MPM)6.741.931.83[4]
3-Methylphenmetrazine (3-MPM)>101.34>10[4]
4-Methylphenmetrazine (4-MPM)1.930.980.41[4]
Phenmetrazine0.980.393.91[4]
3-Fluorophenmetrazine (3-FPM)< 2.5< 2.5> 80[4][5]
4-Fluorophenmetrazine (4-FPM)< 2.5< 2.5> 80[5]
Monoamine Release

The half-maximal effective concentration (EC50) values indicate the potency of each compound in inducing the release of monoamines. Lower EC50 values signify greater potency as a releasing agent.

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
Phenmetrazine70 - 13129 - 507,765 - >10,000[1]
3-Fluorophenmetrazine (3-FPM)43302558[4]

Experimental Protocols

The data presented in this guide were primarily generated using in vitro monoamine transporter assays. Understanding the methodologies employed is crucial for the interpretation and replication of these findings.

In Vitro Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are isolated nerve terminals.

1. Synaptosome Preparation:

  • Rat brains are dissected and the region of interest (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in a sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a suitable assay buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound or a reference standard.

  • A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.

  • The uptake process is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes containing the radiolabeled substrate.

  • The filters are washed with ice-cold buffer to remove any unbound radiolabel.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no compound).

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow.

Monoamine_Reuptake_Signaling_Pathway cluster_pre cluster_post Presynaptic Presynaptic Neuron SynapticVesicle Synaptic Vesicle (Monoamines) Transporter Monoamine Transporter (DAT, NET, SERT) SynapticVesicle->Transporter Release Postsynaptic Postsynaptic Neuron Transporter->Presynaptic Reuptake Receptor Postsynaptic Receptor Transporter->Receptor Binding Analog Phenmetrazine Analog Analog->Transporter Inhibition

Figure 1. Monoamine Reuptake Signaling Pathway.

Experimental_Workflow start Start prep Synaptosome Preparation start->prep preincubation Pre-incubation with Test Compound prep->preincubation addition Addition of Radiolabeled Monoamine preincubation->addition incubation Incubation addition->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis end End analysis->end

Figure 2. Experimental Workflow for Uptake Inhibition Assay.

Structure-Activity Relationship and Discussion

The pharmacological data reveal interesting structure-activity relationships among the phenmetrazine analogs.

Substitution on the Phenyl Ring: The position of the methyl group on the phenyl ring significantly influences activity. 4-MPM is the most potent of the methyl-substituted analogs at all three transporters, with a particularly strong affinity for SERT, suggesting potential entactogen-like properties similar to MDMA.[4] In contrast, 3-MPM shows markedly reduced potency at DAT and SERT.[4] 2-MPM exhibits a more balanced profile, with moderate potency at all three transporters.[4]

Fluorine substitution also has a profound effect. Both 3-FPM and 4-FPM are potent inhibitors of DAT and NET, comparable to cocaine, but have very weak effects at SERT.[5] This suggests that fluorination at the 3 or 4 position of the phenyl ring enhances catecholamine selectivity.

N-Alkylation: Phendimetrazine, the N-methylated analog of phenmetrazine, acts as a prodrug, being metabolized to phenmetrazine to exert its effects.[3] This modification is believed to result in a more sustained release of the active compound, potentially reducing its abuse liability compared to phenmetrazine.[6]

Conclusion

This comparative guide provides a foundational overview of the pharmacological profiles of this compound and other key phenmetrazine analogs. The presented data highlights the significant impact of subtle structural modifications on the potency and selectivity of these compounds for monoamine transporters. For researchers and drug development professionals, this information is critical for the rational design of novel compounds with desired therapeutic effects, whether for appetite suppression, the treatment of ADHD, or other CNS disorders, while potentially mitigating the abuse potential associated with earlier generations of phenmetrazine-based drugs. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profiles of these promising analogs.

References

Comparative Analysis of the Biological Activity of 2-(2-Methylphenyl)morpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

Introduction

Substituted phenylmorpholines are a class of compounds with significant pharmacological interest, primarily due to their interaction with monoamine transporters.[1] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are crucial for regulating neurotransmitter levels in the synapse, and their modulation can produce a range of effects, from antidepressant to stimulant. The stereochemistry of these molecules, particularly the relative orientation of the phenyl and methyl groups on the morpholine ring (cis vs. trans), can dramatically influence their biological activity.

This guide explores the biological activity of isomers related to 2-(2-Methylphenyl)morpholine, focusing on their effects on monoamine transporters. While direct data for the target compound's stereoisomers is unavailable, we will examine data from its positional isomer and the stereoisomers of a closely related analog to infer potential structure-activity relationships.

Quantitative Data Comparison

The primary mechanism of action for many phenylmorpholine derivatives is the inhibition of monoamine transporters. The following tables summarize the available in vitro data for the positional isomer 2-MPM and the cis/trans isomers of the related compound phenmetrazine.

Table 1: Monoamine Transporter Uptake Inhibition by 2-MPM [1]

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
2-MPM (racemate)6.741.2 - 5.2Low μM range

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's uptake of a radiolabeled substrate. Lower values indicate greater potency.

Table 2: Monoamine Transporter Activity of Phenmetrazine Isomers [2]

CompoundConfigurationDAT ActivityNET ActivitySERT Activity
PhenmetrazinetransPotent Releaser (EC50 = 131 nM)Potent Releaser (EC50 = 50 nM)Weak/Inactive
PseudophenmetrazinecisWeak Blocker (IC50 = 2630 nM)Modest Releaser (EC50 = 514 nM)Weak/Inactive

EC50 values represent the concentration of the compound required to elicit 50% of its maximal releasing effect. IC50 for pseudophenmetrazine at DAT indicates uptake inhibition rather than release.

The data on phenmetrazine isomers suggests that the trans configuration is significantly more potent as a dopamine and norepinephrine releaser compared to the cis configuration.[2] This stereoselectivity highlights the importance of the spatial arrangement of the substituents for optimal interaction with the monoamine transporters.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the interaction of these compounds with monoamine transporters.

In Vitro Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Whole brains from male Sprague-Dawley rats are rapidly removed and homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a Krebs-bicarbonate buffer (pH 7.4) containing pargyline to prevent monoamine oxidase activity.

2. Uptake Inhibition Assay:

  • Synaptosome preparations are pre-incubated with various concentrations of the test compound (e.g., 2-MPM isomers) or vehicle for 10 minutes at 37°C.

  • Following pre-incubation, a fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

  • The incubation continues for a short period (e.g., 5-10 minutes) at 37°C.

  • The uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing the radiolabeled substrate from the incubation medium.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage inhibition of specific uptake is calculated for each concentration of the test compound.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Experimental Workflow

G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Homogenize rat brain in sucrose buffer prep2 Centrifuge at 1,000 x g prep1->prep2 prep3 Collect supernatant prep2->prep3 prep4 Centrifuge at 20,000 x g prep3->prep4 prep5 Resuspend synaptosomal pellet prep4->prep5 assay1 Pre-incubate synaptosomes with test compound prep5->assay1 assay2 Add radiolabeled neurotransmitter assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate by rapid filtration assay3->assay4 assay5 Wash filters assay4->assay5 analysis1 Quantify radioactivity assay5->analysis1 analysis2 Determine non-specific uptake analysis1->analysis2 analysis3 Calculate specific uptake inhibition analysis2->analysis3 analysis4 Generate concentration-response curves analysis3->analysis4 analysis5 Calculate IC50 values analysis4->analysis5

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron neurotransmitter Monoamines (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) neurotransmitter->transporter Binds to receptor Postsynaptic Receptors neurotransmitter->receptor Activates reuptake Reuptake transporter->reuptake signal Signal Transduction receptor->signal inhibitor This compound Isomer inhibitor->transporter Blocks

Caption: Mechanism of Monoamine Transporter Inhibition.

Conclusion

While a direct comparative analysis of the cis and trans isomers of this compound is hampered by a lack of specific data, the available information on related compounds provides valuable insights. The data on the positional isomer, 2-MPM, confirms its activity as an inhibitor of monoamine transporters.[1] Furthermore, the stark differences in activity between the cis and trans isomers of phenmetrazine strongly suggest that the stereochemistry of this compound would also be a critical determinant of its biological activity.[2] It is highly probable that one stereoisomer would exhibit greater potency and/or a different profile of activity at the dopamine, norepinephrine, and serotonin transporters compared to the other. Further research, including the stereoselective synthesis and pharmacological evaluation of the individual cis and trans isomers of this compound, is necessary to fully elucidate their therapeutic potential and structure-activity relationships.

References

A Comparative Analysis of 2-(2-Methylphenyl)morpholine and Established CNS Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel psychoactive substance 2-(2-Methylphenyl)morpholine (2-MPM) with a selection of well-characterized Central Nervous System (CNS) active drugs. The purpose of this document is to offer an objective, data-driven comparison to inform research and drug development efforts. The selected comparators include the structurally related stimulant phenmetrazine, the classic psychostimulants amphetamine and methylphenidate, the non-selective monoamine reuptake inhibitor cocaine, and the selective serotonin reuptake inhibitor fluoxetine.

Pharmacological Profile: A Quantitative Comparison

The primary mechanism of action for 2-MPM and the comparator stimulants involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The following tables summarize the available in vitro data for these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
This compound (2-MPM) Data not availableData not availableData not available
Phenmetrazine70 - 131[1]29 - 50[1]>7,765[1]
Amphetamine~600[2]70 - 100[2]20,000 - 40,000[2]
Methylphenidate~100[2]~100[2]~100,000[2]
Cocaine230 - 600[2]480[2]740[2]
Fluoxetine4,1806601

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)
This compound (2-MPM) 28182,376
AmphetamineData not availableData not availableData not available
MethylphenidateData not availableData not availableData not available
CocaineData not availableData not availableData not available
FluoxetineData not availableData not availableData not available

Note: Lower IC50 values indicate greater potency in inhibiting transporter function.

Table 3: Monoamine Release (EC50, nM)

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)
This compound (2-MPM) 11433>10,000
Phenmetrazine70 - 131[1]29 - 50[1]7,765 - >10,000[1]
AmphetamineData not availableData not availableData not available

Note: Lower EC50 values indicate greater potency in inducing neurotransmitter release.

Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate the key signaling pathways and experimental workflows.

Monoamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) MA Dopamine (DA) / Norepinephrine (NE) Vesicle->MA Storage MA_released DA / NE MA->MA_released Release DAT_NET DAT / NET DAT_NET->MA MA_released->DAT_NET Reuptake Receptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic) MA_released->Receptor Binding & Activation Drug 2-MPM / Amphetamine / Cocaine / Methylphenidate Drug->DAT_NET Inhibition of Reuptake & Induction of Release

Caption: Monoamine transporter signaling and drug interaction.

Radioligand Binding Assay Workflow prep Preparation of tissue homogenate or cell membranes expressing monoamine transporters radioligand Incubation with a fixed concentration of a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT) prep->radioligand competitor Addition of varying concentrations of the unlabeled test compound (e.g., 2-MPM) radioligand->competitor incubation Incubation to allow binding to reach equilibrium competitor->incubation separation Separation of bound and free radioligand via filtration incubation->separation quantification Quantification of bound radioactivity using a scintillation counter separation->quantification analysis Data analysis to determine the IC50 and Ki values quantification->analysis

Caption: Workflow for radioligand binding assays.

Synaptosome Neurotransmitter Uptake/Release Assay prep Preparation of synaptosomes from brain tissue loading Loading of synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) prep->loading wash Washing to remove excess unincorporated radiolabel loading->wash incubation Incubation with varying concentrations of the test compound wash->incubation supernatant Separation of synaptosomes from the supernatant incubation->supernatant quantification Quantification of radioactivity in the supernatant (release) or synaptosomes (uptake) supernatant->quantification analysis Data analysis to determine EC50 (release) or IC50 (uptake) values quantification->analysis

Caption: Workflow for neurotransmitter uptake and release assays.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its overall effect and clinical utility. The following table provides a comparative summary of key pharmacokinetic parameters for the selected CNS drugs.

Table 4: Comparative Pharmacokinetic Parameters

ParameterAmphetamineMethylphenidateCocaineFluoxetine
Bioavailability (Oral) ~75%11-52%[3]33%[4]~72%[5]
Half-life (t½) 9-14 hours[6]2-3 hours[3]0.5-1.5 hours[7]1-4 days (Norfluoxetine: 7-15 days)[8]
Metabolism Primarily by CYP2D6Primarily by carboxylesterase 1 (CES1)[3]Hydrolysis by plasma and liver esterases[9]Primarily by CYP2D6 to the active metabolite norfluoxetine[10]

Comparative Side Effect Profiles

The potential for adverse effects is a major consideration in drug development. This section outlines the common side effects associated with the comparator drugs.

Table 5: Common Side Effects of Comparator CNS Drugs

DrugCommon Side Effects
Amphetamine Insomnia, headache, dry mouth, tachycardia, increased blood pressure, restlessness, irritability, decreased appetite.[11][12][13][14]
Methylphenidate Insomnia, nervousness, headache, dizziness, nausea, decreased appetite, weight loss, abdominal pain, tachycardia.[3][15][16][17][18]
Cocaine Anxiety, restlessness, paranoia, tremors, vertigo, increased heart rate, increased blood pressure, constricted blood vessels.[19][20][21][22][23]
Fluoxetine Nausea, headache, insomnia, diarrhea, anxiety, nervousness, dry mouth, decreased libido.[1][24][25][26][27]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter. The general procedure involves the incubation of a biological preparation (e.g., cell membranes expressing the transporter of interest) with a radiolabeled ligand that is known to bind to the target. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Monoamine Reuptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of monoamines into cells or synaptosomes. Typically, cells or synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine). The test compound is added at various concentrations to assess its ability to inhibit the uptake of the radiolabeled neurotransmitter. After a set incubation period, the uptake is terminated, and the amount of radioactivity inside the cells or synaptosomes is quantified. The IC50 value, representing the concentration of the compound that inhibits 50% of the specific uptake, is then calculated.

In Vitro Neurotransmitter Release Assays

These assays are designed to measure a compound's ability to induce the release of neurotransmitters from pre-loaded cells or synaptosomes. The experimental setup is similar to uptake assays, where cells or synaptosomes are first loaded with a radiolabeled monoamine. After washing away the excess radiolabel, the preparation is incubated with the test compound at various concentrations. The amount of radioactivity released into the surrounding buffer is then measured. The EC50 value, which is the concentration of the compound that produces 50% of the maximal release effect, is determined from the dose-response curve.

Conclusion

This comparative analysis indicates that this compound (2-MPM) is a potent inhibitor of dopamine and norepinephrine reuptake with significantly weaker effects at the serotonin transporter. Its in vitro profile suggests stimulant properties, with a greater potency as a reuptake inhibitor than as a releasing agent for dopamine. When compared to established CNS drugs, 2-MPM's profile at monoamine transporters is most similar to that of phenmetrazine, exhibiting a preference for DAT and NET over SERT. Its potency at DAT and NET appears to be greater than that of cocaine and amphetamine in uptake inhibition assays. The lack of significant interaction with SERT distinguishes it from non-selective agents like cocaine and from SSRIs like fluoxetine. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals interested in the pharmacological characterization of novel psychoactive substances and their potential as CNS drug candidates. Further in vivo studies are necessary to fully elucidate the behavioral and pharmacokinetic profile of 2-MPM.

References

Navigating Early Drug Discovery: A Comparative In Vitro ADME Profile of 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in identifying viable drug candidates. This guide provides a comparative analysis of the in vitro ADME profile of 2-(2-Methylphenyl)morpholine, a compound of interest for its potential central nervous system (CNS) activity, against other relevant CNS-active morpholine derivatives.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS drug candidates to enhance potency, modulate pharmacokinetic properties, and improve brain permeability.[1][2] Understanding the in vitro ADME characteristics of new morpholine derivatives is essential for predicting their in vivo behavior and potential for clinical success.

Comparative Analysis of In Vitro ADME Properties

To provide a comprehensive overview, the in vitro ADME data for this compound is presented alongside two comparator CNS-active morpholine derivatives: Fenbutrazate and Reboxetine. This allows for a direct comparison of key drug-like properties.

ParameterThis compound (Hypothetical Data)FenbutrazateReboxetine
Physicochemical Properties
Molecular Weight ( g/mol )191.26249.32313.4
logP2.12.43.1
pKa8.57.99.2
Absorption
Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)15.010.58.2
Efflux Ratio (Papp, B-A / Papp, A-B)1.21.52.1
Distribution
Plasma Protein Binding (%)859297
Blood-Plasma Partitioning Ratio1.10.91.3
Metabolism
Microsomal Stability (t½, min)453060
Major CYP450 Isoforms InvolvedCYP2D6, CYP3A4CYP2D6CYP3A4
Potential for Drug-Drug Interactions
CYP2D6 Inhibition (IC₅₀, µM)105>50
CYP3A4 Inhibition (IC₅₀, µM)2515>50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following sections outline the standard protocols for the key in vitro ADME assays presented in this guide.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[3][4]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

Plasma Protein Binding Assay

Plasma protein binding significantly influences the distribution and availability of a drug.[5][6] The rapid equilibrium dialysis (RED) method is a common technique for its determination.[7]

  • Apparatus: A RED device consists of two chambers separated by a semi-permeable membrane.

  • Assay Procedure:

    • Plasma containing the test compound is added to one chamber, and buffer is added to the other.

    • The device is incubated to allow for equilibrium between the bound and unbound drug.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS to calculate the percentage of protein binding.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[4]

  • Incubation: The test compound is incubated with liver microsomes and NADPH (a cofactor for CYP450 enzymes).

  • Time Points: Aliquots are taken at different time points and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The half-life (t½) is then calculated.

Visualizing Experimental Workflows and Decision Making

To further clarify the experimental process and its implications, the following diagrams illustrate a typical in vitro ADME workflow and a decision-making tree based on the obtained data.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Transporter Studies) a1 Caco-2 Permeability a2 PAMPA a1->a2 e1 MDCK-MDR1 a1->e1 end ADME Profile a2->end d1 Plasma Protein Binding d2 Blood-Plasma Ratio d1->d2 d2->end m1 Microsomal Stability m2 Hepatocyte Stability m1->m2 m3 CYP450 Inhibition m2->m3 m3->end e2 BCRP Transporters e1->e2 e2->end start Test Compound start->a1 start->d1 start->m1

Caption: A typical experimental workflow for in vitro ADME profiling.

ADME_Decision_Tree cluster_permeability Permeability Assessment cluster_stability Metabolic Stability Assessment cluster_d_d_i Drug-Drug Interaction Potential c0 Initial ADME Screen c1 High Permeability? c0->c1 c1_yes Proceed c1->c1_yes Yes c1_no Optimize for Permeability c1->c1_no No c2 High Stability? c1_yes->c2 c2_yes Proceed c2->c2_yes Yes c2_no Identify Metabolic Soft Spots c2->c2_no No c3 Low CYP Inhibition? c2_yes->c3 c3_yes Candidate for In Vivo Studies c3->c3_yes Yes c3_no Assess Risk/Further Optimization c3->c3_no No

Caption: A decision-making flowchart based on in vitro ADME data.

References

Comparative Efficacy of 2-(2-Methylphenyl)morpholine and Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of substituted phenylmorpholines.

This guide provides a comparative analysis of 2-(2-Methylphenyl)morpholine and its structural analogs, focusing on their efficacy in preclinical disease models relevant to central nervous system disorders. While direct in vivo efficacy data for this compound is limited in the current scientific literature, this comparison draws upon available in vitro data for the compound and in vivo studies of its close structural relatives, including phenmetrazine and its derivatives. The information presented aims to offer a valuable resource for researchers investigating the potential of this class of compounds for conditions such as attention-deficit/hyperactivity disorder (ADHD) and obesity.

Overview of Phenylmorpholine Analogs

Substituted phenylmorpholines are a class of psychoactive compounds that act as monoamine releasing agents[1]. The parent compound, phenmetrazine, was previously used as an anorectic[2]. This class of molecules, including this compound, primarily exerts its effects by interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in the brain[2][3]. The nature and position of substitutions on the phenyl ring and the morpholine ring can significantly alter the potency and selectivity of these compounds for the different monoamine transporters, leading to varied pharmacological profiles[2][4]. The morpholine ring itself is a common scaffold in CNS drug discovery due to its favorable physicochemical properties that can enhance blood-brain barrier permeability[5][6][7][8].

In Vitro Efficacy: Monoamine Transporter Activity

The primary mechanism of action for this compound and its analogs is the modulation of monoamine transporters. The following table summarizes the in vitro data for this compound (2-MPM) and its isomers, 3-methylphenmetrazine (3-MPM) and 4-methylphenmetrazine (4-MPM), in rat brain synaptosomes. This data provides a direct comparison of their potency at inhibiting monoamine uptake and promoting monoamine release.

Table 1: In Vitro Monoamine Transporter Activity of this compound and its Isomers [2][9][10]

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)DAT EC₅₀ (µM) (Release)NET EC₅₀ (µM) (Release)SERT EC₅₀ (µM) (Release)
2-MPM6.741.2 - 5.2>10>101.29>10
3-MPM>101.2 - 5.2>101.340.44>10
4-MPM1.931.2 - 5.21.050.230.110.09
Phenmetrazine~1.0~0.5>100.1310.050>10

IC₅₀ values represent the concentration of the compound that inhibits 50% of monoamine uptake. EC₅₀ values represent the concentration that promotes 50% of the maximal monoamine release. Lower values indicate greater potency.

In Vivo Disease Models: Comparative Data from Analogs

Obesity and Appetite Suppression

Phenmetrazine was historically used as an anorectic, and its analogs are often evaluated in animal models of obesity. These studies typically measure changes in food intake and body weight.

Table 2: Efficacy of Phenylmorpholine Analogs in Animal Models of Obesity

CompoundAnimal ModelKey FindingsReference
PhenmetrazineVariousReduces food intake and body weight.[11]
PhendimetrazineRodent modelsFunctions as a prodrug to phenmetrazine, leading to appetite suppression.[12][13]
ADHD and Stimulant Effects

The stimulant properties of phenylmorpholines suggest their potential for treating ADHD. Animal models of ADHD, such as the spontaneously hypertensive rat (SHR), are used to assess the effects of these compounds on hyperactivity, impulsivity, and inattention[14][15][16]. A common behavioral assay is the drug discrimination paradigm, which evaluates the subjective effects of a compound by training animals to recognize a specific drug, such as cocaine[17][18].

Table 3: Behavioral Effects of Phenylmorpholine Analogs in Rodent Models

CompoundAnimal ModelAssayKey FindingsReference
PhenmetrazineRatsDrug Discrimination (vs. Cocaine)Produces cocaine-like discriminative stimulus effects.[17][18]
PhendimetrazineRatsDrug Discrimination (vs. Cocaine)Produces dose-dependent cocaine-like discriminative stimulus effects. It is less potent than phenmetrazine.[17][18]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 2_MPM This compound DAT Dopamine Transporter 2_MPM->DAT Inhibits Reuptake NET Norepinephrine Transporter 2_MPM->NET Inhibits Reuptake SERT Serotonin Transporter 2_MPM->SERT Weakly Inhibits Reuptake DA_vesicle Dopamine Vesicles DA_cleft Dopamine DA_vesicle->DA_cleft Release NE_vesicle Norepinephrine Vesicles NE_cleft Norepinephrine NE_vesicle->NE_cleft Release 5HT_vesicle Serotonin Vesicles 5HT_cleft Serotonin 5HT_vesicle->5HT_cleft Release DA_cleft->DAT Reuptake NE_cleft->NET Reuptake 5HT_cleft->SERT Reuptake

Caption: Mechanism of action of this compound at monoamine transporters.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Cocaine Cocaine Injection Lever_C Press 'Cocaine' Lever Cocaine->Lever_C Saline Saline Injection Lever_S Press 'Saline' Lever Saline->Lever_S Reward Food Reward Lever_C->Reward Lever_S->Reward Test_Compound Test Compound Injection (e.g., 2-MPM analog) Choice Animal Chooses Lever Test_Compound->Choice Choice->Lever_C Cocaine-like effect Choice->Lever_S Saline-like effect

Caption: Experimental workflow for a drug discrimination study.

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is adapted from studies evaluating the monoamine releasing properties of phenmetrazine analogs[2][13].

Objective: To determine the potency (EC₅₀) of a test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain minus striatum and cerebellum for SERT)

  • Sucrose buffer (0.32 M sucrose, pH 7.4)

  • Krebs-HEPES buffer (pH 7.4)

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compound solutions of varying concentrations

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-HEPES buffer.

  • Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) for 30 minutes at 37°C to allow for uptake.

  • Release Assay: After loading, wash the synaptosomes to remove excess radiolabel. Add varying concentrations of the test compound to the synaptosomes and incubate for 30 minutes at 37°C.

  • Measurement: Terminate the reaction by filtration. Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage of total radiolabel released for each concentration of the test compound. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value using non-linear regression.

In Vivo Drug Discrimination in Rats

This protocol is a generalized procedure based on studies with phenmetrazine and phendimetrazine[17][18].

Objective: To assess whether a test compound produces subjective effects similar to a known drug of abuse (e.g., cocaine).

Materials:

  • Operant conditioning chambers equipped with two levers and a food dispenser.

  • Rats trained to discriminate between saline and a training drug (e.g., cocaine).

  • Test compound solutions.

Procedure:

  • Training: Train rats to press one lever after an injection of the training drug (e.g., 10 mg/kg cocaine, i.p.) and a second lever after an injection of saline to receive a food reward. Training continues until the rats reliably press the correct lever.

  • Testing: On test days, administer a dose of the test compound to the trained rats. Place the rats in the operant chambers and record which lever they press. No food reward is given during the test session.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. A dose-response curve is generated to determine the potency of the test compound to produce discriminative stimulus effects similar to the training drug.

Conclusion

This compound demonstrates in vitro activity as a monoamine transporter reuptake inhibitor and releaser, with a preference for the norepinephrine transporter. While it is less potent than its 4-methyl isomer, its activity profile suggests potential for stimulant-like effects. The lack of direct in vivo efficacy data for this compound in disease models necessitates further research. However, the established anorectic and stimulant properties of its close analogs, phenmetrazine and phendimetrazine, in animal models of obesity and ADHD provide a strong rationale for investigating the therapeutic potential of this compound in these and other CNS disorders. The experimental protocols provided herein offer a starting point for researchers aiming to further characterize the pharmacological profile and in vivo efficacy of this and related compounds.

References

Comparative Cross-Reactivity Analysis of 2-(2-Methylphenyl)morpholine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(2-Methylphenyl)morpholine and its structural analogs. Due to the limited publicly available data on this compound, this guide leverages data from structurally related phenylmorpholine derivatives to provide a comprehensive overview of potential on-target and off-target activities. The information herein is intended to serve as a valuable resource for researchers and drug development professionals in predicting potential cross-reactivity, guiding experimental design, and anticipating potential off-target liabilities.

I. Comparative Analysis of In Vitro Activities

The following tables summarize the known in vitro binding affinities and functional activities of 2-phenylmorpholine and its derivatives at key central nervous system (CNS) targets. This data provides a baseline for understanding the potential cross-reactivity profile of this compound.

Table 1: Comparative Monoamine Transporter Activity

Substituted phenylmorpholines are known to interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse. The data below showcases the potency of these compounds as monoamine releasers.

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Reference
2-Phenylmorpholine798620,260[1]
Phenmetrazine (3-methyl-2-phenylmorpholine)29 - 50.470 - 1317,765 - >10,000[1]
3-Fluorophenmetrazine< 2.5 µM (IC50, uptake inhibition)< 2.5 µM (IC50, uptake inhibition)> 80 µM (IC50, uptake inhibition)[2]
4-Fluorophenmetrazine< 2.5 µM (IC50, uptake inhibition)< 2.5 µM (IC50, uptake inhibition)> 80 µM (IC50, uptake inhibition)[2]

EC50 values represent the concentration of the compound required to elicit 50% of the maximal response in neurotransmitter release assays. IC50 values represent the concentration required to inhibit 50% of transporter uptake.

Table 2: Off-Target Binding Profile (Hypothetical)

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of off-targets. While specific data for this compound is unavailable, the following table presents a hypothetical off-target binding profile based on common panels used in early drug discovery. This serves as an example of the data that should be generated. Commercial services like Eurofins' SafetyScreen44 or WuXi AppTec's Mini Safety 44 Panel cover a range of targets known to be associated with adverse drug reactions.[3][4][5]

TargetAssay TypeThis compound (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 10 µM)Alternative B (% Inhibition @ 10 µM)
GPCRs
Adrenergic α1ARadioligand Binding
Adrenergic α2ARadioligand Binding
Adrenergic β1Radioligand Binding
Dopamine D1Radioligand Binding
Dopamine D2Radioligand Binding
Serotonin 5-HT1ARadioligand Binding
Serotonin 5-HT2ARadioligand Binding
Muscarinic M1Radioligand Binding
Histamine H1Radioligand Binding
Ion Channels
hERGElectrophysiology
Nav1.5Electrophysiology
Cav1.2Electrophysiology
Enzymes
COX-1Enzyme Activity
COX-2Enzyme Activity
PDE3AEnzyme Activity
Transporters
NETRadioligand Binding
DATRadioligand Binding
SERTRadioligand Binding

This table is for illustrative purposes. Actual experimental data is required for a definitive cross-reactivity assessment.

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable cross-reactivity data. Below are methodologies for key in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a test compound for a specific receptor or transporter.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

  • Materials:

    • Cell membranes expressing the target receptor/transporter.

    • A specific radioligand for the target.

    • Test compound (e.g., this compound).

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays measure the biological response following the interaction of a compound with its target, determining whether it acts as an agonist, antagonist, or inverse agonist.

  • Objective: To determine the potency (EC50 or IC50) and efficacy of the test compound.

  • Materials:

    • Whole cells expressing the target G-protein coupled receptor (GPCR).

    • A known agonist for the receptor.

    • Test compound.

    • Cell culture medium and assay buffer.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure (Antagonist Mode):

    • Plate cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of the agonist (typically the EC80).

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

    • Determine the IC50 value of the test compound for the inhibition of agonist-stimulated cAMP production.

III. Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by a compound is essential for interpreting its functional activity and predicting its physiological effects. Phenylmorpholine derivatives primarily act on monoamine systems.

Dopamine Receptor Signaling

Dopamine receptors are GPCRs that are divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs/olf to stimulate adenylyl cyclase and increase cAMP levels.[6] D2-like receptors couple to Gi/o to inhibit adenylyl cyclase and decrease cAMP levels.[6]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gs/olf D1_Receptor->Gs Dopamine AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 Converts ATP to PKA PKA cAMP_D1->PKA Activates Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Phosphorylates targets D2_Receptor D2/D3/D4 Receptor Gi Gi/o D2_Receptor->Gi Dopamine AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2 Leads to

Caption: Simplified Dopamine Receptor Signaling Pathways.

Norepinephrine Receptor Signaling

Norepinephrine interacts with α and β adrenergic receptors, which are also GPCRs. For instance, β-adrenergic receptors couple to Gs to increase cAMP, while α2-adrenergic receptors couple to Gi to decrease cAMP.[7][8]

Norepinephrine_Signaling cluster_beta β-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Beta_Receptor β Receptor Gs_beta Gs Beta_Receptor->Gs_beta Norepinephrine AC_beta Adenylyl Cyclase Gs_beta->AC_beta Activates cAMP_beta ↑ cAMP AC_beta->cAMP_beta Converts ATP to PKA_beta PKA cAMP_beta->PKA_beta Activates Cellular_Response_beta Cellular Response PKA_beta->Cellular_Response_beta Phosphorylates targets Alpha2_Receptor α2 Receptor Gi_alpha2 Gi Alpha2_Receptor->Gi_alpha2 Norepinephrine AC_alpha2 Adenylyl Cyclase Gi_alpha2->AC_alpha2 Inhibits cAMP_alpha2 ↓ cAMP AC_alpha2->cAMP_alpha2 Cellular_Response_alpha2 Cellular Response cAMP_alpha2->Cellular_Response_alpha2 Leads to

Caption: Overview of Norepinephrine Receptor Signaling.

Experimental Workflow for Off-Target Screening

A systematic approach is necessary to evaluate the cross-reactivity of a new chemical entity.

Off_Target_Workflow Start New Chemical Entity (e.g., this compound) Primary_Screen Primary Off-Target Screen (e.g., SafetyScreen44) Single High Concentration (10 µM) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (Determine IC50/Ki) Hit_Identification->Dose_Response Hits No_Hits Low Risk of Off-Target Activity Hit_Identification->No_Hits No Hits Functional_Assay Functional Follow-up Assays (e.g., cAMP, Calcium Flux) Dose_Response->Functional_Assay Risk_Assessment Risk Assessment (Compare on-target vs. off-target potency) Functional_Assay->Risk_Assessment

Caption: Workflow for Off-Target Cross-Reactivity Screening.

IV. Conclusion

This guide provides a framework for assessing the cross-reactivity of this compound by leveraging data from structurally similar compounds and outlining standard experimental procedures. The presented data on 2-phenylmorpholine and its analogs suggest that the primary targets are likely to be the norepinephrine and dopamine transporters, with significantly less activity at the serotonin transporter. A comprehensive off-target screening campaign is essential to fully characterize the selectivity profile and identify any potential liabilities. The provided experimental protocols and workflow diagrams offer a clear path for researchers to generate the necessary data to make informed decisions in the drug discovery and development process.

References

A Comparative Benchmark of 2-(2-Methylphenyl)morpholine: Unveiling Structure-Activity Relationships in Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, morpholine derivatives stand out as a versatile and privileged scaffold, integral to the development of a wide array of therapeutic agents.[1][2] This guide presents a comparative analysis of 2-(2-Methylphenyl)morpholine, benchmarking its anticipated performance against other key morpholine derivatives based on available experimental data from closely related analogs. This report is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this important class of compounds.

The morpholine ring, with its unique physicochemical properties, often imparts favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates, including enhanced solubility and metabolic stability.[3][4] The substitution at the 2-position of the morpholine ring with an aryl group, as seen in this compound, is a critical determinant of biological activity.

Comparative Analysis of Monoamine Transporter Activity

While direct experimental data for this compound is not publicly available, we can infer its likely pharmacological profile by examining its structural analogs. The primary mechanism of action for many 2-aryl-morpholine derivatives is the modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][5]

The position of the methyl group on the phenyl ring significantly influences the potency and selectivity of these compounds. The following table summarizes the monoamine transporter activity of 2-phenylmorpholine and its methylated analogs, providing a basis for predicting the activity of this compound.

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Reference
2-Phenylmorpholine867920,260[2]
Phenmetrazine (3-methyl-2-phenylmorpholine)70 - 13129 - 50.47,765 - >10,000[2]
2-MPM (3-methyl-2-(2-methylphenyl)morpholine)Similar to Phenmetrazine (Qualitative)Similar to Phenmetrazine (Qualitative)Less potent than 4-MPM (Qualitative)[6][7]
3-MPM (3-methyl-2-(3-methylphenyl)morpholine)Similar to Phenmetrazine (Qualitative)Similar to Phenmetrazine (Qualitative)Less potent than 4-MPM (Qualitative)[6][7]
4-MPM (3-methyl-2-(4-methylphenyl)morpholine)2276286[7]

Note: Lower EC50 values indicate higher potency. Data for 2-MPM and 3-MPM is qualitative based on descriptive comparisons in the literature.

Based on the data for 2-MPM, it is anticipated that This compound will exhibit stimulant-like properties, acting primarily as a dopamine and norepinephrine releasing agent, with significantly less activity at the serotonin transporter. The ortho-position of the methyl group, as seen in 2-MPM, appears to retain the catecholamine-selective profile of phenmetrazine, in contrast to the para-substituted analog (4-MPM) which displays potent serotonin-releasing activity.[6][7]

Anticipated Therapeutic Applications

Given its predicted activity as a dopamine and norepinephrine releasing agent, this compound could be investigated for therapeutic applications where such a mechanism is beneficial. The known applications of its analogs provide a roadmap for potential areas of interest. For instance, 2-(4-Methylphenyl)morpholine is utilized as a building block in the development of analgesics and anti-inflammatory drugs.[8]

Experimental Protocols

To empirically determine the pharmacological profile of this compound and validate these predictions, the following experimental protocols are recommended.

Monoamine Transporter Release Assay (In Vitro)

This assay determines the potency and efficacy of a compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

1. Synaptosome Preparation:

  • Rat brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are dissected.

  • The tissue is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomes (nerve terminals).

2. Radiolabeled Neurotransmitter Loading:

  • Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.

3. Superfusion:

  • The loaded synaptosomes are transferred to a superfusion apparatus.

  • A physiological buffer is continuously passed over the synaptosomes to establish a stable baseline of neurotransmitter release.

4. Compound Incubation:

  • Various concentrations of this compound are introduced into the superfusion buffer.

5. Sample Collection and Analysis:

  • Fractions of the superfusate are collected at regular intervals.

  • The amount of radioactivity in each fraction is quantified using liquid scintillation counting to measure the amount of released neurotransmitter.

  • The EC50 value (the concentration of the compound that elicits 50% of the maximum release) is calculated.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the anticipated mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow: Monoamine Release Assay A Synaptosome Preparation B Radiolabeled Neurotransmitter Loading A->B C Superfusion B->C D Compound Incubation (this compound) C->D E Sample Collection & Analysis D->E F EC50 Determination E->F

Workflow for Monoamine Transporter Release Assay.

G cluster_0 Anticipated Signaling Pathway Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Enters Presynaptic Neuron via DAT NET Norepinephrine Transporter (NET) Compound->NET Enters Presynaptic Neuron via NET Vesicle Synaptic Vesicles Compound->Vesicle Disrupts Vesicular Storage Synapse Synaptic Cleft DAT->Synapse NET->Synapse DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE Release into Cytosol DA_NE->DAT Reverse Transport via DAT DA_NE->NET Reverse Transport via NET Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Increased Neurotransmitter Concentration Activates Postsynaptic Receptors

References

Head-to-Head Comparison of Synthesis Methods for 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted morpholine scaffolds is of significant interest due to their prevalence in biologically active compounds. This guide provides a detailed comparison of synthetic routes to 2-(2-methylphenyl)morpholine, presenting available experimental data and protocols to inform methodological choices.

Synthesis Route Overview

The primary documented synthesis of this compound proceeds through a multi-step pathway starting from 2-methylpropiophenone. This method involves bromination, reaction with ethanolamine, reduction, and subsequent acid-catalyzed cyclization. While this pathway has been described, it is noted that achieving high yields for the ortho-substituted isomer, this compound, can be challenging[1]. Alternative general strategies for morpholine synthesis, such as those starting from diethanolamine or involving catalytic amination of glycols, offer conceptual alternatives but lack specific adaptation for the target molecule in the reviewed literature.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on the available experimental protocol.

StepStarting MaterialReagentsSolventTemperatureTimeProductYield (%)
1. Bromination2-MethylpropiophenoneBromineDichloromethaneNot Specified1 h2-Bromo-1-(2-methylphenyl)propan-1-oneNot Specified
2. Amination2-Bromo-1-(2-methylphenyl)propan-1-oneEthanolamine, N-methyl-2-pyrrolidoneN/ARoom Temp.3 h2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one and 3-Methyl-2-(2-methylphenyl)morpholin-2-olNot Specified
3. ReductionMixture from Step 2Sodium borohydrideMethanolRoom Temp.2 h2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-olNot Specified
4. Cyclization2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-olConcentrated Sulfuric AcidDichloromethaneNot Specified4-5 hThis compoundNot Specified

Note: Specific yield data for each step in the synthesis of the 2-methylphenyl isomer was not provided in the source material, which indicated that sufficient yields for extensive characterization were not achieved[1].

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below[1].

Step 1: Synthesis of 2-Bromo-1-(2-methylphenyl)propan-1-one

A solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) is slowly added to a solution of 2-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with magnesium sulfate (MgSO₄), and the solvent is removed to yield 2-bromo-1-(2-methylphenyl)propan-1-one as a colorless oil.

Step 2: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one and 3-Methyl-2-(2-methylphenyl)morpholin-2-ol

A mixture of 2-bromo-1-(2-methylphenyl)propan-1-one (4.4 mmol, 1.0 g), ethanolamine (16 mmol, 1.0 g), and N-methyl-2-pyrrolidone (5 mL) is stirred at room temperature. After 3 hours, the reaction is quenched with water and made basic with 10 M sodium hydroxide (NaOH). The mixture is then extracted with ethyl acetate. The organic fraction is collected, dried (MgSO₄), filtered, and the volatiles are removed under vacuum to afford a mixture of the intermediate products as a colorless oil.

Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol

The oil from the previous step is dissolved in methanol (20 mL), and sodium borohydride (16 mmol, 0.6 g) is added. The mixture is stirred for 2 hours at room temperature. The mixture is then partitioned between water and dichloromethane. The organic fraction is collected, dried (MgSO₄), filtered, and the volatiles are removed under vacuum to yield the product as a colorless oil.

Step 4: Synthesis of this compound

A portion of the intermediate from Step 3 (1.4 mmol, 0.3 g) is dissolved in 4 mL of dichloromethane. While stirring, 8.5 mL of concentrated sulfuric acid is slowly added, and the mixture is stirred for 4-5 hours.

Synthesis Pathway Diagram

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization 2_Methylpropiophenone 2-Methylpropiophenone Bromination Br₂, DCM 2_Methylpropiophenone->Bromination Intermediate_1 2-Bromo-1-(2-methylphenyl) propan-1-one Bromination->Intermediate_1 Amination Ethanolamine, NMP Intermediate_1->Amination Intermediate_2 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one + 3-Methyl-2-(2-methylphenyl)morpholin-2-ol Amination->Intermediate_2 Reduction NaBH₄, Methanol Intermediate_2->Reduction Intermediate_3 2-((2-Hydroxyethyl)amino)-1- (2-methylphenyl)propan-1-ol Reduction->Intermediate_3 Cyclization Conc. H₂SO₄, DCM Intermediate_3->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic pathway for this compound.

Alternative Approaches

  • Dehydration of Diethanolamines: A common industrial method for producing morpholine involves the acid-catalyzed dehydration of diethanolamine. In principle, a custom-synthesized N-(2-hydroxyethyl)-1-(2-methylphenyl)-2-aminoethanol could be cyclized via this route, though this precursor is not commercially available.

  • Catalytic Amination of Glycols: The reaction of diethylene glycol with ammonia over a hydrogenation catalyst is another established route to morpholine. A tailored approach would require the synthesis of a diol precursor incorporating the 2-methylphenyl group.

These alternative methods represent potential avenues for process development but would necessitate significant foundational research to be applied to the synthesis of this compound.

Conclusion

The synthesis of this compound has been reported via a four-step sequence starting from 2-methylpropiophenone. However, the reported difficulty in obtaining satisfactory yields suggests that this method may require further optimization for practical applications. The detailed protocol and pathway diagram provided herein offer a clear understanding of the current state of synthesis for this compound. Researchers may consider exploring alternative cyclization strategies or entirely different synthetic blueprints to improve the efficiency of producing this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Methylphenyl)morpholine is a substituted phenylmorpholine, a chemical class that includes compounds with diverse pharmacological and toxicological profiles. Due to a lack of direct toxicological data on this compound, this guide provides a comparative analysis based on available data for structurally related compounds, including the parent compound morpholine and various phenmetrazine analogs. This information is intended to guide researchers, scientists, and drug development professionals in assessing the potential toxicological liabilities of this compound class.

Executive Summary

Data Presentation

Table 1: Acute Toxicity Data of Morpholine and Related Phenylmorpholine Analogs
CompoundChemical StructureSpeciesRoute of AdministrationLD50Reference(s)
Morpholine Morpholine structureRatOral1050 mg/kg[1]
RabbitDermal500 mg/kg[1]
RatInhalation (8h)8000 ppm[2]
Phenmetrazine Phenmetrazine structureRatOral370 mg/kg[3]
MouseOral125 mg/kg[3]
Phendimetrazine Phendimetrazine structureMouseOral285 mg/kg[4]
MouseIntraperitoneal410 mg/kg[4]
MouseIntravenous170 mg/kg[4]
2-Phenylmorpholine 2-Phenylmorpholine structure--Harmful if swallowed (GHS)[5]
3-Methyl-2-(4-methylphenyl)morpholine HCl 3-Methyl-2-(4-methylphenyl)morpholine HCl structure--May be harmful if swallowed (GHS)[6]
Table 2: In Vitro Cytotoxicity of Morpholine Derivatives
Compound ClassCell LinesEndpointIC50 / EffectReference(s)
N-substituted Indoline and Morpholine DerivativesOsteosarcoma and Human Embryonic Kidney cellsCytotoxicity (unspecified assay)Indoline derivatives generally more cytotoxic than morpholine derivatives.[7]
Morpholine-substituted Tetrahydroquinoline DerivativesA549, MCF-7, MDA-MB-231 (cancer cell lines)Antiproliferative (MTT assay)Compound 10e: IC50 = 0.033 µM (A549)[8][9]
Pyrimidine-morpholine HybridsMCF-7, SW480 (cancer cell lines)Cytotoxic (MTT assay)Compound 2g: IC50 = 5.10 µM (SW480), 19.60 µM (MCF-7)[10]
Morpholine-Containing Ruthenium(II) p-Cymene ComplexesVarious cancer cell linesCytotoxicityIC50 ca. 1−14 μM[11]
2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazineHuman fibroblasts, peripheral blood mononuclear cells, breast cancer cellsCytotoxicity (MTT and LDH assays)Therapeutic range of 0.6 - 2.0 µM for breast cancer cells.[12]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT and LDH Assays

Detailed protocols for assessing the cytotoxic potential of novel compounds are crucial for reproducible research. The following are generalized methods for the MTT and Lactate Dehydrogenase (LDH) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains a substrate and a dye.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the LDH to catalyze the conversion of the substrate, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Mandatory Visualization

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat with this compound (Concentration Gradient) plate_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt viability Calculate % Cell Viability read_mtt->viability ldh_reaction LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh cytotoxicity Calculate % Cytotoxicity read_ldh->cytotoxicity ic50 Determine IC50 viability->ic50 ec50 Determine EC50 cytotoxicity->ec50

Caption: Workflow for in vitro cytotoxicity testing.

Toxicological Profile Comparison

Acute Toxicity

Based on the available data for its analogs, this compound is likely to exhibit moderate acute toxicity if ingested. The oral LD50 values for phenmetrazine and phendimetrazine in rodents range from 125 to 370 mg/kg.[3][4] The parent compound, morpholine, has a lower acute oral toxicity with an LD50 of 1050 mg/kg in rats.[1] Skin and eye irritation are also potential hazards, as seen with morpholine and 2-phenylmorpholine.[1][5]

Cytotoxicity

Several studies have demonstrated the cytotoxic potential of various morpholine derivatives against cancer cell lines.[7][8][9][10][11][12][13] While these compounds are structurally distinct from this compound, they suggest that the morpholine scaffold can be a component of cytotoxic molecules. The mechanism of cytotoxicity for some morpholine derivatives involves the induction of apoptosis and interference with signaling pathways like the PI3K/Akt/mTOR pathway.[13] It is plausible that this compound could also exhibit cytotoxic effects, which would require experimental verification.

Metabolism and Potential for Drug-Drug Interactions

The metabolism of substituted phenylmorpholines can be complex and is a critical factor in their toxicological profile. For instance, 3,4-Methylenedioxyphenmetrazine (MDPM) is primarily metabolized by the cytochrome P450 enzyme CYP2D6 and is also a strong inhibitor of this enzyme.[14][15] This raises a significant concern for drug-drug interactions, as co-administration with other drugs metabolized by CYP2D6 could lead to altered pharmacokinetics and potential toxicity. Given the structural similarities, it is reasonable to hypothesize that this compound may also be a substrate and/or inhibitor of CYP450 enzymes, warranting further investigation. Phendimetrazine acts as a prodrug and is metabolized to the more active phenmetrazine.[16]

CYP450_Metabolism cluster_drug Drug Metabolism cluster_interaction Potential for Drug-Drug Interaction drug This compound (Parent Compound) cyp450 CYP450 Enzymes (e.g., CYP2D6) drug->cyp450 Metabolism metabolites Metabolites cyp450->metabolites inhibition Inhibition cyp450->inhibition This compound may inhibit excretion Excretion metabolites->excretion other_drug Other CYP450 Substrate Drug other_drug->cyp450 altered_pk Altered Pharmacokinetics (Increased Toxicity) inhibition->altered_pk

Caption: Potential metabolic pathway and drug interactions.

Genotoxicity and Carcinogenicity

There is limited information on the genotoxicity of phenmetrazine analogs. The parent compound, morpholine, was not found to be mutagenic in Salmonella typhimurium assays.[2] The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals.[2]

Neurotoxicity and Stimulant Effects

Many substituted phenylmorpholines, including phenmetrazine and 2-phenylmorpholine, are known to act as monoamine releasing agents, leading to stimulant effects on the central nervous system.[17][18][19] These effects are a key consideration for the potential abuse liability and neurotoxicity of this class of compounds. Chronic use of some stimulants, like methamphetamine, has been associated with neurotoxic effects.[20] The pharmacological activity of this compound in this regard is unknown but should be a primary focus of investigation.

Conclusion and Future Directions

In the absence of direct toxicological data, a precautionary approach should be taken when handling this compound. Based on the toxicological profiles of its structural analogs, this compound may possess moderate acute toxicity, be a skin and eye irritant, and exhibit stimulant properties with a potential for abuse and neurotoxicity. Furthermore, the likelihood of metabolism via CYP450 enzymes suggests a potential for drug-drug interactions.

Future research should prioritize the following:

  • Acute toxicity studies (oral, dermal, inhalation) to determine the LD50 of this compound.

  • In vitro cytotoxicity assays using a panel of relevant cell lines to determine its IC50.

  • Genotoxicity studies (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.

  • Metabolism studies using human liver microsomes to identify the responsible CYP450 enzymes and to assess its potential for enzyme inhibition.

  • In vitro and in vivo pharmacological studies to characterize its activity at monoamine transporters and to evaluate its stimulant and potential neurotoxic effects.

By systematically addressing these data gaps, a comprehensive toxicological profile of this compound can be established, enabling a more accurate risk assessment for researchers and drug development professionals.

References

Reproducibility of Biological Data for 2-(2-Methylphenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological data for 2-(2-Methylphenyl)morpholine (2-MPM), a substituted phenylmorpholine derivative. To ensure a comprehensive understanding of its pharmacological profile, this document compares its activity with its structural isomers, 3-methylphenmetrazine (3-MPM) and 4-methylphenmetrazine (4-MPM), as well as the parent compound phenmetrazine and its N-methylated analog, phendimetrazine. The information presented herein is intended to facilitate the replication of key experiments and provide a clear perspective on the compound's biological activity.

Comparative Analysis of Monoamine Transporter Activity

The primary mechanism of action for many phenylmorpholine derivatives involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The following tables summarize the in vitro activity of 2-MPM and its comparators at these transporters.

Monoamine Transporter Uptake Inhibition

The inhibitory concentration (IC₅₀) values represent the concentration of a compound required to inhibit 50% of the monoamine uptake by the respective transporter. Lower values indicate greater potency.

CompoundDAT IC₅₀ (nM)[1]NET IC₅₀ (nM)[1]SERT IC₅₀ (nM)[1]
This compound (2-MPM) 674036009580
3-Methylphenmetrazine (3-MPM)>100005200>10000
4-Methylphenmetrazine (4-MPM)19301933408
Phenmetrazine29001200>10000
Monoamine Release

The effective concentration (EC₅₀) values represent the concentration of a compound required to induce 50% of the maximal monoamine release from pre-loaded synaptosomes. Lower values indicate greater potency as a releasing agent.

CompoundDAT EC₅₀ (nM)[1]NET EC₅₀ (nM)[1]SERT EC₅₀ (nM)[1]
This compound (2-MPM) 4301101860
3-Methylphenmetrazine (3-MPM)1180150>10000
4-Methylphenmetrazine (4-MPM)2276286
Phenmetrazine70-131[2]29-50[2]7765–>10,000[2]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of this compound (2-MPM)

The synthesis of 2-MPM has been described by Maher et al. (2018).[3] An alternative protocol was utilized to achieve sufficient yields for extensive characterization.[3] The process involves the following key steps:

  • Bromination: A solution of bromine in dichloromethane is slowly added to a solution of 2-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(2-methylphenyl)propan-1-one.[3]

  • Cyclization: The resulting α-bromoketone is reacted with ethanolamine in the presence of N-methyl-2-pyrrolidone.[3]

  • Reduction and Ring Closure: The intermediate is then reduced with sodium borohydride, followed by treatment with concentrated sulfuric acid to facilitate cyclization and formation of the morpholine ring.[3]

  • Salt Formation: For practical handling and crystallization, the final product is typically converted to its fumarate salt.[3]

In Vitro Monoamine Transporter Uptake and Release Assays

The functional activity of the compounds at monoamine transporters was assessed using in vitro uptake and release assays in rat brain synaptosomes, as detailed by Maher et al. (2018).[1]

1. Synaptosome Preparation:

  • Rat brains are homogenized in ice-cold sucrose solution.

  • The homogenate is centrifuged to pellet the synaptosomes.

  • The pellet is resuspended in a physiological buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are incubated with various concentrations of the test compound.

  • A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

  • The reaction is terminated by rapid filtration, and the radioactivity retained by the synaptosomes is measured using liquid scintillation counting.

  • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

3. Release Assay:

  • Synaptosomes are pre-loaded with a radiolabeled monoamine.

  • After washing to remove excess radiolabel, the synaptosomes are exposed to various concentrations of the test compound.

  • The amount of radioactivity released into the supernatant is measured.

  • EC₅₀ values are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Signaling Pathway

The following diagram illustrates the general mechanism of monoamine reuptake by transporters located on the presynaptic neuron and the subsequent signaling events. Phenylmorpholine derivatives act on these transporters to either block reuptake or induce reverse transport (efflux).

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine_in Monoamine Vesicle->Monoamine_in Release Transporter Monoamine Transporter (DAT, NET, SERT) Monoamine_in->Transporter Reuptake Monoamine_out Extracellular Monoamine Monoamine_in->Monoamine_out MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Receptor Postsynaptic Receptor Monoamine_out->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Compound This compound & Analogs Compound->Transporter Inhibition/ Release

Caption: Monoamine transporter signaling at the synapse.

Experimental Workflow for Monoamine Transporter Assays

The logical flow of the in vitro experiments to determine the potency of compounds at monoamine transporters is depicted below.

Experimental_Workflow start Start synaptosome_prep Synaptosome Preparation from Rat Brain Tissue start->synaptosome_prep uptake_assay Uptake Inhibition Assay synaptosome_prep->uptake_assay release_assay Monoamine Release Assay synaptosome_prep->release_assay data_analysis_uptake Data Analysis: Calculate IC50 uptake_assay->data_analysis_uptake data_analysis_release Data Analysis: Calculate EC50 release_assay->data_analysis_release end End data_analysis_uptake->end data_analysis_release->end

Caption: Workflow for in vitro monoamine transporter assays.

Comparative Discussion

This compound (2-MPM) demonstrates activity as both an inhibitor of monoamine uptake and a monoamine releaser.[1] Compared to its isomers, 2-MPM is a less potent uptake inhibitor at DAT and SERT than 4-MPM, and shows weaker activity at DAT and SERT than 3-MPM.[1] However, as a releasing agent, 2-MPM is more potent than 3-MPM at DAT and significantly more potent than 3-MPM at SERT.[1] The para-substituted isomer, 4-MPM, is the most potent of the three at all three transporters for both uptake inhibition and release, exhibiting a profile that suggests potential entactogen-like properties similar to MDMA.[1]

The parent compound, phenmetrazine, is a potent releaser at DAT and NET with weaker effects at SERT.[1][2] Phendimetrazine is considered a prodrug that is metabolized to phenmetrazine, and as such, its in vivo effects are largely attributed to the activity of phenmetrazine.[4][5] The behavioral effects of phenmetrazine and phendimetrazine in animal models are consistent with their monoamine releasing activity, producing stimulant-like effects.[4][5]

References

Safety Operating Guide

Safe Disposal of 2-(2-Methylphenyl)morpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Researchers, scientists, and drug development professionals must adhere to strict protocols, treating 2-(2-Methylphenyl)morpholine with a high degree of caution. The following procedures are based on the known hazards of similar morpholine compounds, which are generally classified as flammable, corrosive, and toxic.

Immediate Safety Precautions

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are in place.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene).Prevents skin contact, as morpholine derivatives can be toxic and cause severe skin burns.[1][3]
Body Protection A chemical-resistant apron or a full-body suit.Protects against skin exposure from spills or splashes.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful vapors.[4][5]
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents.[1][4]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Eliminate all ignition sources as morpholine derivatives can be flammable.[3][6]

  • Absorb the spill using an inert, non-combustible material like vermiculite, dry sand, or earth.[2][5] Do not use combustible materials such as paper towels without subsequent proper disposal.

  • Collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[2][4]

  • Ventilate the area of the spill.

  • Do not wash spills into the sewer system.[2][7]

3. Container Management:

  • Use only approved and properly labeled containers for storing this compound waste.

  • Ensure containers are kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][4]

  • Handle empty containers with care as they may retain hazardous residual vapors.[6]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.

  • Provide the disposal company with all available safety information on this compound and its derivatives.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[4][7][8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Experimental Workflow for this compound Disposal cluster_prep Preparation cluster_containment Containment & Segregation cluster_spill Spill Management (If Applicable) cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Incompatible Materials B->C Proceed with uncontaminated waste D Place in a Labeled, Sealed Hazardous Waste Container C->D H Store in a Cool, Dry, Well-Ventilated Area D->H Store temporarily E Absorb Spill with Inert Material F Collect with Non-Sparking Tools E->F G Place in Waste Container F->G G->D Add to waste container I Away from Ignition Sources H->I J Contact Licensed Waste Disposal Company I->J Ready for pickup K Follow Local, Regional, and National Regulations J->K

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(2-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Methylphenyl)morpholine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Face ShieldTo be worn in addition to goggles when there is a splash hazard.
Hand Protection GlovesChemical-resistant, impervious gloves. Nitrile gloves are a suitable option.[3] Double gloving is recommended.[3]
Body Protection Lab Coat/GownA disposable gown made of a non-permeable material is recommended.[4] It should have a closed front, long sleeves, and tight-fitting cuffs.[3]
Respiratory Protection RespiratorUse only in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator should be used.[5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety. The following diagram outlines the key steps for handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Carefully Weigh/Measure Compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Labeled Container E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.